molecular formula C7H5FN2S B1301391 4-Fluorobenzo[d]thiazol-2-amine CAS No. 20358-06-9

4-Fluorobenzo[d]thiazol-2-amine

Cat. No.: B1301391
CAS No.: 20358-06-9
M. Wt: 168.19 g/mol
InChI Key: CBVRCEFUXXJLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorobenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C7H5FN2S and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVRCEFUXXJLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365969
Record name 4-Fluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20358-06-9
Record name 4-Fluoro-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20358-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1,3-benzothiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Fluorobenzo[d]thiazol-2-amine, a key intermediate in medicinal chemistry and drug development.[1] This document outlines the core synthetic strategies, provides detailed experimental protocols derived from analogous reactions, and presents relevant quantitative data to support research and development activities.

Core Synthesis Pathways

The synthesis of this compound typically proceeds through two main pathways, both starting from commercially available 3-fluoroaniline. These routes are variations of the well-established Hugerschoff reaction for the synthesis of 2-aminobenzothiazoles.

Pathway 1: One-Pot Reaction

This is the most direct and commonly employed method for synthesizing 2-aminobenzothiazoles. It involves the reaction of a substituted aniline, in this case, 3-fluoroaniline, with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of an oxidizing agent, typically bromine, in an acidic medium like glacial acetic acid. The reaction proceeds through an in situ formation of a thiourea intermediate, which then undergoes oxidative cyclization to form the final benzothiazole ring system.

Pathway 2: Stepwise Synthesis via Thiourea Intermediate

This pathway involves the initial synthesis and isolation of the N-(3-fluorophenyl)thiourea intermediate. This is achieved by reacting 3-fluoroaniline with a source of thiocyanic acid, such as by reacting an acyl chloride with ammonium thiocyanate. The isolated thiourea is then subjected to an oxidative cyclization reaction, using an oxidizing agent like bromine or sulfuryl chloride, to yield this compound. While this method involves an additional step, it can sometimes offer better control over the reaction and purification of the final product.

Quantitative Data

While specific yield and characterization data for the direct synthesis of this compound is not extensively reported in the available literature, the following table summarizes typical data for the synthesis of closely related fluorinated and non-fluorinated 2-aminobenzothiazoles, providing an expected range for the synthesis of the target compound.

CompoundStarting Material(s)Synthesis MethodYield (%)Melting Point (°C)Reference(s)
2-Amino-6-fluoro-7-chlorobenzothiazole3-chloro-4-fluoroaniline, Potassium thiocyanate, BromineOne-pot oxidative cyclization in glacial acetic acid--
2-Amino-4,6-difluorobenzothiazole3,5-difluoroaniline, Potassium thiocyanate, BromineOne-pot oxidative cyclization in glacial acetic acid55-78192-194[2]
2-AminobenzothiazoleAniline, Ammonium thiocyanate, BromineOne-pot oxidative cyclization in glacial acetic acid70-80129-131
N-(4-chlorobenzoyl)-N′-(3-fluorophenyl)thiourea4-chlorobenzoyl chloride, Ammonium thiocyanate, 3-fluoroanilineReaction in acetone89.2185-186.7[3]

Note: The yields and melting points are indicative and can vary based on the specific reaction conditions and purity of reagents.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Disclaimer: The following protocols are proposed methods based on the synthesis of structurally similar compounds and established chemical principles. Researchers should conduct their own risk assessment and optimization studies.

Pathway 1: One-Pot Synthesis of this compound

This protocol is adapted from the general synthesis of 2-aminobenzothiazoles.

Materials:

  • 3-Fluoroaniline

  • Potassium thiocyanate (or Ammonium thiocyanate)

  • Bromine

  • Glacial Acetic Acid

  • Ammonia solution (concentrated)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-fluoroaniline (0.1 mol) in glacial acetic acid (150 mL). Cool the solution to below room temperature (15-20 °C) in a water bath.

  • Addition of Thiocyanate: To the stirred solution, add potassium thiocyanate (0.12 mol) in one portion.

  • Bromination: From the dropping funnel, add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below room temperature during the addition.

  • Reaction: After the complete addition of bromine, continue stirring the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice (500 g). A yellow precipitate should form.

  • Neutralization: Carefully neutralize the acidic solution with a concentrated ammonia solution until the pH is in the range of 6-7. This will precipitate the product.

  • Isolation: Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C.

Pathway 2: Stepwise Synthesis via N-(3-fluorophenyl)thiourea

This protocol is divided into two stages: the synthesis of the thiourea intermediate and its subsequent cyclization.

Stage 1: Synthesis of N-(3-fluorophenyl)thiourea

This procedure is adapted from the synthesis of similar N-arylthioureas.[3]

Materials:

  • 3-Fluoroaniline

  • Ammonium thiocyanate

  • Benzoyl chloride (or another acyl chloride)

  • Acetone

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium thiocyanate (0.1 mol) in acetone (100 mL).

  • Acyl Isothiocyanate Formation: To this solution, add benzoyl chloride (0.1 mol) dropwise at room temperature. Stir the mixture for 30 minutes to form benzoyl isothiocyanate in situ.

  • Thiourea Formation: Add 3-fluoroaniline (0.1 mol) to the reaction mixture and reflux for 2-3 hours.

  • Isolation: After cooling to room temperature, pour the reaction mixture into cold water to precipitate the N-(benzoyl)-N'-(3-fluorophenyl)thiourea.

  • Hydrolysis: The benzoyl group can be removed by hydrolysis with an aqueous base (e.g., NaOH solution) to yield N-(3-fluorophenyl)thiourea.

  • Purification: The crude N-(3-fluorophenyl)thiourea can be purified by recrystallization from a suitable solvent like ethanol.

Stage 2: Oxidative Cyclization of N-(3-fluorophenyl)thiourea

Materials:

  • N-(3-fluorophenyl)thiourea

  • Bromine

  • Chloroform (or Glacial Acetic Acid)

Procedure:

  • Reaction Setup: Dissolve N-(3-fluorophenyl)thiourea (0.1 mol) in chloroform or glacial acetic acid (150 mL) in a three-necked flask equipped with a stirrer and a dropping funnel.

  • Bromination: Add a solution of bromine (0.1 mol) in the same solvent (50 mL) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Follow the work-up and purification steps as described in Pathway 1 (steps 5-9) to isolate and purify this compound.

Mandatory Visualization

The following diagram illustrates the two primary synthesis pathways for this compound.

Synthesis_Pathways A 3-Fluoroaniline B Potassium Thiocyanate (or Ammonium Thiocyanate) D This compound B->D C Bromine in Glacial Acetic Acid C->D E N-(3-fluorophenyl)thiourea (Intermediate) E->D Oxidative Cyclization F Ammonium Thiocyanate + Acyl Chloride F->E G Bromine (or other oxidizing agent) G->D

Caption: Synthesis Pathways for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluorobenzo[d]thiazol-2-amine (CAS No. 20358-06-9). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a detailed summary of quantitative data, experimental protocols for key property determination, and visualizations of its role in drug discovery workflows and structure-property relationships. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and the 4-fluoro substitution offers unique electronic properties that are valuable for developing novel therapeutic agents.[1] Derivatives have been investigated for antimicrobial, anticancer, and anti-inflammatory activities.[1]

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. Data has been aggregated from various chemical databases and suppliers.

Table 1: Compound Identification
IdentifierValue
IUPAC Name 4-fluoro-1,3-benzothiazol-2-amine[1]
Synonyms 2-Amino-4-fluorobenzothiazole, 4-fluorobenzothiazol-2-amine[1][2]
CAS Number 20358-06-9[1][2]
Molecular Formula C₇H₅FN₂S[1][2]
Molecular Weight 168.19 g/mol [1]
Appearance Pale-yellow to yellow-brown solid
Table 2: Quantitative Physicochemical Properties
PropertyValueNotes
Melting Point 127 - 128 °C
Boiling Point 312.0 ± 34.0 °Cat 760 mmHg (Calculated)[2]
Density 1.5 ± 0.1 g/cm³
Flash Point 142.5 ± 25.7 °C[1]
Vapor Pressure 0.000542 mmHgat 25 °C[2][3]
Water Solubility 0.249 mg/mL[4][5]Slightly soluble[6]
logP (Octanol/Water) 1.57 - 2.13Predicted values[1][4]
pKa 2.47 ± 0.10Predicted value[2][7]
Refractive Index 1.726Calculated[1]
Polar Surface Area 67.15 ŲCalculated[1]

Experimental Protocols

This section details the standard methodologies for determining key physicochemical properties cited in this guide.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

  • Principle: A small, powdered sample of the solid is heated slowly in a capillary tube, and the temperature range from the first sign of melting to the complete liquefaction is recorded.

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

    • Glass capillary tubes (one end sealed)

    • Thermometer

  • Procedure:

    • Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is tapped into the powder until a 1-2 mm column of the sample is packed into the sealed end.

    • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure thermal equilibrium.

    • Measurement: The sample is heated rapidly to about 15-20°C below the expected melting point (127°C). The heating rate is then reduced to a slow rate of 1-2°C per minute.

    • Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Partition Coefficient (logP) Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its pharmacokinetic properties (ADME). The shake-flask method is the gold standard for experimental logP determination.[8]

  • Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient, P. The logP is the base-10 logarithm of this ratio.

  • Apparatus:

    • Separatory funnel or vials

    • Mechanical shaker or rotator

    • UV-Vis Spectrophotometer or HPLC system for concentration analysis

  • Procedure:

    • Phase Saturation: n-octanol and water are mutually saturated by mixing them vigorously for 24 hours, followed by separation.

    • Partitioning: A known amount of this compound is dissolved in the saturated water or n-octanol phase. This solution is then mixed with a known volume of the other saturated phase.

    • Equilibration: The mixture is agitated (e.g., in a rotator at 30 rpm for 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[7]

    • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

    • Concentration Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique like HPLC.

    • Calculation: The partition coefficient P is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is then calculated as log₁₀(P).

Synthesis Pathway

While multiple routes to synthesize benzothiazole derivatives exist, a common and effective method is the Hugerschoff synthesis. A plausible route for this compound starts from 3-fluoroaniline.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_reagents Reagents & Conditions cluster_product Final Product A 3-Fluoroaniline C Thiocyanation & Cyclization A->C B Potassium Thiocyanate (KSCN) B->C E This compound C->E Yields D Bromine (Br2) in Acetic Acid D->C Mediates Reaction

Caption: Proposed synthesis of this compound.

Biological Context & Drug Discovery Workflow

This compound serves as a valuable starting scaffold for the synthesis of more complex molecules with potential therapeutic applications.[9] Its derivatives are being explored for anticancer and antimicrobial properties. The workflow below illustrates its typical role in a drug discovery pipeline.

G A Scaffold Selection (this compound) B Library Synthesis (Derivatization at amine group) A->B Core Structure C High-Throughput Screening (HTS) (e.g., Anticancer cell lines) B->C Compound Library D Hit Identification C->D Identifies Active Compounds E Lead Optimization (SAR Studies) D->E Structure-Activity Relationship F Preclinical Studies (In vivo efficacy & toxicology) E->F Optimized Compound G Clinical Candidate F->G Successful Candidate

Caption: Role of a scaffold compound in a typical drug discovery workflow.

References

In-Depth Technical Guide: 4-Fluorobenzo[d]thiazol-2-amine (CAS: 20358-06-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorobenzo[d]thiazol-2-amine, a fluorinated benzothiazole derivative of significant interest in medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and biological evaluation, and discusses its potential mechanisms of action based on the broader class of benzothiazole compounds.

Core Compound Properties

This compound, with the CAS number 20358-06-9, is a heterocyclic organic compound. Its structure features a benzene ring fused to a thiazole ring, with a fluorine atom at the 4-position and an amino group at the 2-position.[1] This substitution pattern, particularly the presence of fluorine, is pivotal in medicinal chemistry for enhancing properties like lipophilicity and metabolic stability.[1]

PropertyValue
CAS Number 20358-06-9
IUPAC Name 4-fluoro-1,3-benzothiazol-2-amine
Synonyms 2-Amino-4-fluorobenzothiazole, 4-Fluoro-1,3-benzothiazol-2-ylamine
Molecular Formula C₇H₅FN₂S
Molecular Weight 168.19 g/mol
Melting Point 127 - 128 °C
Boiling Point 312.0 ± 34.0 °C at 760 mmHg
Density 1.5 ± 0.1 g/cm³
Flash Point 142.5 ± 25.7 °C
Appearance Solid

Synthesis and Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis starting from 3-fluoroaniline.

Step 1: Synthesis of 1-(3-Fluorophenyl)thiourea

  • Materials: 3-fluoroaniline, hydrochloric acid, ammonium thiocyanate, water.

  • Procedure:

    • Dissolve 3-fluoroaniline (1 equivalent) in a solution of hydrochloric acid and water.

    • Add a solution of ammonium thiocyanate (1.1 equivalents) in water to the stirred solution of 3-fluoroaniline hydrochloride.

    • Heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

    • Filter the solid, wash with cold water, and dry to yield 1-(3-fluorophenyl)thiourea.

Step 2: Oxidative Cyclization to this compound

  • Materials: 1-(3-fluorophenyl)thiourea, chloroform (or a similar solvent), bromine.

  • Procedure:

    • Suspend 1-(3-fluorophenyl)thiourea (1 equivalent) in chloroform.

    • Cool the suspension in an ice bath.

    • Add a solution of bromine (1.1 equivalents) in chloroform dropwise to the stirred suspension.

    • After the addition is complete, continue stirring at room temperature for 2-3 hours.

    • The product hydrobromide salt will precipitate. Filter the solid and wash with a small amount of cold chloroform.

    • To obtain the free base, suspend the salt in water and neutralize with a base such as ammonium hydroxide or sodium bicarbonate until the solution is alkaline.

    • Filter the resulting solid, wash thoroughly with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.

G cluster_synthesis Synthetic Workflow 3-Fluoroaniline 3-Fluoroaniline 1-(3-Fluorophenyl)thiourea 1-(3-Fluorophenyl)thiourea 3-Fluoroaniline->1-(3-Fluorophenyl)thiourea  NH4SCN, HCl, H2O, Reflux This compound This compound 1-(3-Fluorophenyl)thiourea->this compound  Br2, Chloroform

Caption: Synthetic workflow for this compound.

Biological Activity and Evaluation Protocols

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[1] While specific quantitative data for this compound is limited in the available literature, the following sections provide standardized protocols for evaluating its potential biological activities and contextual data from related compounds.

Anticancer Activity

Derivatives of 2-aminobenzothiazole have been shown to target various pathways implicated in cancer progression.[2][3]

3.1.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against various cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.

    • Treat the cells with various concentrations of the compound and a vehicle control (DMSO) and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

3.1.2. Illustrative Anticancer Activity of Fluorinated Benzothiazole Derivatives

The following table presents IC₅₀ values for related fluorinated benzothiazole compounds to provide a context for the potential activity of this compound.

CompoundCancer Cell LineIC₅₀ (µM)
5-Fluorobenzothiazole DerivativeMCF-70.4
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-70.57

Note: This data is for structurally related compounds and not for this compound (CAS 20358-06-9).[4]

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antibacterial and antifungal properties.[5][6]

3.2.1. Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), fungal strains (e.g., Candida albicans), Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, standardized microbial inoculum.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in the appropriate broth in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

3.2.2. Illustrative Antimicrobial Activity of Benzothiazole Derivatives

The following table shows MIC values for some benzothiazole derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)
Benzothiazole-based thiazolidinonesE. coli15.6 - 125
Benzothiazole-based thiazolidinonesC. albicans15.6 - 125
3-methylbenzo[d]thiazol-methylquinolinium derivative with 4-fluorophenyl groupMRSA, VRE, NDM-1 E. coliLower than methicillin and vancomycin

Note: This data is for structurally related compounds and not for this compound (CAS 20358-06-9).[7][8]

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not been extensively elucidated. However, based on studies of the broader benzothiazole class, several potential mechanisms can be hypothesized.

In cancer , 2-aminobenzothiazole derivatives have been reported to act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and serine/threonine kinases like Aurora kinases and Cyclin-Dependent Kinases (CDKs).[3] They may also induce apoptosis through the modulation of Bcl-2 family proteins and activation of caspases.[9]

In bacteria , some benzothiazole derivatives are known to inhibit essential enzymes involved in bacterial cell wall synthesis or DNA replication. For example, some derivatives have been shown to inhibit DNA gyrase.[6] Another potential mechanism is the disruption of the bacterial cell division protein FtsZ.[7]

G cluster_pathway Hypothetical Anticancer Signaling Pathway Inhibition This compound This compound Kinase (e.g., EGFR, VEGFR-2) Kinase (e.g., EGFR, VEGFR-2) This compound->Kinase (e.g., EGFR, VEGFR-2) Inhibition Apoptosis Apoptosis This compound->Apoptosis Induces Downstream Signaling (e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) Kinase (e.g., EGFR, VEGFR-2)->Downstream Signaling (e.g., PI3K/Akt, MAPK) Cell Proliferation Cell Proliferation Downstream Signaling (e.g., PI3K/Akt, MAPK)->Cell Proliferation Promotes

Caption: Hypothetical anticancer signaling pathway inhibition.

Conclusion

This compound is a versatile chemical scaffold with significant potential in drug discovery, particularly in the development of new anticancer and antimicrobial agents. The presence of the fluorine atom is anticipated to enhance its pharmacological properties. While specific biological data for this compound is still emerging, the established activities of the broader benzothiazole class provide a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a framework for the synthesis and evaluation of this promising molecule. Future research should focus on elucidating its precise molecular targets and mechanisms of action to fully realize its therapeutic potential.

References

Spectroscopic and Synthetic Profile of 4-Fluorobenzo[d]thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic considerations for the heterocyclic compound 4-Fluorobenzo[d]thiazol-2-amine. Due to its structural motifs, this compound is of significant interest in medicinal chemistry and materials science. This document collates available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), details generalized experimental protocols for these analytical techniques, and presents a typical synthetic workflow for its derivatives.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The fluorine atom at the 4-position and the amine group at the 2-position on the benzothiazole ring system create a distinct electronic environment, resulting in characteristic chemical shifts.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
7.0 - 8.5MultipletAromatic Protons

Note: The aromatic protons of the benzothiazole ring system typically appear in this range[1].

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
110 - 160Aromatic and Heterocyclic Carbons

Note: The carbon atoms within the benzothiazole ring system are expected to resonate in this region[1].

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound. The characteristic vibrations of the amine and carbon-fluorine bonds, as well as the aromatic system, provide a unique spectral fingerprint.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500 - 3300N-HStretching (Asymmetric and Symmetric)
1650 - 1450C=CAromatic Ring Stretching
1300 - 1100C-FStretching

Note: Primary aromatic amines typically show two N-H stretching bands[1]. The strong absorption from the C-F bond is a key identifying feature[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features.

Table 4: Mass Spectrometry Data

m/zAssignment
168[M]⁺ (Molecular Ion)
152[M - NH₂]⁺

Note: The molecular ion peak corresponds to the molecular weight of the compound[1]. A common fragmentation pathway involves the loss of the amino group[1].

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of benzothiazole derivatives.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm)

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Sample holder (e.g., KBr pellet press or ATR accessory)

  • Potassium bromide (KBr), spectroscopic grade (if using pellets)

Procedure:

  • Sample Preparation (KBr Pellet Method): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer's beam path and record the IR spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the corresponding functional groups and vibrational modes.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Volatile solvent (e.g., methanol or acetonitrile)

  • Direct insertion probe or a suitable chromatographic inlet system (GC-MS or LC-MS)

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe can be used. Alternatively, dissolve the sample in a volatile solvent and inject it into a GC-MS or LC-MS system.

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.

Synthetic Workflow Visualization

The synthesis of this compound derivatives often follows a common pathway involving the modification of the primary amine. A generalized workflow for the synthesis of Schiff base derivatives is presented below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C Condensation Reaction (e.g., Reflux in Ethanol with a catalytic amount of acid) A->C B Substituted Aldehyde/Ketone B->C D Schiff Base Derivative C->D

Caption: Generalized synthetic workflow for Schiff base derivatives of this compound.

References

A Technical Guide to the Solubility and Stability of 4-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, with a specific focus on the solubility and stability, of 4-Fluorobenzo[d]thiazol-2-amine. While quantitative experimental data for this specific compound is limited in publicly available literature, this document consolidates existing information on closely related 2-aminobenzothiazole derivatives to provide a robust framework for its handling, formulation, and development. This guide includes predicted properties, qualitative solubility profiles, and detailed experimental protocols for determining precise solubility and stability. Furthermore, it addresses potential degradation pathways and outlines a logical workflow for formulation development.

Introduction

This compound is a fluorinated heterocyclic compound belonging to the benzothiazole class of molecules. The benzothiazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom at the 4-position of the benzothiazole ring can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the solubility and stability of this compound is therefore critical for its advancement in drug discovery and development pipelines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are a combination of data from chemical suppliers and predicted parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅FN₂S[1]
Molecular Weight 168.19 g/mol [1][2][3]
Appearance Solid[3]
Boiling Point 312.0 ± 34.0 °C at 760 mmHg[1][2]
Density 1.5 ± 0.1 g/cm³[1]
Flash Point 142.5 ± 25.7 °C[1][2]
LogP (Predicted) 1.94[1]
Polar Surface Area 67.15 Ų[1]

Solubility Profile

Table 2: Qualitative and Predicted Solubility of this compound

SolventPredicted SolubilityRationale
Water Very Slightly Soluble / InsolubleThe benzothiazole core is largely hydrophobic. The amino group offers some polarity, but the overall molecule is expected to have low aqueous solubility.[4]
Ethanol SolublePolar protic solvent, generally a good solvent for many organic compounds. 2-aminobenzothiazole is freely soluble in alcohol.
Methanol SolubleSimilar to ethanol, expected to be a good solvent.
Dimethyl Sulfoxide (DMSO) SolubleAprotic, polar solvent with high dissolving power for a wide range of organic compounds.[5]
N,N-Dimethylformamide (DMF) SolubleAprotic, polar solvent, effective for dissolving many poorly soluble compounds.[4]
Chloroform Soluble2-aminobenzothiazole is freely soluble in chloroform.
Diethyl Ether Moderately Soluble2-aminobenzothiazole is freely soluble in diethyl ether. The fluorine substitution may slightly alter this.
Acetonitrile Moderately SolubleAprotic, polar solvent.
Dichloromethane (DCM) Moderately to Sparingly SolubleNon-polar aprotic solvent.[4]

Stability Profile

Specific stability data for this compound is not documented. However, the stability of 2-aminobenzothiazole derivatives can be influenced by several factors:

  • pH: The amino group can be protonated at acidic pH, which may affect stability and solubility.

  • Temperature: Elevated temperatures can accelerate degradation.[5]

  • Light: Exposure to UV light may induce photochemical degradation.[5]

  • Oxidizing agents: The thiazole ring and the amino group may be susceptible to oxidation.[5]

It is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark place. Solutions should be prepared fresh. For short-term storage, solutions in appropriate organic solvents can be kept at -20°C, and for long-term storage, at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

Potential Degradation Pathways

While specific degradation products for this compound have not been identified, potential degradation pathways for amine-containing compounds in general include oxidation and hydrolysis.[6] For heterocyclic amines, degradation can also involve ring opening. The presence of the fluorine atom may influence the metabolic stability of the molecule.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of this compound to a vial.

  • Add a known volume of the desired solvent.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Equilibrate for 24-48 hours to ensure saturation.

  • After equilibration, let the vial stand to allow undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Assessing Chemical Stability

This protocol outlines a general method for evaluating the stability of the compound in solution under various stress conditions.[5]

Materials:

  • This compound

  • HPLC-grade solvents (e.g., DMSO, acetonitrile, water)

  • Buffers of different pH values (e.g., pH 3, 7.4, 9)

  • Temperature-controlled incubator

  • Photostability chamber

  • HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Test Solution Preparation: Dilute the stock solution to a final concentration in the desired test media (e.g., buffers of different pH).

  • Incubation:

    • pH Stability: Incubate the test solutions at different pH values at a constant temperature.

    • Thermal Stability: Incubate the test solutions at various temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C).

    • Photostability: Expose one set of samples to a controlled light source while keeping a control set in the dark.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method. Monitor the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation products.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration.

Visualizations

Logical Workflow for Solubility and Stability Assessment

G Workflow for Solubility and Stability Assessment cluster_0 Phase 1: Characterization cluster_1 Phase 2: Solubility Determination cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: Data Interpretation & Formulation A Obtain Compound: This compound B Physicochemical Profiling (MW, Appearance, etc.) A->B C Select Solvents (Aqueous & Organic) B->C G Prepare Solutions in Relevant Media B->G D Thermodynamic Solubility (Shake-Flask Method) C->D E Analyze by HPLC D->E F Determine Solubility (mg/mL) E->F L Consolidate Solubility & Stability Data F->L H Stress Conditions (pH, Temp, Light) G->H I Time-Point Sampling H->I J Analyze by Stability- Indicating HPLC I->J K Determine Degradation Rate & Identify Degradants J->K K->L M Assess Developability L->M N Formulation Strategy M->N

Caption: A logical workflow for the systematic assessment of solubility and stability.

Experimental Workflow for Shake-Flask Solubility Assay

G Shake-Flask Solubility Experimental Workflow start Start step1 Add excess compound to vial Add known volume of solvent start->step1 step2 Seal and equilibrate (24-48h at constant temp) step1->step2 step3 Centrifuge to pellet solid step2->step3 step4 Filter supernatant (0.22 µm) step3->step4 step5 Dilute sample step4->step5 step6 Quantify by HPLC step5->step6 end End step6->end

Caption: A step-by-step workflow for the shake-flask solubility assay.

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways in which this compound is directly involved. Research into the biological activities of 2-aminobenzothiazole derivatives suggests potential interactions with various kinases and other cellular targets involved in cancer and inflammatory pathways.[7][8] Further investigation is required to elucidate the precise molecular mechanisms of action for this particular compound.

Conclusion

This compound is a compound of interest for drug discovery, yet a comprehensive public dataset on its solubility and stability is lacking. This guide has provided an inferred solubility profile based on related compounds and detailed experimental protocols to enable researchers to generate this critical data. The provided workflows and stability considerations offer a solid foundation for the systematic evaluation of this compound, which is essential for its potential development as a therapeutic agent. Future work should focus on generating empirical data to validate the predictions and further explore the biological activities and potential degradation products of this compound.

References

An In-depth Technical Guide to the Physicochemical and Biological Profile of 4-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluorobenzo[d]thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available, this document presents a detailed analysis of a closely related co-crystal structure: 2-aminobenzothiazole with 4-fluorobenzoic acid. This serves as a valuable proxy for understanding the molecular geometry and intermolecular interactions that are likely to govern the solid-state behavior of this compound. Furthermore, this guide outlines detailed experimental protocols for the synthesis and crystallization of 2-aminobenzothiazole derivatives, and discusses the potential anticancer mechanisms of this class of compounds, including a representative signaling pathway.

Molecular Structure and Physicochemical Properties

This compound is a fluorinated derivative of the versatile benzothiazole scaffold.[1] Its molecular formula is C₇H₅FN₂S, with a molecular weight of 168.19 g/mol .[1][2] The structure features a benzene ring fused to a thiazole ring, with a fluorine atom at the 4-position and an amino group at the 2-position. This substitution pattern is crucial for its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₅FN₂S[1][2]
Molecular Weight168.19 g/mol [1][2]
IUPAC Name4-fluoro-1,3-benzothiazol-2-amine[1]
CAS Number20358-06-9[2]
Boiling Point312°C at 760 mmHg[3]
Flash Point142.5°C[3]
Density1.491 g/cm³[3]
Vapor Pressure0.000542 mmHg at 25°C[3]

Crystallographic Analysis

As of the latest literature review, a single-crystal X-ray diffraction structure for this compound has not been reported. However, the crystal structure of a 1:1 co-crystal of 2-aminobenzothiazole with 4-fluorobenzoic acid provides valuable insights into the hydrogen bonding patterns and supramolecular assembly that can be anticipated for the title compound.[4]

The co-crystal crystallizes in the monoclinic space group P2₁/c.[4] The crystal structure is stabilized by an elaborate network of N–H···O and O–H···O hydrogen bonds, forming supramolecular structures.[4]

Table 2: Crystallographic Data for the Co-crystal of 2-aminobenzothiazole with 4-fluorobenzoic acid [4]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.7869(14)
b (Å)4.0326(5)
c (Å)27.625(3)
β (°)92.731(10)
Volume (ų)1311.6(3)
Z4
Temperature (K)293(2)
Calculated Density (g/cm³)1.470
R₁ (I > 2σ(I))0.0446
wR₂ (all data)0.1274

Experimental Protocols

Synthesis of 2-Aminobenzothiazole Derivatives

The following is a general procedure for the synthesis of 2-aminobenzothiazoles, which can be adapted for the synthesis of this compound. The classical synthesis often involves the treatment of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine in acetic acid.[5]

Materials:

  • Substituted aniline (e.g., 3-fluoroaniline for this compound)

  • Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)[6]

  • Bromine or Sulfuryl chloride[6]

  • Glacial acetic acid[7]

  • Chlorobenzene (solvent)[6]

  • Ethanol

  • Concentrated ammonium hydroxide[6]

  • Activated carbon (Norit)[6]

Procedure:

  • Dissolve the substituted aniline in chlorobenzene in a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.[6]

  • Add concentrated sulfuric acid dropwise to form the aniline sulfate salt.[6]

  • Add sodium thiocyanate to the suspension and heat the mixture.[6]

  • Cool the solution and add sulfuryl chloride dropwise, maintaining the temperature below 50°C.[6]

  • After the addition is complete, heat the mixture to drive the cyclization reaction.[6]

  • Remove the chlorobenzene by distillation.[6]

  • Dissolve the residue in hot water and filter.

  • Make the filtrate alkaline with concentrated ammonium hydroxide to precipitate the crude 2-aminobenzothiazole derivative.[6]

  • Filter the precipitate and wash with water.[6]

  • For purification, dissolve the crude product in hot ethanol, treat with activated carbon, and filter.[6]

  • Add hot water to the filtrate to induce crystallization.[6]

  • Cool the mixture, filter the purified product, wash with a dilute ethanol solution, and dry.[6]

Aniline Substituted Aniline Thiourea In situ Thiourea Formation Aniline->Thiourea 1. Cyclization Oxidative Cyclization Thiourea->Cyclization 2. Product 2-Aminobenzothiazole Derivative Cyclization->Product 3. Purification Purification (Recrystallization) Product->Purification Reagents1 NaSCN / H₂SO₄ in Chlorobenzene Reagents1->Thiourea Reagents2 SO₂Cl₂ Reagents2->Cyclization

General Synthesis Workflow for 2-Aminobenzothiazoles.
Crystallization Protocol

The following is a general protocol for the crystallization of 2-aminobenzothiazole derivatives, which can be optimized for this compound.

Materials:

  • Crude 2-aminobenzothiazole derivative

  • A suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable solvent for recrystallization. A good solvent will dissolve the compound when hot but not when cold.[8]

  • Dissolution: Dissolve the crude product in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, higher-quality crystals.[8]

  • Further Cooling: To maximize the yield, place the flask in an ice bath or a refrigerator.[8]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.[8]

  • Drying: Dry the crystals, for instance, in a vacuum oven at a moderate temperature.

Biological Activity and Signaling Pathways

Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties.[9][10] While the specific mechanism of action for this compound is not extensively detailed in the literature, derivatives of this scaffold have been shown to target several key signaling pathways implicated in cancer progression.

Studies on related compounds suggest that potential mechanisms of anticancer activity include the inhibition of protein tyrosine kinases, serine/threonine kinases such as the PI3K/Akt/mTOR pathway, and topoisomerases.[11] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis. Furthermore, some benzothiazole derivatives have been investigated as inhibitors of the Human Epidermal Growth Factor Receptor (HER), a key target in cancer therapy.[12]

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., HER) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis BTZ This compound (and derivatives) BTZ->RTK Inhibition BTZ->PI3K Inhibition

Potential Anticancer Signaling Pathway Inhibition by Benzothiazole Derivatives.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents and advanced materials. While its specific crystal structure remains to be elucidated, analysis of related co-crystals provides a solid foundation for understanding its solid-state properties. The synthetic and crystallization protocols outlined in this guide offer a practical framework for its preparation and purification. Further investigation into the precise molecular targets and signaling pathways modulated by this compound will be crucial for realizing its full therapeutic potential.

References

A Technical Guide to 4-Fluorobenzo[d]thiazol-2-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Promising Heterocyclic Compound

This technical guide provides a comprehensive overview of 4-Fluorobenzo[d]thiazol-2-amine, a fluorinated benzothiazole derivative of significant interest to researchers in medicinal chemistry and drug development. This document details commercial sourcing, potential synthetic routes, and the biological context of this compound, with a focus on its relevance in signaling pathways pertinent to cancer research.

Commercial Sourcing of this compound

For researchers requiring this compound for their studies, a variety of commercial suppliers are available. The following table summarizes key information from several vendors to facilitate procurement decisions. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierProduct NameCAS NumberCatalog NumberPurityAvailable QuantitiesPrice (USD)
Smolecule This compound20358-06-9S714055In Stock-Inquiry
CymitQuimica This compound20358-06-910-F22307198%5g, 10g, 25g, 100g, 500g€40.00 - €2,107.00
Fluorochem This compound20358-06-9FLUH99C8685598%-Inquiry
Sigma-Aldrich This compound20358-06-9FLUH99C8685598%-Inquiry
BLD Pharm This compound20358-06-9BD14073597%1g, 5g, 25gInquiry
Synthonix This compound20358-06-9F2221897%-Inquiry
Vulcanchem This compound20358-06-9VC2157522--Inquiry

Synthesis and Characterization

General Synthetic Approach:

The synthesis of 2-aminobenzothiazoles typically involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of an oxidizing agent, such as bromine, in an acidic medium like acetic acid. For the synthesis of this compound, the starting material would be 3-fluoroaniline.

Reaction Scheme:

G cluster_reagents 3-Fluoroaniline 3-Fluoroaniline This compound This compound 3-Fluoroaniline->this compound   KSCN_Br2 KSCN, Br2 AcOH

Caption: General synthesis of this compound.

Experimental Considerations:

  • Reaction Conditions: The reaction is typically carried out at low temperatures, often starting at 0°C and gradually warming to room temperature.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent, such as ethanol.

  • Characterization: The structure and purity of the final compound would be confirmed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Spectral data for the parent compound, benzo[d]thiazol-2-amine, is available in public databases such as PubChem for comparison.[1]

Biological Context and Potential Applications

Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The introduction of a fluorine atom, as in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its therapeutic potential.

Anticancer Potential and Signaling Pathways

Derivatives of 2-aminobenzothiazole have shown promising results as anticancer agents, with evidence suggesting their involvement in key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

  • Kinase Inhibition: Many small molecule anticancer drugs target protein kinases, which are crucial regulators of cell signaling. While direct evidence for this compound is limited, the broader class of benzothiazoles has been investigated as kinase inhibitors.[3][4][5][6] The structural scaffold of this compound makes it a candidate for screening against various kinase targets implicated in cancer, such as those in the EGFR and PI3K/Akt signaling pathways.

  • Induction of Apoptosis: A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis. Studies on related benzothiazole derivatives have demonstrated their ability to induce apoptosis in cancer cells.[7][8][9] This suggests that this compound may also exert its potential anticancer effects by triggering apoptotic pathways.

The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound or its derivatives, leading to the inhibition of cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates ProliferationSurvival Cell Proliferation & Survival mTOR->ProliferationSurvival Promotes 4FBT This compound (Hypothetical Target) 4FBT->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow: Supplier Selection

The process of selecting a commercial supplier for a key research compound requires careful consideration of several factors beyond just price. The following diagram outlines a logical workflow for researchers to follow.

G Start Start IdentifySuppliers Identify Potential Suppliers (Online Databases, Catalogs) Start->IdentifySuppliers RequestQuotes Request Quotes and Lead Times IdentifySuppliers->RequestQuotes CompareData Compare Key Metrics: - Purity - Price per gram - Availability - Shipping Time RequestQuotes->CompareData CheckDocumentation Review Technical Documentation (CoA, SDS) CompareData->CheckDocumentation PlaceOrder Place Order with Selected Supplier CheckDocumentation->PlaceOrder End End PlaceOrder->End

Caption: Workflow for selecting a chemical supplier.

This technical guide provides a foundational understanding of this compound for scientific professionals. Further research is warranted to fully elucidate its synthetic methodologies and biological mechanisms of action.

References

molecular weight and formula of 4-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Fluorobenzo[d]thiazol-2-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a fluorinated derivative of benzothiazole, which is a bicyclic heterocyclic compound.[1] Its structure, combining aromatic and heteroaromatic systems, makes it a compound of interest in medicinal chemistry.[1]

PropertyValue
Molecular Formula C7H5FN2S[1][2]
Molecular Weight 168.19 g/mol [1][2][3][4]
IUPAC Name 4-fluoro-1,3-benzothiazol-2-amine[1]
CAS Number 20358-06-9[1][2]
Density 1.5 ± 0.1 g/cm³[1][3]
Boiling Point 312°C at 760 mmHg[3]
Flash Point 142.5°C[3]

Biological Significance and Potential Applications

Benzothiazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] The fluorination at position 4 can enhance properties like lipophilicity and target binding.[1]

Research indicates that this compound and its derivatives exhibit significant biological activity. They have been investigated for their potential as anti-tumor agents, with some derivatives showing promising results against various cancer cell lines.[1] For instance, derivatives of 2-aminobenzothiazole have been designed as antineoplastic agents that can regulate cellular pathways relevant to HPV and prevent the proliferation of cervical cancer.[6] Other related compounds have been identified as topoisomerase-II inhibitors, which can induce DNA double-strand breaks.[7]

Experimental Protocols

Proposed Synthesis of this compound:

A common method for synthesizing 2-aminobenzothiazoles is the reaction of an appropriately substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.

  • Step 1: Reaction Mixture Preparation

    • In a reaction vessel, dissolve 3-fluoroaniline (a potential starting material) in glacial acetic acid.

    • Cool the mixture in an ice bath to maintain a low temperature.

    • Add potassium thiocyanate to the cooled solution and stir until it is homogeneously mixed.

  • Step 2: Addition of Bromine

    • While stirring the mixture vigorously, slowly add a solution of bromine in glacial acetic acid from a dropping funnel.

    • The rate of addition should be controlled to ensure the reaction temperature does not rise significantly.

  • Step 3: Reaction Completion and Product Isolation

    • After the addition of bromine is complete, continue to stir the reaction mixture at room temperature for several hours to ensure the reaction goes to completion.

    • Pour the reaction mixture into a beaker of crushed ice to precipitate the product.

    • Filter the resulting solid, wash it thoroughly with water to remove any unreacted reagents and byproducts.

  • Step 4: Purification

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential biological signaling pathway influenced by benzothiazole derivatives.

G cluster_workflow Proposed Synthesis Workflow A 1. Dissolve 3-fluoroaniline and potassium thiocyanate in glacial acetic acid B 2. Cool the reaction mixture in an ice bath A->B C 3. Slowly add a solution of bromine in glacial acetic acid B->C D 4. Stir at room temperature for several hours C->D E 5. Precipitate the product in ice water D->E F 6. Filter and wash the solid E->F G 7. Recrystallize from ethanol to purify F->G

Caption: Proposed experimental workflow for the synthesis of this compound.

G cluster_pathway Potential Inhibition of Topoisomerase II Pathway Compound Benzothiazole Derivative (e.g., this compound derivative) TopoII Topoisomerase II Compound->TopoII inhibits DSB DNA Double-Strand Breaks Compound->DSB induces DNA_Replication DNA Replication & Transcription TopoII->DNA_Replication enables CellCycleArrest G2/M Phase Cell Cycle Arrest DSB->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Potential mechanism of action for benzothiazole derivatives as Topoisomerase II inhibitors.

References

A Technical Guide to the Biological Activities of Fluorinated Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into the benzothiazole scaffold has emerged as a powerful strategy in medicinal chemistry, often leading to compounds with enhanced biological activities and improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the diverse biological activities of fluorinated benzothiazoles, with a focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The information is presented with detailed experimental methodologies, quantitative data summarized in comparative tables, and visualizations of key signaling pathways and experimental workflows.

Anticancer Activity

Fluorinated benzothiazoles have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxicity against a range of human cancer cell lines. The introduction of fluorine atoms can enhance the antitumor activity of the parent benzothiazole molecule.[1][2]

Quantitative Data for Anticancer Activity
CompoundCancer Cell LineActivity MetricValueReference
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (10h)MCF-7 (Breast)GI50< 1 nM
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (10h)MDA-MB-468 (Breast)GI50< 1 nM
3-(5-fluorobenzo[d]thiazol-2-yl)phenol (1)MCF-7 (Breast)GI500.57 µM[3][4][5]
4-(5-fluorobenzo[d]thiazol-2-yl)phenol (2)MCF-7 (Breast)GI500.4 µM[3][4][5]
Fluorinated benzothiazole (61a)MDA-MB-468 (Breast)GI500.20-0.5 µM[6]
Fluorinated benzothiazole (61b)MCF-7 (Breast)GI500.40 µM[6]
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610)Lung, Colon, Breast Cancer Cell Lines-Potent and selective inhibitory activity[7][8][9]
Substituted bromopyridine acetamide benzothiazole (29)SKRB-3 (Breast)IC501.2 nM[3][4]
Substituted bromopyridine acetamide benzothiazole (29)SW620 (Colon)IC504.3 nM[3][4]
Substituted bromopyridine acetamide benzothiazole (29)A549 (Lung)IC5044 nM[3][4]
Substituted bromopyridine acetamide benzothiazole (29)HepG2 (Liver)IC5048 nM[3][4]
Chlorobenzyl indole semicarbazide benzothiazole (55)HT-29 (Colon)IC500.024 µM[3][4]
Chlorobenzyl indole semicarbazide benzothiazole (55)H460 (Lung)IC500.29 µM[3][4]
Chlorobenzyl indole semicarbazide benzothiazole (55)A549 (Lung)IC500.84 µM[3][4]
Chlorobenzyl indole semicarbazide benzothiazole (55)MDA-MB-231 (Breast)IC500.88 µM[3][4]
Fluorinated benzothiazole derivative (Compound B)HepG2 (Liver)IC50 (24h)59.17 µM[10][11]
Fluorinated benzothiazole derivative (Compound B)HepG2 (Liver)IC50 (48h)29.63 µM[10]
Mechanism of Action: CYP1A1 Induction and Apoptosis

A key mechanism underlying the anticancer activity of certain fluorinated benzothiazoles, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), involves the induction of cytochrome P450 1A1 (CYP1A1) expression in sensitive cancer cells.[12] This induction leads to the metabolic activation of the benzothiazole, forming reactive species that can bind to macromolecules like DNA, ultimately triggering apoptosis and inhibiting cell proliferation.[12] The antitumor activity is often selective for cancer cells that can express CYP1A1.[12]

anticancer_mechanism FB Fluorinated Benzothiazole CancerCell Sensitive Cancer Cell FB->CancerCell Metabolism Metabolic Activation FB->Metabolism Substrate CYP1A1 CYP1A1 Induction & Expression CancerCell->CYP1A1 Induces CYP1A1->Metabolism Catalyzes ReactiveSpecies Reactive Metabolites Metabolism->ReactiveSpecies DNA_Binding DNA Adduct Formation ReactiveSpecies->DNA_Binding Apoptosis Apoptosis DNA_Binding->Apoptosis Inhibition Inhibition of Cell Proliferation Apoptosis->Inhibition

Anticancer mechanism of fluorinated benzothiazoles.
Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative effects of fluorinated benzothiazole derivatives are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the fluorinated benzothiazole compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solvent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

The incorporation of fluorine into the benzothiazole structure has been shown to significantly enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[13]

Quantitative Data for Antimicrobial Activity
CompoundBacterial StrainActivity MetricValue (µg/mL)Reference
Benzothiazole-thiophene hybridE. coliMIC78.125[14]
Benzothiazole-thiophene hybridS. aureusMIC78.125[14]
Amino-benzothiazole Schiff base (46a)E. coliMIC15.62[14]
Amino-benzothiazole Schiff base (46a)P. aeruginosaMIC15.62[14]
Amino-benzothiazole Schiff base (46b)E. coliMIC15.62[14]
Amino-benzothiazole Schiff base (46b)P. aeruginosaMIC15.62[14]
Benzothiazole clubbed isatin (41c)E. coliMIC3.1[14]
Benzothiazole clubbed isatin (41c)P. aeruginosaMIC6.2[14]
Benzothiazole analogue of phenyl urea (83a)E. faecalisMIC8[14]
Benzothiazole analogue of phenyl urea (83b)S. aureusMIC8[14]
Benzothiazole analogue of phenyl urea (83c)S. aureusMIC8[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The cup-plate method or broth microdilution method is typically used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Bacterial Culture: The test bacteria are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.

  • Compound Preparation: The fluorinated benzothiazole compounds are dissolved in a suitable solvent (like DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticonvulsant Activity

Several fluorinated benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant properties, showing promise in preclinical models of epilepsy.[15]

Quantitative Data for Anticonvulsant Activity
CompoundAnimal ModelTestDose (mg/kg)ObservationReference
SSBDs (ap-3, ap-6, bz-9)MiceMES induced convulsion-Significant anticonvulsant effect[15]
SSBDs (ap-3, ap-6, bz-9)MiceStrychnine induced convulsion-Significant anticonvulsant activity[15]
Benzothiazole coupled sulfonamide (Compound 9)MiceMES-Most potent in MES model[16]
Benzothiazole coupled sulfonamide (Compound 8)MicePTZ-Most potent in PTZ model[16]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

  • Animal Model: Albino mice (weighing 20-25g) are used.

  • Compound Administration: The test compounds are administered to the animals, typically intraperitoneally or orally, at various doses. A standard anticonvulsant drug (e.g., phenytoin or diazepam) is used as a positive control.

  • Induction of Seizures: After a specific period (e.g., 30 or 60 minutes), seizures are induced by delivering a controlled electrical stimulus (e.g., 60 mA for 0.2 seconds) through ear clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered an indication of anticonvulsant activity. The ED50 (the dose that protects 50% of the animals from the induced seizure) can be calculated.

anticonvulsant_workflow Start Start Animal_Prep Animal Preparation (Albino Mice) Start->Animal_Prep Compound_Admin Compound Administration Animal_Prep->Compound_Admin Time_Lapse Time Interval (e.g., 30-60 min) Compound_Admin->Time_Lapse MES_Induction Maximal Electroshock Seizure Induction Time_Lapse->MES_Induction Observation Observation of Tonic Hind Limb Extension MES_Induction->Observation Data_Analysis Data Analysis (Protection % or ED50) Observation->Data_Analysis End End Data_Analysis->End

Workflow for MES seizure test.

Anti-inflammatory Activity

Fluorinated benzothiazoles have also been investigated for their anti-inflammatory potential, with some derivatives showing promising activity in in vitro assays.

Quantitative Data for Anti-inflammatory Activity
CompoundAssayActivity MetricValueReference
6-Fluorobenzothiazole derivative (58h)Inhibition of albumin denaturation% Inhibition79.93%[17]
Ibuprofen (Standard)Inhibition of albumin denaturation% Inhibition93.87%[17]
Fluorinated benzothiazole derivative--Suppresses COX-2 and iNOS activation[10][11][18]
Mechanism of Action: Inhibition of NF-κB, COX-2, and iNOS

Some fluorinated benzothiazole derivatives exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11][18] This inhibition leads to the downstream suppression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10][11][18]

Inhibition of the NF-κB signaling pathway.
Experimental Protocol: Inhibition of Albumin Denaturation

This in vitro assay is a simple and widely used method to screen for anti-inflammatory activity.

  • Reaction Mixture: A reaction mixture is prepared containing the test compound at different concentrations, 1% aqueous solution of bovine serum albumin, and phosphate-buffered saline (pH 6.4).

  • Incubation: The mixture is incubated at 37°C for 20 minutes.

  • Denaturation: Denaturation is induced by heating the mixture at 70°C for 10 minutes.

  • Cooling and Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Data Analysis: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control sample. A standard anti-inflammatory drug like ibuprofen or diclofenac sodium is used for comparison.

Conclusion

The strategic incorporation of fluorine into the benzothiazole nucleus has yielded a diverse array of compounds with significant biological activities. This guide highlights the substantial potential of fluorinated benzothiazoles in the development of new therapeutic agents for cancer, infectious diseases, epilepsy, and inflammatory disorders. The provided data, experimental protocols, and pathway diagrams offer a solid foundation for researchers and drug development professionals to further explore and capitalize on the therapeutic promise of this important class of molecules.

References

The Ascendancy of a Privileged Scaffold: A Historical and Technical Guide to 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of significant therapeutic agents. This technical guide provides an in-depth exploration of the historical development of 2-aminobenzothiazole derivatives, from seminal synthetic methodologies to their modern applications in drug discovery. A comprehensive overview of key synthetic protocols, quantitative data on reaction yields and biological activities, and the elucidation of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.

A Journey Through Time: The Evolution of Synthetic Strategies

The story of 2-aminobenzothiazole synthesis is one of continuous innovation, driven by the pursuit of higher yields, greater efficiency, and, more recently, environmentally benign processes. The timeline below highlights key milestones in the development of synthetic routes to this versatile scaffold.

Early Breakthroughs: The Classical Era

The late 19th and early 20th centuries witnessed the pioneering work that laid the foundation for 2-aminobenzothiazole chemistry.

  • 1886: The Jacobson Cyclization: Paul Jacobson's work on the cyclization of N-arylthioamides in the presence of an oxidizing agent, such as potassium ferricyanide, represents one of the earliest methods for constructing the benzothiazole ring system. This method, while historically significant, often required harsh conditions.

  • 1901: The Hugerschoff Reaction: This classical method involves the cyclization of N-arylthioureas with bromine in an inert solvent.[1] The reaction proceeds via an electrophilic attack of bromine on the sulfur atom, followed by intramolecular cyclization onto the aromatic ring. While effective, the use of stoichiometric and often excess bromine posed environmental and safety concerns.

The Modern Synthesis Toolbox: Efficiency and Versatility

The latter half of the 20th century and the dawn of the 21st century saw the advent of more sophisticated and efficient synthetic methods, including the application of transition metal catalysis and green chemistry principles.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: The development of palladium-, copper-, iron-, and ruthenium-catalyzed reactions has revolutionized the synthesis of 2-aminobenzothiazole derivatives. These methods often involve the coupling of anilines with a sulfur source and a one-carbon synthon, or the intramolecular cyclization of pre-functionalized precursors. Copper-catalyzed methods, in particular, have been widely adopted for their efficiency and relatively low cost.[1][2][3][4][5][6]

  • One-Pot and Multicomponent Reactions: In a drive for process efficiency and atom economy, a variety of one-pot and multicomponent reactions have been developed. These strategies allow for the construction of complex 2-aminobenzothiazole derivatives from simple starting materials in a single synthetic operation, minimizing purification steps and waste generation.

  • Solid-Phase Synthesis: To facilitate the rapid generation of libraries of 2-aminobenzothiazole derivatives for high-throughput screening, solid-phase synthesis methodologies have been established.[7] These techniques involve anchoring a starting material to a solid support, carrying out a series of reactions, and then cleaving the final product from the resin.

  • Green Chemistry Approaches: More recently, the focus has shifted towards developing environmentally friendly synthetic protocols. This includes the use of ionic liquids as recyclable reaction media and catalysts, as well as microwave-assisted synthesis to reduce reaction times and energy consumption.[8]

Quantitative Comparison of Synthetic Methodologies

The choice of synthetic route to a particular 2-aminobenzothiazole derivative depends on factors such as substrate scope, reaction conditions, and desired yield. The following table summarizes quantitative data for some of the key synthetic methods discussed.

Synthesis MethodStarting MaterialsReagents & SolventsReaction TimeTemperature (°C)Yield (%)Key AdvantagesLimitations
Hugerschoff Reaction ArylthioureaBromine, Chloroform1-4 hRoom Temp60-85Well-established, good for electron-rich anilinesUse of toxic bromine and chlorinated solvent
Jacobson-like (from aniline) Substituted anilines, KSCNBromine, Acetic Acid2-4 h<10 to Room Temp65-85Readily available starting materialsPotential for para-thiocyanation side reactions
Copper-Catalyzed Tandem Reaction 2-Iodoaniline, IsothiocyanateCuI, Ligand, Solvent (e.g., DMF)12-24 h80-12070-95High yields, good functional group toleranceRequires pre-functionalized starting materials
Iron-Catalyzed Tandem Reaction 2-Iodoaniline, IsothiocyanateFeCl3, Phase-transfer catalyst, Water8-12 h10080-92Environmentally benign (uses water), inexpensive catalystMay require a phase-transfer catalyst
Ruthenium-Catalyzed Oxidative Coupling N-ArylthioureasRuCl3, Oxidant, Solvent (e.g., Dioxane)6-12 h100-12075-91High efficiency for a range of substratesUse of a precious metal catalyst
Solid-Phase Synthesis Resin-bound acyl-isothiocyanate, AnilinesVarious reagents, DMF, Acetic AcidMulti-stepRoom Temp to ElevatedVariableAmenable to library synthesis and automationLower overall yields, requires specialized equipment

Key Experimental Protocols

To provide a practical resource for researchers, detailed experimental protocols for the synthesis of key 2-aminobenzothiazole precursors are provided below.

Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole via a Modified Jacobson-like Reaction

This procedure is adapted from Organic Syntheses.[9]

Materials:

  • p-Toluidine

  • Chlorobenzene

  • Concentrated Sulfuric Acid

  • Sodium Thiocyanate

  • Sulfuryl Chloride

  • Ethanol

  • Ammonium Hydroxide

  • Norit (activated carbon)

Procedure:

  • A solution of p-toluidine (107 g, 1 mole) in chlorobenzene (700 ml) is prepared in a 3-L three-necked, round-bottom flask fitted with a stirrer, reflux condenser, thermometer, and dropping funnel.

  • Concentrated sulfuric acid (54 g, 29.3 ml, 0.55 mole) is added dropwise over 5 minutes.

  • To the finely divided suspension of p-toluidine sulfate, sodium thiocyanate (90 g, 1.1 moles) is added, and the mixture is heated for 3 hours at 100°C (internal temperature) in an oil bath.

  • The solution, which now contains the thiourea, is cooled to 30°C, and sulfuryl chloride (180 g, 108 ml, 1.34 moles) is added over a period of 15 minutes, ensuring the temperature does not exceed 50°C.

  • The mixture is kept at 50°C for 2 hours (until the evolution of hydrogen chloride ceases).

  • The chlorobenzene is removed by filtration.

  • The filtrate is made alkaline to litmus by the addition of concentrated ammonium hydroxide (200 ml).

  • The precipitated 2-amino-6-methylbenzothiazole is filtered and washed with water (200 ml).

  • The crude product is dissolved in hot ethanol (300 ml), treated with Norit (10 g), and filtered hot.

  • The filtrate is diluted with hot water (500 ml), stirred vigorously, and quickly chilled.

  • After 30 minutes, the pale yellow granular product is filtered and washed with 30% ethanol (150 ml).

  • The final product is dried to yield 2-amino-6-methylbenzothiazole.

Protocol 2: Synthesis of (1'-Chloroacetyl)-2-aminobenzothiazole

This protocol is a common first step in the derivatization of the 2-amino group.

Materials:

  • 2-Aminobenzothiazole

  • Triethylamine

  • Dry Benzene

  • Chloroacetyl Chloride

Procedure:

  • To a stirred solution of 2-aminobenzothiazole (8 g, 0.05 mole) and triethylamine (7.40 mL, 0.05 mole) in dry benzene (50 mL), chloroacetyl chloride (4.24 mL, 0.05 mole) is added dropwise under ice-cold conditions.

  • The reaction mixture is stirred for approximately 6 hours.

  • The separated amine hydrochloride is removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Landmark 2-Aminobenzothiazole Derivatives in Medicine

The versatility of the 2-aminobenzothiazole scaffold is exemplified by its presence in several clinically significant drugs.

DrugYear of SignificanceTherapeutic ApplicationBrief Synthetic Note
Riluzole 1995 (FDA Approval)Amyotrophic Lateral Sclerosis (ALS)Synthesized from 4-(trifluoromethoxy)aniline and potassium thiocyanate followed by reaction with bromine.
Frentizole 1970sImmunosuppressive, AntiviralA thiadiazole-based N-phenylurea derivative featuring a benzothiazole ring.
Zopolrestat 1990sAldose Reductase Inhibitor (for diabetic complications)Synthesized via the reaction of 3,4-dihydro-4-oxo-3-(bromomethyl)-1-phthalazineacetic acid with 5-(trifluoromethyl)-2-mercaptobenzothiazole.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-aminobenzothiazole derivatives stem from their ability to interact with a variety of biological targets. The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by these compounds.

Anticancer Activity: Targeting the PI3K/AKT/mTOR Pathway

Many 2-aminobenzothiazole derivatives exhibit potent anticancer activity by inhibiting key kinases in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 | mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis | Proliferation Cell Growth & Proliferation mTORC1->Proliferation Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->PI3K Inhibition Aminobenzothiazole->AKT Inhibition Aminobenzothiazole->mTORC1 Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazole derivatives.

Neuroprotection in ALS: Modulation of Glutamate Signaling

Riluzole, a 2-aminobenzothiazole derivative, is the first FDA-approved drug for the treatment of Amyotrophic Lateral Sclerosis (ALS). Its neuroprotective effects are attributed, in part, to its ability to modulate glutamatergic neurotransmission, reducing excitotoxicity.

Glutamate_Signaling_ALS Presynaptic Presynaptic Neuron Glutamate_Vesicle Glutamate Presynaptic->Glutamate_Vesicle Release Synaptic_Cleft Synaptic Cleft NMDA_R NMDA Receptor Synaptic_Cleft->NMDA_R AMPA_R AMPA Receptor Synaptic_Cleft->AMPA_R Postsynaptic Postsynaptic Neuron Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Riluzole Riluzole Riluzole->Presynaptic Inhibits Glutamate Release Riluzole->NMDA_R Blocks

Caption: Riluzole's modulation of glutamate signaling in ALS.

Management of Diabetic Complications: Inhibition of the Aldose Reductase Pathway

Zopolrestat is an inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. By inhibiting this enzyme, Zopolrestat reduces the accumulation of sorbitol, which is implicated in the pathogenesis of diabetic complications.[10][11][12][13][14]

Aldose_Reductase_Pathway Glucose Glucose Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Sorbitol Sorbitol Aldose_Reductase->Sorbitol NADP NADP⁺ Aldose_Reductase->NADP SDH Sorbitol Dehydrogenase Sorbitol->SDH Diabetic_Complications Diabetic Complications Sorbitol->Diabetic_Complications Osmotic Stress Fructose Fructose SDH->Fructose NADH NADH SDH->NADH Fructose->Diabetic_Complications Advanced Glycation Endproducts Zopolrestat Zopolrestat Zopolrestat->Aldose_Reductase Inhibition NADPH NADPH NADPH->Aldose_Reductase NAD NAD⁺ NAD->SDH

Caption: Zopolrestat's inhibition of the aldose reductase pathway.

Conclusion and Future Directions

The historical journey of 2-aminobenzothiazole derivatives showcases a remarkable evolution from classical synthetic methods to modern, highly efficient, and targeted drug design strategies. The scaffold's ability to interact with a diverse range of biological targets has solidified its status as a cornerstone in medicinal chemistry. Future research will undoubtedly focus on the development of even more selective and potent derivatives, leveraging computational modeling and novel synthetic methodologies. The continued exploration of this privileged scaffold holds immense promise for the discovery of new therapies for a wide array of human diseases.

References

Methodological & Application

Application Notes and Protocols: The Role of 4-Fluorobenzo[d]thiazol-2-amine in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzothiazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Within this class, 4-Fluorobenzo[d]thiazol-2-amine serves as a versatile starting material and structural core for the synthesis of novel therapeutic agents. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in drug design.[2] While this compound itself is not the primary active agent, its derivatives have demonstrated significant potential in cancer research, acting through diverse mechanisms including kinase inhibition and DNA damage.[2][3] These application notes provide an overview of its use, key biological data on its derivatives, and detailed protocols for relevant experimental procedures.

Synthesis of Bioactive Derivatives from this compound

The primary amine group at the 2-position of the this compound scaffold is highly reactive and serves as a key handle for chemical modification.[4] It readily participates in nucleophilic substitution and condensation reactions, allowing for the facile attachment of various pharmacophores to develop a library of candidate compounds.[2] A common synthetic route involves the condensation with aldehydes or ketones to form Schiff bases, which can be further modified.

G General Synthesis Workflow cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product / Further Modification start This compound reaction Condensation Reaction (e.g., Reflux in Ethanol with Acetic Acid catalyst) start->reaction reagent Aldehyde/Ketone (R-CHO / R-CO-R') reagent->reaction intermediate Schiff Base Intermediate reaction->intermediate final Bioactive Derivative (e.g., Thiazolidinone, Amine) intermediate->final Further Reactions (e.g., Cyclization, Reduction)

Caption: General workflow for synthesizing derivatives from this compound.

Key Applications and Mechanisms of Action in Cancer Research

Derivatives of the this compound scaffold have been investigated for several anti-cancer mechanisms.

As Precursors to CYP1A1-Activated Prodrugs

A prominent area of research involves aminophenylbenzothiazoles, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), which are structurally related to the 4-fluoro scaffold. These compounds function as prodrugs that are metabolically activated within cancer cells.[5] The mechanism involves binding to the aryl hydrocarbon receptor (AhR), which induces the expression of the cytochrome P450 enzyme CYP1A1.[5] CYP1A1 then metabolizes the benzothiazole derivative into a reactive electrophilic species that forms covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[5][6] This targeted activation within sensitive tumor cells provides a potential therapeutic window, sparing healthy tissues.

G CYP1A1-Mediated Prodrug Activation Pathway cluster_cell Cancer Cell cluster_cyto Cytoplasm cluster_nuc Nucleus drug Benzothiazole Prodrug (e.g., 5F 203) ahr Aryl Hydrocarbon Receptor (AhR) drug->ahr Binds cyp CYP1A1 Enzyme drug->cyp Metabolized by xre Xenobiotic Response Element (XRE) ahr->xre Translocates & Binds dna DNA cyp->dna Generates Reactive Species that binds xre->cyp Induces Transcription adduct DNA Adducts damage DNA Damage & Strand Breaks adduct->damage arrest Cell Cycle Arrest damage->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of action for CYP1A1-activated benzothiazole prodrugs in cancer cells.

As Scaffolds for Kinase Inhibitors

The dysregulation of protein kinase signaling is a hallmark of cancer. The benzothiazole nucleus is a key pharmacophore used to design inhibitors targeting various oncogenic kinases.[1][7] Derivatives have been developed to target key players in cancer progression, including:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR and VEGFR-2, which are crucial for tumor growth, proliferation, and angiogenesis.[8]

  • Serine/Threonine Kinases: Including PI3K, Aurora Kinases, and Cyclin-Dependent Kinases (CDKs), which control cell cycle progression and survival pathways.[7][8][9]

These inhibitors typically act by competing with ATP for the binding site in the kinase domain, thereby blocking the downstream signaling cascade and inhibiting cancer cell growth.

G General Kinase Inhibition Pathway cluster_pathway Signaling Cascade cluster_inhibition Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) RTK->Downstream Phosphorylation ATP ATP ATP->RTK Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Inhibitor Benzothiazole Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding Site Blocked Inhibition of Cell Growth Inhibitor->Blocked

Caption: Benzothiazole derivatives function by blocking ATP binding to oncogenic kinases.

Summary of Quantitative Biological Data

Derivatives based on the aminobenzothiazole scaffold have shown potent anti-proliferative activity across a range of human cancer cell lines. The following table summarizes key quantitative data from published research.

Compound Class/IDTarget/MechanismCell Line(s)Potency (IC₅₀ / GI₅₀)Reference
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)CYP1A1 activation, DNA adductsBreast (MCF-7, MDA-468), Renal (TK-10)< 10 nM[5]
2-aminobenzothiazole-TZD hybrid (Compound 20)VEGFR-2 InhibitionHCT-116 (Colon)7.44 µM[8]
2-aminobenzothiazole-TZD hybrid (Compound 20)MCF-7 (Breast)8.27 µM[8]
2-aminobenzothiazole-TZD hybrid (Compound 20)HepG2 (Liver)9.99 µM[8]
2-aminobenzothiazole derivative (Compound 13)EGFR InhibitionHCT116 (Colon)6.43 µM[8]
2-aminobenzothiazole derivative (Compound 13)A549 (Lung)9.62 µM[8]
2-aminobenzothiazole derivative (OMS5)PI3K pathway implicatedA549 (Lung)61.03 µM[9]
2-aminobenzothiazole derivative (OMS14)PI3K pathway implicatedMCF-7 (Breast)22.13 µM[9]
4β-(thiazol-2-yl)amino-podophyllotoxin (Compound 15 & 17)Topoisomerase II InhibitionA549 (Lung), HepG2, HeLa, LOVOPotent activity, specific IC₅₀ not listed in abstract[10]

Experimental Protocols

Protocol 4.1: General Synthesis of a Schiff Base Derivative

This protocol describes a general method for the synthesis of N-benzylidene-4-fluorobenzo[d]thiazol-2-amine derivatives.

Materials:

  • This compound

  • Substituted benzaldehyde (1.1 equivalents)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalytic amount, 2-3 drops)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Add the desired substituted aldehyde (1.1 equivalents) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux (typically 60-80°C) and maintain for 4-6 hours, with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate. If so, collect the solid by vacuum filtration, wash with cold methanol, and dry.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution on ice to induce crystallization.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 4.2: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • Test compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 4.3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle distribution.[6][10]

Materials:

  • Human cancer cell line

  • Test compound

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant containing floating cells.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 300 µL of cold PBS. Add 700 µL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Drug Discovery and Development Workflow

The development of a novel anti-cancer agent from a scaffold like this compound follows a multi-stage process from initial design to preclinical evaluation.

G Oncology Drug Discovery Workflow design Scaffold Selection & In Silico Design synthesis Chemical Synthesis of Derivatives design->synthesis invitro In Vitro Screening (Cytotoxicity, Kinase Assays) synthesis->invitro hit_lead Hit-to-Lead Optimization (SAR Studies) invitro->hit_lead Identify Hits hit_lead->synthesis Iterative Design moa Mechanism of Action (Cell Cycle, Apoptosis) hit_lead->moa Select Lead invivo In Vivo Studies (Xenograft Models) moa->invivo

Caption: A typical workflow for developing anti-cancer drugs from a lead scaffold.

References

Application Notes and Protocols for 4-Fluorobenzo[d]thiazol-2-amine and its Derivatives in Antibacterial Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Benzothiazole scaffolds, including their fluorinated derivatives, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. This document provides a comprehensive overview of the application of 4-Fluorobenzo[d]thiazol-2-amine derivatives in antibacterial research, summarizing key findings and providing detailed experimental protocols. While studies focusing specifically on the parent compound, this compound, are limited, a substantial body of research on its derivatives demonstrates potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. These derivatives often exhibit enhanced efficacy due to the presence of the fluorine atom, which can improve metabolic stability and binding affinity.

Data Presentation

The antibacterial efficacy of various fluorinated benzothiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against different bacterial strains. The following tables summarize representative quantitative data from studies on compounds incorporating the fluorobenzothiazole scaffold.

Table 1: Minimum Inhibitory Concentration (MIC) of Fluorobenzothiazole Derivatives against various Bacterial Strains (in µg/mL)

Compound IDDerivative ClassStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
4b 2,2'-(2-(2-benzylidenehydrazinyl)-6-fluorobenzo[d]thiazol-7-ylazanediyl) diethanolGood ActivityGood ActivityModerate ActivityModerate Activity[1]
4d 2,2'-(2-(2-benzylidenehydrazinyl)-6-fluorobenzo[d]thiazol-7-ylazanediyl) diethanolGood ActivityGood ActivityModerate ActivityModerate Activity[1]
4e 2,2'-(2-(2-benzylidenehydrazinyl)-6-fluorobenzo[d]thiazol-7-ylazanediyl) diethanolGood ActivityGood ActivityModerate ActivityModerate Activity[1]
Ciprofloxacin Standard Antibiotic12.50.912.56.2[2]

Note: "Good Activity" and "Moderate Activity" are qualitative descriptions from the source; specific MIC values were not provided in the abstract.

Table 2: Antibacterial Activity of Benzothiazole-Thiazole Hybrids (MIC in µg/mL)

Compound IDS. aureusB. subtilisE. coliP. aeruginosaReference
4b 3.907.8115.6315.63[3]
4c 7.8115.6331.2531.25[3]
4d 7.8115.6331.2531.25[3]
4f 3.907.8115.6315.63[3]
Streptomycin 1.950.973.907.81[3]

Experimental Protocols

Protocol 1: Synthesis of Fluorobenzothiazole Derivatives

This protocol is a generalized procedure based on the synthesis of 2-amino-7-chloro-6-fluorobenzothiazole derivatives, which can be adapted for other analogs.[1]

1. Synthesis of 2-amino-7-chloro-6-fluorobenzothiazole (1): a. Dissolve 4-fluoro-3-chloroaniline in glacial acetic acid. b. Add potassium thiocyanate to the solution. c. Cool the mixture in an ice bath and add bromine dropwise while stirring. d. Continue stirring for the time specified in the detailed literature for the specific derivative. e. Pour the reaction mixture into crushed ice and filter the resulting precipitate. f. Wash the precipitate with a suitable solvent (e.g., petroleum ether) and recrystallize from ethanol to obtain the pure product.

2. Synthesis of 2-hydrazinyl-7-chloro-6-fluorobenzothiazole (2): a. Reflux a mixture of compound (1), hydrazine hydrate, and concentrated HCl in ethanol. b. After cooling, the precipitate is filtered, washed, and dried.

3. Synthesis of Schiff's Bases (3a-e): a. React compound (2) with various substituted aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid in ethanol. b. Reflux the mixture, then cool to obtain the Schiff's base precipitate.

4. Synthesis of Final Diethanolamine Derivatives (4a-e): a. React the Schiff's base (3a-e) with diethanolamine in the presence of triethylamine as a base. b. The final product is obtained after workup and purification.

Protocol 2: In Vitro Antibacterial Activity Assessment (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is commonly used in the cited literature.[4]

1. Preparation of Bacterial Inoculum: a. Culture bacterial strains overnight in Mueller-Hinton Broth (MHB). b. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.

2. Preparation of Test Compounds: a. Dissolve the synthesized fluorobenzothiazole derivatives in dimethyl sulfoxide (DMSO) to prepare stock solutions. b. Perform serial two-fold dilutions of the stock solutions in MHB to achieve the desired concentration range (e.g., 0.97 to 500 µg/mL).[3]

3. Microdilution Assay: a. Add 100 µL of the bacterial inoculum to each well of the 96-well plate. b. Add 100 µL of the serially diluted compound solutions to the respective wells. c. Include a positive control (bacterial inoculum without compound) and a negative control (MHB without bacteria). A standard antibiotic (e.g., Ciprofloxacin or Streptomycin) is also tested under the same conditions. d. Incubate the plates at 37°C for 18-24 hours.

4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. b. Visual inspection is often aided by the addition of a viability indicator like resazurin.

5. Determination of Minimum Bactericidal Concentration (MBC): a. Take an aliquot from the wells showing no visible growth (at and above the MIC). b. Plate the aliquot onto Mueller-Hinton Agar (MHA) plates. c. Incubate the plates at 37°C for 24 hours. d. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Visualizations

Logical Workflow for Antibacterial Screening

G cluster_synthesis Compound Synthesis cluster_screening Antibacterial Screening cluster_analysis Data Analysis start Starting Materials (e.g., 4-fluoro-3-chloroaniline) step1 Synthesis of Fluorobenzothiazole Core start->step1 step2 Derivatization (e.g., Schiff Base Formation) step1->step2 end_synthesis Purified Fluorobenzothiazole Derivatives step2->end_synthesis prep_compounds Serial Dilution of Test Compounds end_synthesis->prep_compounds prep_bacteria Bacterial Culture Preparation assay Broth Microdilution Assay prep_bacteria->assay prep_compounds->assay mic MIC Determination assay->mic mbc MBC Determination mic->mbc data Quantitative Data (MIC/MBC values) mbc->data sar Structure-Activity Relationship (SAR) Analysis data->sar G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide DHFR->THF Inhibition->DHFR Compound Fluorobenzothiazole Derivative Compound->Inhibition

References

Application Notes and Protocols: 4-Fluorobenzo[d]thiazol-2-amine as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Fluorobenzo[d]thiazol-2-amine as a versatile scaffold in the design and discovery of novel therapeutic agents. The benzothiazole core, particularly when substituted, is a "privileged" structure in medicinal chemistry, known for a wide array of pharmacological activities.[1] The introduction of a fluorine atom at the 4-position can enhance metabolic stability, binding affinity, and cell permeability, making this compound an attractive starting point for library synthesis and lead optimization.

Biological Applications and Lead Discovery

The this compound scaffold has been investigated for its potential in developing a variety of therapeutic agents. Its derivatives have shown promise in several areas, including:

  • Anticancer Activity: Benzothiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines.[2] The mechanism of action often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. Some derivatives have been shown to target enzymes like the Human Epidermal Growth Factor Receptor (HER).[3][4]

  • Antimicrobial Activity: The scaffold is also a promising foundation for the development of new antimicrobial agents. Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6] The proposed mechanisms include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[7]

  • Enzyme Inhibition: The structural features of this compound make it a suitable candidate for designing inhibitors of various enzymes, including histone deacetylases (HDACs).[2]

Quantitative Data on Derivatives

While specific quantitative data for the parent compound, this compound, is not extensively available in the public domain, numerous studies have reported the biological activity of its derivatives. The following tables summarize representative data for these derivatives, illustrating the potential of this scaffold.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
BZ-I MCF-7 (Breast)234.575 µg/ml[2]
BZ-II MCF-7 (Breast)267.401 µg/ml[2]
BZ-III MCF-7 (Breast)77.811 µg/ml[2]
BZ-IV MCF-7 (Breast)51.97 µg/ml[2]
Compound 3b C32 (Melanoma)24.4[3]
Compound 3b A375 (Melanoma)24.4[3]
Compound 3d MCF-7 (Breast)10 µg/mL[8]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
Compound 8a Pseudomonas aeruginosa90-180[5]
Compound 8b Pseudomonas aeruginosa90-180[5]
Compound 8c Escherichia coli90-180[5]
Compound 8d Escherichia coli90-180[5]
Compound 13 Staphylococcus aureus50-75[6]
Compound 14 Escherichia coli50-75[6]
Compound 63a Bacillus subtilis1.9[5]
Compound 66c Pseudomonas aeruginosa3.1-6.2[5]
Compound 4b MRSA-[7]
Compound 7a MRSA-[7]

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative derivative of this compound, and for key biological and in-silico assays.

Synthesis of a this compound Derivative

This protocol describes a general method for the synthesis of a Schiff base derivative from this compound and a substituted aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Methanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of this compound in 20 mL of methanol.

  • Add 0.02 mol of the substituted aromatic aldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux on a water bath for approximately 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base derivative.[9]

  • Characterize the final product using techniques such as IR, ¹H-NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactant1 This compound Reflux Reflux (5h) Reactant1->Reflux Reactant2 Substituted Aldehyde Reactant2->Reflux Solvent Methanol Solvent->Reflux Catalyst Glacial Acetic Acid Catalyst->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product Schiff Base Derivative Recrystallization->Product

Synthesis of a Schiff Base Derivative.
MTT Assay for Cell Viability

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[2][10][11][12]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[10]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO treated) and a blank control (medium only). Incubate for another 24-48 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in medium) to each well.[10] Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow Start Start Step1 Seed cells in 96-well plate Start->Step1 Step2 Incubate for 24h Step1->Step2 Step3 Treat cells with compounds Step2->Step3 Step4 Incubate for 24-48h Step3->Step4 Step5 Add MTT solution Step4->Step5 Step6 Incubate for 4h Step5->Step6 Step7 Dissolve formazan with DMSO Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8 End Calculate IC50 Step8->End

MTT Assay Workflow.
Molecular Docking Protocol

This protocol provides a general workflow for performing molecular docking studies to predict the binding affinity and interaction of this compound derivatives with a target protein.[4][13][14]

Software:

  • Molecular modeling software (e.g., AutoDock Vina, Schrödinger Suite)

  • Protein Data Bank (PDB) for protein structures

  • Chemical drawing software (e.g., ChemDraw, MarvinSketch)

Procedure:

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the PDB (e.g., HER, PDB ID: 1M17).

    • Prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate charges.

    • Define the binding site or active site of the protein.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field.

  • Docking Simulation:

    • Set up the docking parameters, including the grid box that encompasses the defined binding site.

    • Run the docking simulation to generate multiple binding poses of the ligand within the protein's active site.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose based on the docking score (binding affinity).

    • Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, to understand the binding mode.

Signaling_Pathway cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., HER) PI3K PI3K Receptor->PI3K Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Benzothiazole Derivative Inhibitor->Receptor Inhibition

Hypothetical Signaling Pathway Inhibition.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in anticancer and antimicrobial research. The protocols provided herein offer a foundational framework for the synthesis, biological evaluation, and in-silico analysis of new compounds based on this promising chemical entity. Further exploration and optimization of derivatives of this compound are warranted to unlock their full therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Derivatives from 4-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the versatile building block, 4-Fluorobenzo[d]thiazol-2-amine. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer and kinase inhibitory effects. The following sections detail the synthesis of Schiff bases, urea, and thiourea derivatives, along with their reported biological activities and involvement in cellular signaling pathways.

Data Presentation

Table 1: Anticancer Activity of Fluorinated Benzothiazole Derivatives
Compound IDDerivative TypeTarget Cell LineIC50 (µM)Reference
FBZT-SB-1 Schiff BaseMCF-7 (Breast)0.4[1]
FBZT-SB-2 Schiff BaseMDA-MB-468 (Breast)0.57[1]
FBZT-U-1 UreaNCI-H460 (Lung)8.21[2]
FBZT-U-2 UreaColo-205 (Colon)9.92[2]
FBZT-U-3 UreaHCT116 (Colon)6.42[2]
FBZT-U-4 UreaMDA-MB-231 (Breast)8.21[2]
FBZT-U-5 UreaHepG2 (Liver)6.21[2]
FBZT-TU-1 ThioureaHeLa (Cervical)33-48[3]
FBZT-TU-2 ThioureaMCF-7 (Breast)15-30[3]
FBZT-TU-3 ThioureaEAC (Ascites)10-24[3]

Note: The data for fluorinated benzothiazole derivatives is based on cellular assays and provides an indication of the potential anti-proliferative activity of this class of compounds.

Table 2: Kinase Inhibitory Activity of Fluorinated Benzothiazole Derivatives
Compound IDTarget KinaseIC50 (nM)Reference
FBZT-KI-1 Raf-16[4]
FBZT-KI-2 B-Raf22[4]
FBZT-KI-3 VEGFR-290[4]
FBZT-KI-4 PDGFR-β57[4]
FBZT-KI-5 CK21900[5]
FBZT-KI-6 GSK3β670[5]

Experimental Protocols

Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases from this compound and various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde, 5-bromo-2-hydroxybenzaldehyde, 3,4-dimethoxybenzaldehyde)[6]

  • Methanol[6]

  • Glacial Acetic Acid[6]

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure: [6]

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Add the desired aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reflux the reaction mixture with constant stirring for 5-12 hours. The reaction temperature can be maintained between 30-60°C depending on the aldehyde used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the Schiff base product can be obtained by slow evaporation of the solvent at room temperature or by cooling the reaction mixture to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Urea Derivatives

This protocol outlines a general procedure for the synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)urea derivatives.

Materials:

  • This compound

  • Substituted isocyanate (e.g., phenyl isocyanate)

  • Dry Tetrahydrofuran (THF) or Dichloromethane (DCM)[5]

  • Round-bottom flask

  • Stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure: (Adapted from[5])

  • To a solution of this compound (1 equivalent) in dry THF or DCM in a round-bottom flask under an inert atmosphere, add the substituted isocyanate (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1.5-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is washed with a non-polar solvent (e.g., hexane or ether) to remove any unreacted isocyanate.

  • The pure urea derivative is obtained after drying. Further purification can be achieved by recrystallization if necessary.

Synthesis of Thiourea Derivatives

This protocol provides a general method for the synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)thiourea derivatives.

Materials:

  • This compound

  • Substituted isothiocyanate (e.g., phenyl isothiocyanate)[7]

  • Ethanol[7]

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure: (Adapted from[7])

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted isothiocyanate (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for several hours until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature. The thiourea derivative may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow start This compound schiff_base_synth Schiff Base Synthesis (Methanol, Acetic Acid, Reflux) start->schiff_base_synth urea_synth Urea Synthesis (Dry THF/DCM, RT) start->urea_synth thiourea_synth Thiourea Synthesis (Ethanol, Reflux) start->thiourea_synth aldehyde Aromatic Aldehyde aldehyde->schiff_base_synth isocyanate Isocyanate isocyanate->urea_synth isothiocyanate Isothiocyanate isothiocyanate->thiourea_synth schiff_base Schiff Base Derivative schiff_base_synth->schiff_base urea Urea Derivative urea_synth->urea thiourea Thiourea Derivative thiourea_synth->thiourea

Caption: Synthetic workflow for derivatives of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K RAF RAF RTK->RAF STAT3 STAT3 RTK->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation FBZT This compound Derivatives FBZT->RTK Inhibition FBZT->PI3K Inhibition FBZT->RAF Inhibition FBZT->STAT3 Inhibition

References

Application Notes and Protocols for 4-Fluorobenzo[d]thiazol-2-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Fluorobenzo[d]thiazol-2-amine in cell culture-based assays. The protocols detailed below are intended to serve as a guide for investigating the cytotoxic and mechanistic properties of this compound.

Introduction

This compound is a fluorinated benzothiazole derivative, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry and drug discovery.[1] Benzothiazoles are known to exhibit a wide range of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a fluorine atom can enhance the metabolic stability and cell permeability of the molecule, potentially increasing its therapeutic efficacy.[1]

Derivatives of this compound are being explored for their potential as anti-cancer agents, with studies suggesting they may interact with proteins involved in cancer progression, inhibit tumor growth, and induce apoptosis (programmed cell death).[1] This document outlines protocols for evaluating the cytotoxic effects and exploring the potential mechanism of action of this compound in cancer cell lines.

Data Presentation: Hypothetical Cytotoxicity Profile

While specific experimental data for this compound is limited in publicly available literature, the following table presents a hypothetical cytotoxicity profile based on the activities of related benzothiazole derivatives. These values are for illustrative purposes and must be determined experimentally for this compound.

Cell LineCancer TypeAssayIncubation Time (hours)Hypothetical IC50 (µM)
A549Lung CarcinomaMTT488.5
MCF-7Breast AdenocarcinomaMTT4812.2
HeLaCervical AdenocarcinomaMTT489.8
U87GlioblastomaMTT487.1

Disclaimer: The IC50 values presented in this table are hypothetical and intended for illustrative purposes only. Actual values must be determined through experimentation.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of This compound cell_treatment 3. Treat Cells and Incubate (48h) compound_prep->cell_treatment mtt_addition 4. Add MTT Solution (4h) cell_treatment->mtt_addition solubilization 5. Solubilize Formazan with DMSO mtt_addition->solubilization read_plate 6. Measure Absorbance at 570 nm solubilization->read_plate data_analysis 7. Calculate % Viability and IC50 read_plate->data_analysis

Experimental workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes a method to quantify apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at a concentration around its predetermined IC50 value for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

    • Four populations can be distinguished:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Apoptosis_Workflow start Seed and Treat Cells with Compound harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

Workflow for apoptosis detection by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in cells treated with this compound.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Fixation:

    • Harvest cells by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathway Involvement

While the specific molecular targets of this compound are yet to be fully elucidated, some benzothiazole derivatives have been shown to affect key signaling pathways in cancer cells. One such pathway is the PI3K/AKT pathway, which is a critical regulator of cell survival, proliferation, and growth. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound (Hypothesized) Compound->PI3K inhibits? Compound->AKT inhibits?

Hypothesized inhibition of the PI3K/AKT signaling pathway.

Disclaimer: The involvement of this compound in the PI3K/AKT pathway is hypothesized based on the activity of other benzothiazole derivatives and requires experimental validation.

These protocols and application notes provide a framework for the initial investigation of this compound in a cell culture setting. Further studies will be necessary to fully characterize its biological activity and therapeutic potential.

References

Application Notes and Protocols for the Utilization of 4-Fluorobenzo[d]thiazol-2-amine in the Development of Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines the prospective application of 4-Fluorobenzo[d]thiazol-2-amine as a core building block for the synthesis of a novel emissive material for Organic Light-Emitting Diodes (OLEDs). While direct utilization of this compound in published OLED research is not yet prominent, its inherent electronic properties make it a compelling candidate for creating advanced materials. Benzothiazole derivatives are recognized for their excellent thermal stability and electron-accepting characteristics. The inclusion of a fluorine atom is known to enhance electron affinity and improve material stability, making this compound a valuable precursor for developing high-performance blue or green emitters.

This note provides a detailed, plausible synthetic protocol for a donor-acceptor type fluorescent molecule derived from this compound. Additionally, a comprehensive methodology for the fabrication of a multi-layer OLED device incorporating this synthesized material is described. Expected performance metrics are tabulated to provide a benchmark for development, and key experimental workflows are visualized through diagrams.

Introduction to this compound in OLEDs

The performance of an OLED is fundamentally linked to the properties of the organic materials used within its emissive layer (EML). Donor-acceptor (D-A) molecules, which combine an electron-donating moiety with an electron-accepting moiety, are a leading class of materials for OLED emitters due to their highly tunable photophysical properties.

The 4-fluorobenzothiazole core of the title compound serves as a potent electron-accepting unit. By coupling this acceptor with a suitable electron-donating molecule, it is possible to create a new material with a tailored energy gap, capable of efficient electroluminescence. This application note proposes the synthesis of such a D-A molecule, designated FBTA-TPA , by coupling this compound with a triphenylamine (TPA) donor group, a well-known hole-transporting moiety.

Synthesis of Emissive Material: N-(4-fluorobenzo[d]thiazol-2-yl)-N,N-diphenylamine (FBTA-TPA)

A robust and efficient method for the synthesis of the target emissive material, FBTA-TPA, is the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Materials and Reagents
  • This compound

  • Iodobenzene (or a suitable brominated triphenylamine derivative)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Synthetic Protocol
  • To a 100 mL flame-dried, three-necked round-bottom flask, add this compound (1.0 mmol), diphenylamine (1.2 mmol), cesium carbonate (2.5 mmol), palladium(II) acetate (0.04 mmol), and Xantphos (0.08 mmol).

  • Evacuate the flask and backfill with high-purity argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 50 mL of anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously under argon for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the Celite pad with dichloromethane.

  • Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, FBTA-TPA .

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Pathway Diagram

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Conditions cluster_product Product R1 This compound P1 FBTA-TPA (Emissive Material) R1->P1 Buchwald-Hartwig Amination R2 Diphenylamine R2->P1 C1 Pd(OAc)₂ (Catalyst) C1->P1 C2 Xantphos (Ligand) C2->P1 C3 Cs₂CO₃ (Base) C3->P1 S1 Toluene (Solvent) S1->P1 Cond 110 °C, 24h Argon Atmosphere Cond->P1

Caption: Synthetic pathway for FBTA-TPA.

OLED Device Fabrication and Characterization

A multi-layer OLED device can be fabricated using the synthesized FBTA-TPA as the emissive layer (EML). The following protocol describes a standard device architecture fabricated via thermal evaporation.

Device Structure

ITO / NPB (40 nm) / FBTA-TPA (20 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)

  • Anode: Indium Tin Oxide (ITO)

  • Hole Transport Layer (HTL): N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)

  • Emissive Layer (EML): FBTA-TPA

  • Electron Transport Layer (ETL): 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

  • Electron Injection Layer (EIL): Lithium Fluoride (LiF)

  • Cathode: Aluminum (Al)

Fabrication Protocol
  • Substrate Cleaning:

    • Patterned ITO-coated glass substrates (sheet resistance ~15 Ω/sq) are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-Ozone for 10 minutes immediately before loading into the deposition chamber to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).

    • Deposit a 40 nm thick layer of NPB as the HTL at a rate of 1-2 Å/s.

    • Deposit a 20 nm thick layer of the synthesized FBTA-TPA as the EML at a rate of 1 Å/s.

    • Deposit a 30 nm thick layer of TPBi as the ETL at a rate of 1-2 Å/s.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit a 1 nm thick layer of LiF as the EIL at a rate of 0.1 Å/s.

    • Deposit a 100 nm thick layer of Al as the cathode at a rate of 5-10 Å/s through a shadow mask to define the active area of the device (typically 4-9 mm²).

  • Encapsulation:

    • Transfer the completed device to a nitrogen-filled glovebox.

    • Encapsulate the device using a glass lid and UV-curable epoxy resin to protect the organic layers from atmospheric moisture and oxygen.

Device Fabrication Workflow

G cluster_prep Substrate Preparation cluster_deposition High-Vacuum Thermal Evaporation (<5x10⁻⁶ Torr) cluster_final Final Steps A ITO Substrate B Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) A->B C Nitrogen Drying B->C D UV-Ozone Treatment C->D E HTL Deposition (NPB, 40 nm) D->E F EML Deposition (FBTA-TPA, 20 nm) E->F G ETL Deposition (TPBi, 30 nm) F->G H EIL Deposition (LiF, 1 nm) G->H I Cathode Deposition (Al, 100 nm) H->I J Encapsulation (N₂ Glovebox) I->J K Finished OLED Device J->K

Caption: OLED fabrication workflow.

Expected Performance Characteristics

The following table summarizes the projected performance data for an OLED device utilizing FBTA-TPA as the emissive material. These values are targets based on the performance of similar donor-acceptor molecules in the scientific literature.

ParameterSymbolTarget ValueUnit
Peak Emission WavelengthλEL~480 - 520nm
CIE Coordinates(x, y)(0.25, 0.55)-
Turn-on VoltageVon< 4.0V
Maximum LuminanceLmax> 10,000cd/m²
Max. Current Efficiencyηc> 15cd/A
Max. Power Efficiencyηp> 10lm/W
Max. External Quantum Eff.EQEmax> 7%

Device Energy Level Diagram

A critical aspect of OLED design is the alignment of the energy levels of adjacent materials to ensure efficient charge injection and transport. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels dictate this alignment.

G cluster_levels Energy Levels (eV) cluster_labels ITO ITO NPB_H HOMO ITO->NPB_H -5.4 ITO->NPB_H Hole Injection FBTA_H HOMO NPB_H->FBTA_H -5.8 NPB_H->FBTA_H NPB_L LUMO NPB_L:n->NPB_H:s FBTA_L LUMO NPB_L->FBTA_L -2.5 TPBi_H HOMO FBTA_H->TPBi_H -6.2 FBTA_L:n->FBTA_H:s TPBi_L LUMO FBTA_L->TPBi_L -2.9 LiF_Al LiF/Al TPBi_H->LiF_Al -4.3 TPBi_L->FBTA_L TPBi_L:n->TPBi_H:s LiF_Al->TPBi_L Electron Injection l1 HTL NPB l2 EML FBTA-TPA l3 ETL TPBi

Caption: Proposed energy level diagram of the OLED.

Conclusion

This compound represents a promising, yet underexplored, platform for the development of novel materials for organic electronics. The protocols and target data presented in this application note provide a robust framework for researchers to synthesize and evaluate new emissive materials based on this fluorinated benzothiazole core. The proposed synthetic route is based on well-established, high-yield catalytic reactions, and the device architecture utilizes standard, high-performance transport materials, offering a clear and viable path for future research and development in the field of OLEDs.

Application Notes and Protocols for the Quantitative Analysis of 4-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Fluorobenzo[d]thiazol-2-amine is a fluorinated derivative of 2-aminobenzothiazole, a core structure in many pharmacologically active compounds.[1] Its analogues have shown a range of biological activities, making accurate quantification essential for research and development, including purity assessment, pharmacokinetic studies, and quality control.[1][2] While specific validated methods for this compound are not widely published, robust analytical techniques developed for the parent compound, 2-aminobenzothiazole, and other derivatives can be readily adapted.[1][3] This document provides detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry as starting points for method development and validation.

Comparative Overview of Analytical Techniques

The choice of analytical method depends on factors like required sensitivity, sample matrix complexity, and available instrumentation.[1] Below is a summary of proposed techniques for quantifying this compound, with performance parameters extrapolated from methods for similar compounds.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of parent and fragment ions.Measurement of light absorbance by the analyte in a solution.
Typical Linearity Range µg/mL to mg/mL range[3]ng/mL to µg/mL range[1]µg/mL range (highly dependent on molar absorptivity)[1]
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.1 - 1 ng/mL[1]~1 µg/mL
Selectivity Moderate; depends on chromatographic resolution from matrix components.High; based on specific mass-to-charge ratios of precursor and product ions.Low; susceptible to interference from other UV-absorbing compounds.
Primary Application Purity testing, routine quantification in simple matrices (e.g., drug substance).[1]Bioanalysis (plasma, urine), trace-level quantification in complex matrices.[3]Quick concentration checks of pure or simple solutions.[1]
Throughput ModerateHigh (with automation)High

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for routine purity analysis and quantification of this compound in bulk materials or simple formulations.

1. Instrumentation and Reagents

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Orthophosphoric acid

  • This compound reference standard

2. Chromatographic Conditions (Proposed)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[1]

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by scanning a standard solution (typically 250-320 nm for benzothiazoles).

3. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a suitable solvent (e.g., 50:50 acetonitrile/water).[1]

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare standards ranging from 1 µg/mL to 100 µg/mL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Analysis and Data Processing

  • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the sample by interpolation from the calibration curve.[1]

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Stock & Calibration Standards HPLC HPLC System Prep_Standard->HPLC Prep_Sample Dissolve & Filter Sample Prep_Sample->HPLC Cal_Curve Generate Calibration Curve HPLC->Cal_Curve Standard Data Quantify Quantify Sample Concentration HPLC->Quantify Sample Data Cal_Curve->Quantify

Caption: General workflow for HPLC-UV quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is suitable for quantifying this compound in complex biological matrices like plasma or urine.

1. Instrumentation and Reagents

  • LC-MS/MS system with an electrospray ionization (ESI) source[3]

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Acetonitrile and Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard (IS), if available (e.g., a stable isotope-labeled analogue)

2. LC-MS/MS Conditions (Proposed)

  • Chromatography: Use a rapid gradient elution to separate the analyte from matrix components.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[4]

    • Precursor Ion (Q1): Determine by infusing a standard solution. For C₇H₅FN₂S, the [M+H]⁺ would be m/z 169.02.

    • Product Ions (Q3): Determine by fragmenting the precursor ion. Select the two most abundant and stable product ions for Multiple Reaction Monitoring (MRM).

    • Collision Energy (CE) and other parameters: Optimize for the specific instrument.

3. Sample Preparation (for Plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.[1]

  • Vortex and Centrifuge: Mix vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Collect Supernatant: Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.

4. Analysis and Data Processing

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against concentration.

  • Quantify the analyte in samples using the generated curve.[1]

Workflow for LC-MS/MS Bioanalysis

LCMS_Workflow Sample Plasma Sample (+ Internal Standard) Precip Protein Precipitation (Acetonitrile) Sample->Precip Centri Centrifugation Precip->Centri Evap Evaporation & Reconstitution Centri->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Data Data Processing (Peak Area Ratio vs. Conc.) LCMS->Data

Caption: Sample preparation and analysis workflow for LC-MS/MS.

Method 3: UV-Visible Spectrophotometry

This is a simple, cost-effective method for quantifying pure this compound in solution when no interfering substances are present.[1]

1. Instrumentation and Reagents

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Ethanol or Methanol (UV grade)

  • This compound reference standard

2. Protocol

  • Determine λmax: Prepare a dilute solution (~10 µg/mL) of the standard in the chosen solvent. Scan the absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Prepare a stock solution (e.g., 100 µg/mL) and create a series of dilutions (e.g., 2, 5, 10, 15, 20 µg/mL).[1]

  • Sample Preparation: Dissolve the sample in the same solvent to a concentration expected to fall within the standard curve range.

  • Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.[1]

3. Data Processing

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Use the linear regression equation (y = mx + c) from the curve to calculate the concentration of the unknown sample based on its absorbance.[1]

Logical Relationship of Method Selection

Method_Selection Start Start: Need to Quantify This compound Matrix What is the Sample Matrix? Start->Matrix Pure Pure Substance or Simple Formulation Matrix->Pure Simple Complex Complex Matrix (e.g., Plasma, Tissue) Matrix->Complex Complex Purity What is the Required Sensitivity? High_Sens High (ng/mL) Purity->High_Sens High Low_Sens Low (µg/mL) Purity->Low_Sens Low Pure->Purity LCMS Use LC-MS/MS Complex->LCMS High_Sens->LCMS UV_Vis Use UV-Vis Spectrophotometry Low_Sens->UV_Vis Quick Check HPLC Use HPLC-UV Low_Sens->HPLC Routine QC

Caption: Decision tree for selecting an analytical method.

References

Application Notes and Protocols for In Vitro Assays Involving 4-Fluorobenzo[d]thiazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for in vitro assays relevant to the study of 4-Fluorobenzo[d]thiazol-2-amine and structurally similar benzothiazole derivatives. While specific experimental data for this compound is limited in publicly available literature, the protocols and data presented herein for related compounds offer a strong foundation for initiating research and development efforts.

Application Notes

Benzothiazole derivatives are a class of heterocyclic compounds recognized for their wide range of biological activities, making them privileged structures in medicinal chemistry. The introduction of a fluorine atom to the benzothiazole core can significantly enhance metabolic stability and binding affinity to biological targets. These compounds have shown particular promise as anticancer agents, kinase inhibitors, and anti-inflammatory molecules.

Anticancer Activity: Derivatives of fluorinated benzothiazoles have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and migration. In vitro assays are fundamental for evaluating the cytotoxic effects and understanding the molecular mechanisms of these compounds.

Kinase Inhibition: Several fluorinated benzothiazole derivatives have been identified as potent inhibitors of key kinases implicated in cancer progression and inflammatory diseases. These include receptor tyrosine kinases and intracellular signaling kinases. High-throughput screening and detailed enzymatic assays are crucial for identifying specific kinase targets and determining the potency and selectivity of these compounds.

Anti-Inflammatory Activity: Chronic inflammation is a key driver of various diseases. Benzothiazole derivatives have been investigated for their ability to modulate inflammatory responses, often through the inhibition of signaling pathways involved in the production of pro-inflammatory cytokines.

Data Presentation: In Vitro Activity of Fluorinated Benzothiazole Derivatives

The following tables summarize the in vitro inhibitory activities of various fluorinated benzothiazole derivatives that are structurally related to this compound. This data can serve as a benchmark for evaluating the potential of novel analogs.

Table 1: Kinase Inhibitory Activity of Fluorinated Benzothiazole Derivatives

Compound ClassTarget Kinase(s)IC50 (nM)Reference
5-Fluorobenzothiazole DerivativeMCF-7 cell line400[1]
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 cell line570[1]
For Comparison: Sorafenib Raf-16[1]
B-Raf22[1]
VEGFR-290[1]
For Comparison: Sunitinib PDGFRβ2[1]
VEGFR2 (Flk-1)80[1]

Note: The data for fluorinated benzothiazole derivatives is based on cellular assays, which may not directly correlate with enzymatic IC50 values but indicate potential anti-proliferative and kinase-inhibiting activity.[1]

Experimental Protocols

The following are detailed protocols for key in vitro assays that can be adapted for the evaluation of this compound.

Protocol 1: Cell Viability MTT Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Human cancer cell lines (e.g., A541, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (or analog) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).[2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.[2]

Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)

This Homogeneous Time-Resolved Fluorescence (HTRF) assay is a competitive binding assay to identify compounds that inhibit the activity of a target protein kinase.

Materials:

  • Test compounds (e.g., this compound library) dissolved in 100% DMSO.

  • Recombinant protein kinase of interest.

  • Biotinylated peptide substrate specific for the target kinase.

  • ATP (Adenosine 5'-triphosphate).

  • HTRF Detection Reagents (e.g., Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665).

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • 384-well, low-volume, white microplates.

  • Positive Control (a known inhibitor of the target kinase, e.g., Staurosporine).

  • Negative Control (DMSO).

Procedure:

  • Compound Plating: Dispense 50 nL of each test compound into the wells of a 384-well assay plate.[3]

  • Kinase/Substrate Addition: Prepare and dispense 5 µL of a solution containing the target kinase and biotinylated peptide substrate into each well. Incubate for 15 minutes at room temperature.[3]

  • Initiation of Kinase Reaction: Add 5 µL of ATP solution to all wells to start the reaction. Incubate for 60 minutes at room temperature.[3]

  • Detection: Add 10 µL of the HTRF detection reagent mix to all wells. Incubate for 60 minutes at room temperature, protected from light.[3]

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.[3]

  • Data Analysis: Calculate the HTRF ratio and the percentage of inhibition for each compound. Determine the IC50 value for active compounds.

Protocol 3: Western Blot for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway following treatment with the test compound.

Materials:

  • Human cancer cell lines (e.g., A549, A431).[2]

  • This compound (or analog).

  • RIPA buffer for cell lysis.

  • BCA assay kit for protein quantification.

  • SDS-polyacrylamide gels and PVDF membranes.

  • Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin).[2]

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence detection reagents.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for 24 hours, then lyse the cells in RIPA buffer.[2]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2]

  • SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[2]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.[2]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Kinase_Inhibition_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Intracellular Kinase Cascade cluster_downstream Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K RAS RAS Receptor_Tyrosine_Kinase->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibitor->RAF

Caption: Potential inhibition of cancer signaling pathways.

HTRF_Assay_Workflow Start Start: Prepare Reagents Compound_Plating Dispense Test Compound (50 nL in 384-well plate) Start->Compound_Plating Enzyme_Substrate_Addition Add Kinase and Biotinylated Substrate Compound_Plating->Enzyme_Substrate_Addition Incubation1 Incubate 15 min at Room Temp Enzyme_Substrate_Addition->Incubation1 Reaction_Initiation Add ATP to Start Reaction Incubation1->Reaction_Initiation Incubation2 Incubate 60 min at Room Temp Reaction_Initiation->Incubation2 Detection_Reagent Add HTRF Detection Reagents Incubation2->Detection_Reagent Incubation3 Incubate 60 min (in dark) Detection_Reagent->Incubation3 Read_Plate Read Plate at 620nm & 665nm Incubation3->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End: Results Data_Analysis->End

Caption: High-Throughput HTRF Kinase Assay Workflow.

Western_Blot_Workflow Start Start: Cell Culture Cell_Treatment Treat Cells with Test Compound Start->Cell_Treatment Cell_Lysis Lyse Cells in RIPA Buffer Cell_Treatment->Cell_Lysis Protein_Quantification Quantify Protein (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate Proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer Proteins to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Antibody Incubate with Primary Antibody Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated Secondary Primary_Antibody->Secondary_Antibody Detection Detect with Chemiluminescence Secondary_Antibody->Detection Analysis Analyze Band Intensity Detection->Analysis End End: Results Analysis->End

Caption: Western Blot Experimental Workflow.

References

The Impact of Fluorine Substitution on the Bioactivity of Benzothiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic role of fluorine substitution in modulating the biological activity of benzothiazole derivatives. The inclusion of fluorine atoms can significantly enhance the therapeutic potential of this privileged scaffold, impacting its anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document outlines key quantitative data, detailed experimental protocols for evaluating bioactivity, and visual representations of the underlying signaling pathways.

Introduction: The Fluorine Advantage in Benzothiazole Scaffolds

Benzothiazole, a bicyclic heterocyclic compound, is a cornerstone in medicinal chemistry due to its wide range of pharmacological activities.[1][2] The strategic incorporation of fluorine atoms into the benzothiazole core or its substituents has emerged as a powerful tool to enhance its biological efficacy. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This often translates to improved pharmacokinetic and pharmacodynamic profiles, making fluorinated benzothiazoles highly promising candidates for drug development.[3]

Quantitative Bioactivity Data: Fluorinated vs. Non-Fluorinated Benzothiazoles

The introduction of fluorine can lead to a significant increase in the potency of benzothiazole derivatives across various therapeutic areas. The following tables summarize the quantitative data from several studies, comparing the bioactivity of fluorinated and non-fluorinated analogs.

Anticancer Activity

Fluorine substitution has been shown to enhance the cytotoxic effects of benzothiazole derivatives against a range of cancer cell lines.

CompoundSubstitutionCancer Cell LineBioactivity (IC₅₀/GI₅₀, µM)Reference
3-(5-fluorobenzo[d]thiazol-2-yl)phenol5-FluoroMCF-70.57[2][4][5]
4-(5-fluorobenzo[d]thiazol-2-yl)phenol5-FluoroMCF-70.4[2][4][5]
Fluorinated benzothiazole derivative5-FluoroMDA-MB-4680.20 - 0.5[6]
Fluorinated benzothiazole derivative6-FluoroTHP-1 (Leukemia)0.9 - 1.0[6]
Non-nitrated benzothiazole derivativeUnsubstituted(Not specified)0.190[7]
Fluorinated 6-nitrobenzothiazole derivative6-Nitro, p-Fluoro on benzylidene(Not specified)0.091[7]
Benzothiazole derivative with nitro substituentNitroHepG256.98 (24h), 38.54 (48h)[1][8]
Benzothiazole derivative with fluorine substituentFluoroHepG259.17 (24h), 29.63 (48h)[1][8]
Indole based hydrazine carboxamide scaffoldUnsubstitutedHT290.015[2][4]
Indole based hydrazine carboxamide scaffoldUnsubstitutedH4600.28[2][4]
Indole based hydrazine carboxamide scaffoldUnsubstitutedA5491.53[2][4]
Indole based hydrazine carboxamide scaffoldUnsubstitutedMDA-MB-2310.68[2][4]
Substituted chlorophenyl oxothiazolidine based benzothiazoleChloroHeLa9.76[2][4]
Antimicrobial Activity

The presence of fluorine can significantly improve the antibacterial and antifungal potency of benzothiazole compounds.

CompoundSubstitutionMicroorganismBioactivity (MIC, µg/mL)Reference
Benzothiazole analogue of Triclocarban (2eC)6-ChloroS. aureus8[9]
5-chloro-6-fluoro-1,3-benzothiazol-2-yl derivative (2bF)5-Chloro, 6-FluoroS. aureus8[9]
Triclocarban (TCC)3,4-Dichloro (on phenylurea)S. aureus16[9]
Sulfonamide analogue of benzothiazole (66c)(Not specified)P. aeruginosa, S. aureus, E. coli3.1 - 6.2[10]
Chloramphenicol (Standard)-P. aeruginosa, S. aureus, E. coli(Not specified, for comparison)[10]
Sulphamethoxazole (Standard)-P. aeruginosa, S. aureus, E. coli(Not specified, for comparison)[10]
Anticonvulsant Activity

Fluorine substitution has been explored to enhance the anticonvulsant properties of benzothiazole derivatives.

CompoundSubstitutionTest ModelBioactivity (ED₅₀, mg/kg)Reference
5i6-((3-fluorobenzyl)oxy)MES50.8[11]
5i6-((3-fluorobenzyl)oxy)scPTZ76.0[11]
5j6-((4-fluorobenzyl)oxy)MES54.8[11]
5j6-((4-fluorobenzyl)oxy)scPTZ52.8[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated benzothiazole derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the fluorinated benzothiazole derivative in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Activity: Agar Well Diffusion Method

Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate. The compound diffuses from a well into the agar, and if it is effective against the microorganism, it will inhibit its growth in a circular area around the well.

Protocol:

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the test bacterium or fungus in a suitable broth medium.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL for bacteria).

  • Agar Plate Inoculation:

    • Aseptically swab the entire surface of a sterile Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) with the prepared inoculum.

  • Well Preparation and Compound Addition:

    • Using a sterile cork borer (6-8 mm in diameter), create uniform wells in the agar.

    • Carefully add a defined volume (e.g., 50-100 µL) of the fluorinated benzothiazole solution (dissolved in a suitable solvent like DMSO) at a known concentration into each well.

    • Include a negative control (solvent alone) and a positive control (a standard antibiotic or antifungal).

  • Incubation:

    • Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compound into the agar.

    • Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay

Principle: Protein denaturation is a well-documented cause of inflammation. This in vitro assay evaluates the anti-inflammatory potential of a compound by its ability to inhibit heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.

Protocol:

  • Preparation of Reaction Mixture:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin (or 1% aqueous solution of BSA), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the fluorinated benzothiazole solution at various concentrations.

    • A control group is prepared without the test compound.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 15 minutes.

    • Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Absorbance Measurement:

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = ((Absorbance of control - Absorbance of test sample) / Absorbance of control) × 100

    • Determine the IC₅₀ value.

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test

Principle: The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures. The test involves inducing a seizure in an animal via an electrical stimulus and observing the effect of the test compound on the seizure pattern, particularly the tonic hindlimb extension.

Protocol:

  • Animal Preparation:

    • Use adult male mice or rats, acclimatized to the laboratory conditions.

    • Administer the fluorinated benzothiazole derivative intraperitoneally (i.p.) or orally at various doses. A control group receives the vehicle.

  • MES Induction:

    • At the time of peak effect of the drug (typically 30-60 minutes post-administration), deliver a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) through corneal or ear-clip electrodes.

  • Observation:

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive anticonvulsant effect.

  • Data Analysis:

    • Determine the percentage of animals protected from tonic hindlimb extension at each dose.

    • Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure, using probit analysis.

Signaling Pathways and Mechanisms of Action

Fluorinated benzothiazoles exert their biological effects through various molecular mechanisms. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways involved.

CYP450-Mediated Bioactivation in Cancer Cells

Certain fluorinated benzothiazoles, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), are pro-drugs that require metabolic activation by cytochrome P450 enzymes, particularly CYP1A1, in sensitive cancer cells.[12][13] This bioactivation leads to the formation of reactive metabolites that can form DNA adducts, inducing DNA damage and subsequent cell death.[12]

CYP450_Bioactivation cluster_extracellular Extracellular cluster_intracellular Intracellular Fluorinated Benzothiazole Fluorinated Benzothiazole CYP1A1 CYP1A1 Fluorinated Benzothiazole->CYP1A1 Metabolism Reactive Metabolites Reactive Metabolites CYP1A1->Reactive Metabolites DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts DNA Damage DNA Damage DNA Adducts->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

CYP450-mediated bioactivation of fluorinated benzothiazoles.
Induction of Apoptosis via Caspase Activation

A common mechanism of anticancer activity for many compounds, including fluorinated benzothiazoles, is the induction of apoptosis (programmed cell death). This often involves the activation of a cascade of cysteine proteases known as caspases, with caspase-3 being a key executioner caspase.[14][15]

Caspase_Activation Fluorinated Benzothiazole Fluorinated Benzothiazole Cellular Stress Cellular Stress Fluorinated Benzothiazole->Cellular Stress Pro-caspase-9 Pro-caspase-9 Cellular Stress->Pro-caspase-9 Caspase-9 (active) Caspase-9 (active) Pro-caspase-9->Caspase-9 (active) Activation Pro-caspase-3 Pro-caspase-3 Caspase-9 (active)->Pro-caspase-3 Caspase-3 (active) Caspase-3 (active) Pro-caspase-3->Caspase-3 (active) Activation Substrate Cleavage Substrate Cleavage Caspase-3 (active)->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Induction of apoptosis through the caspase cascade.
Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a critical role in inflammation and cancer cell survival. Some fluorinated benzothiazoles have been shown to exert anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.[1][16][17]

NFkB_Inhibition Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation IκBα-P IκBα-P IκBα->IκBα-P NF-κB (p50/p65) NF-κB (p50/p65) Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Proteasomal Degradation Proteasomal Degradation IκBα-P->Proteasomal Degradation Proteasomal Degradation->NF-κB (p50/p65) Release Gene Transcription (Inflammation, Survival) Gene Transcription (Inflammation, Survival) Nuclear Translocation->Gene Transcription (Inflammation, Survival) Fluorinated Benzothiazole Fluorinated Benzothiazole Fluorinated Benzothiazole->IKK Complex

Inhibition of the NF-κB signaling pathway.

Conclusion

The incorporation of fluorine into the benzothiazole scaffold is a highly effective strategy for enhancing its therapeutic properties. The data and protocols presented in these application notes demonstrate the significant improvements in anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities achieved through fluorination. The provided experimental methodologies offer a framework for the continued evaluation and development of novel fluorinated benzothiazole derivatives as potent therapeutic agents. Further research into the specific mechanisms of action and structure-activity relationships will undoubtedly lead to the design of even more effective and selective drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Fluorobenzo[d]thiazol-2-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed method is the Hugershoff reaction. This reaction involves the oxidative cyclization of a substituted arylthiourea, in this case, 1-(3-fluorophenyl)thiourea. The reaction is typically carried out by treating the aniline precursor (3-fluoroaniline) with a thiocyanate salt (such as potassium or ammonium thiocyanate) and an oxidizing agent, most commonly bromine, in a suitable solvent like acetic acid.

Q2: What are the primary challenges and side reactions that can lead to low yields in this synthesis?

A2: Low yields in the synthesis of this compound are often attributed to several factors:

  • Side Reactions: The electrophilic nature of bromine can lead to unwanted bromination of the aromatic ring of the starting 3-fluoroaniline or the product itself.

  • Regioisomer Formation: Although starting with 3-fluoroaniline should theoretically yield the 4-fluoro and 6-fluoro isomers, careful control of reaction conditions is necessary to favor the desired 4-fluoro isomer.

  • Thiourea Intermediate Instability: The N-arylthiourea intermediate can be unstable under harsh reaction conditions, leading to decomposition.

  • Purification Losses: The final product may be challenging to separate from starting materials, byproducts, and regioisomers, leading to significant losses during purification.

Q3: How does the fluorine substituent on the aniline precursor affect the reaction?

A3: The fluorine atom at the meta-position of the aniline is an electron-withdrawing group. This deactivates the aromatic ring, making the electrophilic cyclization step of the Hugershoff reaction more challenging compared to reactions with electron-donating groups. Consequently, harsher reaction conditions might be perceived as necessary, which in turn can increase the likelihood of side reactions and decomposition, thereby affecting the overall yield.

Q4: What are the recommended purification techniques for this compound?

A4: The primary purification methods are recrystallization and column chromatography.

  • Recrystallization: This is an effective method for removing impurities if a suitable solvent is found. Common solvents for recrystallization of 2-aminobenzothiazole derivatives include ethanol, methanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: Silica gel column chromatography is highly effective for separating the desired product from regioisomers and other byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically used.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Poor quality of 3-fluoroaniline (e.g., oxidation).2. Inactive or wet thiocyanate salt.3. Insufficiently low temperature during bromine addition, leading to decomposition.4. Incorrect stoichiometry of reactants.1. Use freshly distilled or high-purity 3-fluoroaniline.2. Ensure the thiocyanate salt is dry and of high purity.3. Maintain a low temperature (typically 0-5 °C) during the dropwise addition of bromine.4. Carefully verify the molar ratios of all reactants.
Formation of a Dark, Tarry Reaction Mixture 1. Reaction temperature is too high.2. Rapid addition of bromine, causing localized overheating and decomposition.3. Presence of impurities in the starting materials.1. Strictly control the reaction temperature, especially during the exothermic addition of bromine.2. Add the bromine solution slowly and dropwise with vigorous stirring.3. Ensure all starting materials and the solvent are of high purity.
Product is Contaminated with Brominated Byproducts 1. Excess bromine used in the reaction.2. Reaction temperature is too high, promoting aromatic bromination.1. Use a stoichiometric amount of bromine relative to the aniline.2. Maintain a low and consistent temperature throughout the bromine addition and subsequent stirring.
Difficult Separation of 4-Fluoro and 6-Fluoro Isomers 1. Reaction conditions favor the formation of a mixture of regioisomers.1. Optimize the reaction temperature; lower temperatures may improve regioselectivity.2. Employ high-performance column chromatography with a shallow solvent gradient for better separation.
Product Loss During Work-up and Purification 1. Product is partially soluble in the aqueous phase during neutralization.2. Inefficient extraction from the reaction mixture.3. Choosing a suboptimal solvent for recrystallization, leading to low recovery.1. Carefully adjust the pH during neutralization to ensure complete precipitation of the amine product.2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).3. Screen for an optimal recrystallization solvent or solvent system that provides high recovery of pure crystals.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Halogenated 2-Aminobenzothiazoles

Starting AnilineOxidizing AgentSolventTemperatureReaction Time (h)Yield (%)Reference
3-BromoanilineBromineAcetic AcidRoom Temp1255 (mixture of isomers)[Fictionalized Data]
4-ChloroanilineBromineAcetic Acid0-5 °C478[Fictionalized Data]
3-FluoroanilineBromineAcetic Acid0-5 °C665[Fictionalized Data]
3-FluoroanilineNCSAcetonitrile80 °C1272[Fictionalized Data]
4-BromoanilinePhenyliodine bis(trifluoroacetate)DichloromethaneRoom Temp285[Fictionalized Data]

Note: The data in this table is representative and compiled from various sources on the synthesis of similar compounds. Actual yields may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Optimized Hugershoff Synthesis of this compound

This protocol is an optimized version of the classical Hugershoff reaction, designed to improve the yield and minimize side reactions.

Materials:

  • 3-Fluoroaniline

  • Potassium thiocyanate (or Ammonium thiocyanate)

  • Bromine

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-fluoroaniline (1 equivalent) and potassium thiocyanate (1.1 equivalents) in glacial acetic acid.

  • Cool the reaction mixture to 0-5 °C in an ice-salt bath.

  • In the dropping funnel, prepare a solution of bromine (1 equivalent) in glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours, and then allow it to slowly warm to room temperature and stir for another 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice.

  • Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 3-Fluoroaniline & KSCN in Acetic Acid cool Cool to 0-5 °C start->cool add_br2 Dropwise Addition of Br2 in Acetic Acid cool->add_br2 stir Stir at 0-5 °C then RT add_br2->stir monitor Monitor by TLC stir->monitor quench Quench with Ice monitor->quench Reaction Complete neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield cause1 Side Reactions start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Purification Loss start->cause3 sol1a Control Temperature cause1->sol1a sol1b Slow Reagent Addition cause1->sol1b sol2a Increase Reaction Time cause2->sol2a sol2b Check Stoichiometry cause2->sol2b sol3a Optimize Extraction cause3->sol3a sol3b Optimize Recrystallization cause3->sol3b

Technical Support Center: Purification of 4-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Fluorobenzo[d]thiazol-2-amine. The following information is based on established purification techniques for analogous benzothiazole derivatives and general organic chemistry principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most prevalent and effective methods for the purification of this compound are recrystallization and column chromatography.[1] A preliminary workup, such as a liquid-liquid extraction, can also be beneficial for removing inorganic impurities and highly polar or non-polar byproducts.

Q2: What are the likely impurities in a synthesis of this compound?

Based on the synthesis of similar benzothiazole derivatives, the primary impurities may include unreacted starting materials, such as the corresponding aniline, and byproducts from the cyclization reaction.[2] In syntheses involving electrophilic aromatic substitution, regioisomers or poly-substituted products could also be present.[2]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

For rapid reaction monitoring, Thin Layer Chromatography (TLC) is an effective method. For a definitive assessment of the final product's purity, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for identifying and quantifying impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure and can also be used to estimate purity.[2]

Q4: Can I use an acid to aid in the recrystallization of this aminobenzothiazole?

For the recrystallization of amines and other basic compounds like thiazoles, organic acids such as acetic acid, or its mixtures with other solvents, can sometimes be used.[3] However, this may lead to the formation of a salt, which might be undesirable depending on the subsequent steps of your research. It is generally recommended to start with neutral solvents.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Compound "oils out" instead of crystallizing. The cooling process is too rapid, or the chosen solvent is too non-polar for the impurities, causing them to precipitate along with the product.[1]- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Try a more polar solvent or a co-solvent system.
Poor recovery of the compound after recrystallization. - Too much solvent was used, keeping the product dissolved even at low temperatures.- The compound is highly soluble in the chosen solvent at all temperatures.- Use the minimum amount of hot solvent required to dissolve the crude product.- Try a different solvent or a solvent system where the compound has high solubility when hot and low solubility when cold.
Product is still impure after a single recrystallization. The impurities have similar solubility properties to the desired compound in the chosen solvent.- Perform a second recrystallization, ensuring the crystals from the first round are completely dry.- If impurities persist, consider using column chromatography for a more effective separation.[1]
Colored impurities remain in the final product. The impurities are not effectively removed by recrystallization alone.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your overall yield.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the compound from impurities. - The eluent system is not optimized.- The column was not packed properly, leading to channeling.- Optimize the solvent system using Thin Layer Chromatography (TLC) first.[1]- Ensure the silica gel is packed uniformly without any air bubbles.
The compound is streaking on the column. The compound is too polar for the eluent system, or it is interacting strongly with the stationary phase (silica gel is slightly acidic).- Gradually increase the polarity of the eluent.- For amine-containing compounds, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce streaking by neutralizing the acidic sites on the silica gel.
No compound is eluting from the column. The eluent is not polar enough to move the compound.- Systematically increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

Experimental Protocols

Note: These protocols are based on general methods for purifying analogous benzothiazole compounds and may require optimization for this compound.

Protocol for Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents to find a suitable one. For compounds like this compound, solvents such as ethanol, methanol, isopropanol, or ethyl acetate, or a mixture thereof, are good starting points.[1] A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to completely dissolve the solid.[1]

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.[1] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[1]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Protocol for Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system will give your desired compound an Rf value of approximately 0.2-0.4. For aminobenzothiazoles, a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.[1]

  • Elution: Begin eluting the column with the starting solvent mixture. Collect fractions and monitor their composition using TLC.[1] The polarity of the eluent can be gradually increased (gradient elution) to elute compounds that are more strongly adsorbed to the silica gel.[1]

  • Fraction Pooling and Solvent Removal: Combine the fractions that contain the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Initial Workup cluster_purification Purification Strategy cluster_analysis Purity Analysis Crude Crude this compound Workup Aqueous Workup / Extraction Crude->Workup TLC TLC Check Workup->TLC Assess Purity Recrystallization Recrystallization TLC_Recryst TLC Check Recrystallization->TLC_Recryst Check Purity Column Column Chromatography TLC_Column TLC Check Column->TLC_Column Monitor Fractions & Check Purity TLC->Recrystallization If relatively pure TLC->Column If complex mixture Pure Pure Product (>95%) Impure Impure Product TLC_Recryst->Column Still Impure TLC_Recryst->Pure Purity OK TLC_Column->Pure Purity OK

Caption: Decision workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt OilingOut Product Oils Out? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No Sol1 Cool Slower / Change Solvent OilingOut->Sol1 Yes StillImpure Still Impure? LowYield->StillImpure No Sol2 Use Less Solvent / Change Solvent LowYield->Sol2 Yes Success Successful Purification StillImpure->Success No Sol3 Repeat Recrystallization or Use Column Chromatography StillImpure->Sol3 Yes Sol1->Start Sol2->Start

Caption: Troubleshooting guide for common recrystallization issues.

References

overcoming solubility issues with 4-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Fluorobenzo[d]thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a heterocyclic compound with generally low aqueous solubility. Its moderate lipophilicity, indicated by a calculated LogP value of 1.94, suggests that it will be more soluble in organic solvents.[1] Like many benzothiazole derivatives, it is a solid at room temperature and may require specific solvent systems or techniques to achieve desired concentrations for experimental use.[2]

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Based on the chemical properties of this compound and empirical data from similar benzothiazole compounds, the following solvents are recommended for initial solubility screening:

  • High Solubility: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally effective for dissolving a wide range of poorly soluble compounds and are good starting points.

  • Moderate to Sparingly Soluble: Alcohols such as ethanol and methanol may be used, and solubility can often be enhanced by gentle heating.[2]

  • Sparingly Soluble: Non-polar aprotic solvents like Dichloromethane (DCM) and Chloroform may also be considered, particularly for specific synthetic steps.[2]

It is crucial to determine the optimal solvent for your specific application, as solvent choice can impact downstream biological assays.

Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for a biological assay. What should I do?

A3: This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Adjust the pH: The basic amine group in the molecule suggests that lowering the pH of the aqueous buffer (e.g., from 7.4 to 6.5) could increase its solubility.[3] However, ensure the new pH is compatible with your biological assay.

  • Use Solubilizing Excipients: Consider incorporating biocompatible excipients such as cyclodextrins or surfactants (e.g., Tween® 80, Pluronic® F-68) into your aqueous buffer to enhance the solubility of the compound.[3]

  • Increase the Co-solvent Concentration: If your assay can tolerate it, slightly increasing the percentage of DMSO in the final solution (e.g., from 0.5% to 1%) might keep the compound in solution. Be mindful that high concentrations of organic solvents can be toxic to cells or interfere with enzyme activity.

Q4: I am observing inconsistent results in my biological assays. Could this be related to the solubility of this compound?

A4: Yes, inconsistent results, such as variable IC50 values, are often linked to poor solubility.[3] If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration, leading to unreliable data. It is highly recommended to experimentally determine the kinetic solubility in your specific assay buffer to ensure you are working with a homogenous solution.

Troubleshooting Guides

Guide 1: Determining the Solubility of this compound

This guide provides a standard protocol for determining the thermodynamic solubility of this compound in various solvents using the shake-flask method.[2]

Illustrative Solubility Data

The following table presents hypothetical quantitative solubility data for this compound to serve as a guideline for solvent selection. Actual values should be determined experimentally.

SolventDielectric ConstantPredicted SolubilityClassification
Water80.1< 0.1 mg/mLInsoluble
Ethanol24.61-5 mg/mLSparingly Soluble
Methanol32.71-5 mg/mLSparingly Soluble
Dichloromethane (DCM)9.15-10 mg/mLModerately Soluble
Acetonitrile37.55-10 mg/mLModerately Soluble
N,N-Dimethylformamide (DMF)36.7> 20 mg/mLSoluble
Dimethyl sulfoxide (DMSO)46.7> 20 mg/mLSoluble

Experimental Protocol: Shake-Flask Method

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several glass vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials securely to prevent solvent evaporation.[2]

  • Equilibration:

    • Place the vials in an orbital shaker within a constant temperature bath (e.g., 25°C or 37°C).

    • Agitate the vials for 24-72 hours to ensure equilibrium is reached.[2]

  • Sample Collection and Preparation:

    • After equilibration, let the vials stand to allow excess solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.[2]

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standard solutions of this compound.

    • Analyze the diluted samples and determine the concentration by interpolating from the calibration curve.[2]

  • Calculation of Solubility:

    • Calculate the solubility in the original solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.[2]

Workflow for Solubility Determination

G A Add Excess Solid to Solvent B Equilibrate (24-72h with shaking) A->B C Settle and Collect Supernatant B->C D Filter (0.22 µm syringe filter) C->D E Dilute Sample D->E F Quantify (e.g., HPLC) E->F G Calculate Solubility F->G

Shake-flask method workflow.
Guide 2: Preparing Stock Solutions and Working Dilutions for Biological Assays

This guide outlines best practices for preparing solutions of this compound for use in cellular or biochemical assays.

Protocol for Stock Solution Preparation

  • Select an Appropriate Solvent: Use 100% DMSO for the primary stock solution due to its high solubilizing capacity.

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Ensure Complete Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator for a short period to aid dissolution. Visually inspect the solution against a light source to ensure no solid particles are present.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Logical Flow for Preparing Working Solutions

G cluster_0 Preparation cluster_1 Troubleshooting A Prepare High-Concentration Stock in 100% DMSO B Perform Intermediate Dilution (if necessary) A->B C Final Dilution into Aqueous Assay Buffer B->C D Precipitation Observed? C->D G Proceed with Assay D->G No H Lower Final Concentration Modify Buffer pH Add Excipients D->H Yes E Yes F No

Decision-making for assay solution preparation.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are still under investigation, its derivatives are being explored for their potential as anti-cancer agents.[1][4] The general workflow for evaluating such a compound involves a series of steps from initial screening to more complex biological characterization.

General Workflow for Bioactivity Screening of a Poorly Soluble Compound

G Sol Solubilization Strategy (DMSO Stock, Excipients) KS Kinetic Solubility Assay in Assay Buffer Sol->KS HCS High-Throughput Screening (e.g., Cell Viability) KS->HCS Work below solubility limit DC Dose-Response Curve (Determine IC50) HCS->DC MOA Mechanism of Action Studies (e.g., Target Engagement, Pathway Analysis) DC->MOA IVV In Vivo Validation (if warranted) MOA->IVV

Screening workflow for this compound.

References

Technical Support Center: Synthesis of 4-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of 4-Fluorobenzo[d]thiazol-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common synthetic route for this compound and what are the key challenges?

The most prevalent method for synthesizing this compound is the oxidative cyclization of a corresponding arylthiourea, often generated in situ from 3-fluoroaniline and a thiocyanate salt in the presence of a halogen, such as bromine. This is a variation of the Hugerschoff reaction.[1]

The primary challenges associated with this synthesis include:

  • Low yields: This can be due to incomplete reactions, degradation of starting materials, or the formation of side products.[1]

  • Side product formation: Several side reactions can occur, complicating the purification process.[1]

  • Purification difficulties: The desired product and side products may have similar polarities, making separation challenging.

Q2: I am observing a significant amount of an unexpected byproduct. What are the most likely side reactions in this synthesis?

Several side reactions can occur during the synthesis of this compound. The most common ones are:

  • Para-Thiocyanation: The thiocyanate group (-SCN) can directly substitute onto the aromatic ring of the starting aniline, particularly at the position para to the amino group.[1][2] Since the starting material is 3-fluoroaniline, this would lead to the formation of 4-amino-2-fluorophenyl thiocyanate.

  • Aromatic Bromination: Excess bromine or localized high concentrations can lead to the bromination of the aniline starting material or the final benzothiazole product.[1][3] This can result in mono- or poly-brominated impurities.

  • Formation of Regioisomers: While the fluorine at position 3 of the aniline directs the cyclization, there is a possibility of forming the isomeric 6-Fluorobenzo[d]thiazol-2-amine, although the 4-fluoro isomer is generally favored. The regioselectivity can be influenced by the reaction conditions.[1]

  • Formation of Thiourea Derivatives: Incomplete cyclization can leave unreacted N-(3-fluorophenyl)thiourea in the reaction mixture.

Q3: My reaction yield is very low. How can I optimize the reaction to improve the yield of this compound?

Low yields can be addressed by carefully controlling the reaction parameters:

  • Reagent Quality: Ensure that the 3-fluoroaniline and thiocyanate salt are pure and dry. Impurities can significantly impact the reaction efficiency.[1]

  • Temperature Control: The initial thiocyanation and bromination steps are typically carried out at low temperatures (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.[1] The subsequent cyclization may require heating.

  • Stoichiometry: Carefully control the molar ratios of the reactants. An excess of the halogenating agent should be avoided to prevent over-bromination.[3]

  • Slow Addition of Halogen: The halogen (e.g., bromine) should be added dropwise and slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of aromatic bromination.[1]

Q4: How can I effectively purify the crude this compound and remove the common side products?

Purification can be achieved through a combination of techniques:

  • Recrystallization: This is a common method for purifying the crude product. A suitable solvent system (e.g., ethanol/water) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

  • Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel is an effective method for separating the desired product from side products with different polarities. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is often effective.

  • Acid-Base Extraction: The basicity of the 2-amino group can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The desired product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Summary of Potential Side Products

Side ProductStructureReason for FormationHow to Minimize
4-Amino-2-fluorophenyl thiocyanateDirect electrophilic substitution on the aniline ring.[1][2]Protect the para position if possible, or use a two-step approach where the arylthiourea is pre-formed and then cyclized.[1]
Brominated anilines/benzothiazolesExcess or localized high concentration of bromine.[1][3]Use a precise stoichiometric amount of bromine and add it dropwise at low temperature.[1]
6-Fluorobenzo[d]thiazol-2-amineAlternative cyclization pathway.[1]Optimize reaction conditions (temperature, solvent) to favor the formation of the desired 4-fluoro isomer.
N-(3-fluorophenyl)thioureaIncomplete cyclization reaction.Ensure sufficient reaction time and appropriate temperature for the cyclization step.

Experimental Protocol: Synthesis of this compound

This is a representative protocol adapted from general methods for the synthesis of 2-aminobenzothiazoles. Researchers should optimize the conditions for their specific laboratory setup.

Materials:

  • 3-Fluoroaniline

  • Ammonium thiocyanate

  • Glacial acetic acid

  • Bromine

  • Sodium hydroxide solution (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve 3-fluoroaniline (1 equivalent) and ammonium thiocyanate (1.2 equivalents) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 1-2 hours to complete the cyclization.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Neutralize the solution with a sodium hydroxide solution until a precipitate forms.

  • Filter the crude product, wash it with cold water, and dry it under vacuum.

  • Purify the crude solid by recrystallization from ethanol/water to obtain this compound.

Visualizing the Synthesis and Side Reactions

Synthesis_Pathway Aniline 3-Fluoroaniline Thiourea N-(3-fluorophenyl)thiourea (Intermediate) Aniline->Thiourea + NH4SCN ParaThio 4-Amino-2-fluorophenyl thiocyanate Aniline->ParaThio + SCN+ Brominated Brominated Byproducts Aniline->Brominated + Br2 (excess) Thiocyanate NH4SCN Thiocyanate->Thiourea + NH4SCN Bromine Br2 MainProduct This compound Thiourea->MainProduct + Br2 (Cyclization) Regioisomer 6-Fluorobenzo[d]thiazol-2-amine Thiourea->Regioisomer + Br2 (Alternative Cyclization) MainProduct->Brominated + Br2 (excess)

Caption: Synthetic pathway and common side reactions in the synthesis of this compound.

References

stability testing of 4-Fluorobenzo[d]thiazol-2-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability testing of 4-Fluorobenzo[d]thiazol-2-amine. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Several factors can influence the stability of this compound. These include pH, temperature, exposure to light, and the presence of oxidizing agents.[1] The amino group on the benzothiazole ring can be protonated or deprotonated depending on the pH, which may affect its stability.[1] Elevated temperatures can accelerate degradation, while exposure to UV light may induce photochemical breakdown.[1][2] The thiazole ring and amino group may also be susceptible to oxidation.[1]

Q2: I'm observing a loss of biological activity with my compound over time in my cell-based assay. What could be the cause?

A2: A gradual loss of activity in a long-term experiment often points to compound instability in the culture medium.[3] It is crucial to assess the stability of this compound directly in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO2).[3] Other potential causes include adsorption to plasticware or poor cell permeability.[3]

Q3: A precipitate has formed in my stock solution after a freeze-thaw cycle. Is the compound degrading?

A3: Precipitation upon thawing does not necessarily indicate degradation.[2][3] It is more likely that the compound's solubility limit has been exceeded at the lower storage temperature or that the chosen solvent is not ideal for freeze-thaw cycles.[2][3] Consider preparing a more dilute stock solution or using a different solvent.[3]

Q4: I am seeing new peaks in my HPLC/LC-MS analysis of an aged sample. What does this signify?

A4: The appearance of new peaks over time in an HPLC or LC-MS chromatogram is a strong indication of chemical degradation.[1][3] These new peaks represent degradation products. Forced degradation studies can help to intentionally produce and identify these degradants.[4][5][6]

Q5: What are the expected degradation pathways for 2-aminobenzothiazoles?

A5: For 2-aminobenzothiazoles, a common degradation pathway involves hydroxylation of the benzothiazole ring system.[7] Studies on similar compounds have shown the formation of hydroxylated metabolites.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in Aqueous Buffer Low aqueous solubility.- Increase the percentage of a co-solvent like DMSO or ethanol in the final solution.[1]- Prepare a more dilute working solution.[1]- Adjust the pH of the buffer, as solubility can be pH-dependent.[1]
Loss of Biological Activity Chemical degradation of the compound.- Prepare fresh solutions immediately before each experiment.[1]- Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1][2]- Protect solutions from light by using amber vials or covering them with foil.[1][2]
Appearance of New Chromatographic Peaks Formation of degradation products.- Analyze a freshly prepared sample to establish a baseline chromatogram.[1]- Compare the chromatogram of the aged sample to the baseline to confirm the presence of new peaks.[1]- Conduct forced degradation studies to systematically investigate the effects of pH, temperature, light, and oxidation.[4][8]
Inconsistent Results Between Experiments Instability of stock solutions.- Use high-purity, anhydrous solvents for preparing stock solutions.[2]- Store stock solutions under an inert gas like argon or nitrogen if the compound is susceptible to oxidation.[2]- Regularly check the purity of the stock solution using HPLC or LC-MS.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.[4][5][8]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., HPLC-grade acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at 80°C for 24, 48, and 72 hours.

    • Also, expose the stock solution to 60°C for the same time points.

  • Photolytic Degradation:

    • Expose the stock solution and the solid compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Keep control samples protected from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

  • Analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). - Column: C18 column (e.g., 4.6 x 250 mm, 5 µm). - Flow Rate: 1.0 mL/min. - Detection: UV at the maximum absorbance wavelength of this compound. - Injection Volume: 20 µL. - Data Analysis: Calculate the percentage of the parent compound remaining and identify the relative retention times of any degradation products.

Data Presentation

The following tables present hypothetical stability data for this compound for illustrative purposes. Actual experimental data should be generated following the protocols above.

Table 1: Hypothetical Stability Data of this compound in Solution under Various pH Conditions at 25°C

Time (hours)% Remaining (pH 3.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100100100
298.599.897.2
496.299.594.8
892.199.190.5
2485.398.282.1

Table 2: Hypothetical Stability Data of this compound in Solution under Different Temperature and Light Conditions

ConditionTime (hours)% Remaining
4°C (dark)4899.7
25°C (dark)4897.5
40°C (dark)4891.3
25°C (light)4888.6

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) stock->stress sampling Sample at Time Points stress->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Interpretation hplc->data pathway Identify Degradation Products data->pathway stability Determine Stability Profile data->stability pathway->stability

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_stress Stress Factors cluster_products Potential Degradation Products parent This compound acid Acid/Base Hydrolysis parent->acid oxidation Oxidation (H₂O₂) parent->oxidation light Photolysis (UV/Vis) parent->light heat Thermolysis parent->heat hydroxylated Hydroxylated Derivatives acid->hydroxylated ring_opened Ring-Opened Products oxidation->ring_opened other Other Minor Degradants light->other heat->other

Caption: Potential degradation pathways and influencing factors.

References

Technical Support Center: 4-Fluorobenzo[d]thiazol-2-amine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluorobenzo[d]thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorinated heterocyclic compound belonging to the benzothiazole class. Its unique structure makes it a valuable building block in medicinal chemistry and material science.[1] It is primarily investigated for its potential as an anti-tumor agent and in the development of novel organic materials.[1]

Q2: What are the main safety precautions to consider when handling this compound?

It is crucial to handle this compound with care, assuming it may be a potential skin and eye irritant.[1][2] Inhalation of dust should be avoided.[2] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3] Work in a well-ventilated area or a fume hood.[3][4] In case of skin contact, wash the affected area with plenty of soap and water.[2][3]

Q3: What are the typical analytical techniques used to characterize this compound?

The structure and purity of synthesized this compound and its derivatives are typically confirmed using a combination of spectroscopic and analytical methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis: To determine the elemental composition.

  • Melting Point Determination: As an indicator of purity.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Q4: I am experiencing a low yield in my synthesis of this compound. What are the potential causes and how can I improve it?

Low yields are a common challenge in the synthesis of benzothiazole derivatives.[6] Several factors could be contributing to this issue.

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature.[6]
Suboptimal Reagent Concentration Ensure the stoichiometry of reactants, such as 3-fluoroaniline and potassium thiocyanate, is accurate. The concentration of the cyclizing agent (e.g., bromine) is also critical.[6][7]
Side Reactions The formation of undesired byproducts can consume starting materials. Maintain strict temperature control, as excessive heat can promote side reactions.[6][7]
Impurities in Starting Materials The purity of the starting 3-fluoroaniline is crucial. Use freshly distilled or purified starting materials.[7]

Q5: My final product has a yellowish or off-white color, indicating impurities. How can I purify it effectively?

The presence of color often suggests residual starting materials or byproducts. The two primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.

    • Solvent Selection: The choice of solvent is critical. For benzothiazole derivatives, polar aprotic solvents are often a good starting point.[8] Ethanol is a commonly used solvent for recrystallization.[9] A mixture of solvents, such as ethanol/benzene, can also be effective.[7]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, activated charcoal can be added to the hot solution and then removed by hot filtration. Allow the solution to cool slowly to induce crystallization.[8]

  • Column Chromatography: This technique is useful for separating compounds with different polarities.

    • Stationary Phase: Silica gel is a commonly used stationary phase.[8]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent ratio should be determined by TLC.[8]

Q6: I am observing the formation of an oily product instead of a solid. What should I do?

The formation of an oil can make product isolation and purification challenging.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.

  • Purification as an Oil: If crystallization cannot be induced, the product may need to be purified as an oil using column chromatography.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅FN₂S[1][8]
Molecular Weight 168.19 g/mol [8][10]
Appearance Solid[8]
Purity (Typical) >98%[8]
Boiling Point 312.0 ± 34.0 °C at 760 mmHg[10]
Flash Point 142.5 ± 25.7 °C[10]
Density 1.5 ± 0.1 g/cm³[10]

Table 2: Solubility Profile of Benzothiazole Derivatives in Common Organic Solvents

Note: Direct quantitative solubility data for this compound is limited. This table is based on the reported solubility of a related compound, 4,7-Dibromobenzo[d]thiazol-2-amine, and general characteristics of benzothiazoles.[11]

SolventDielectric ConstantQualitative SolubilityRationale
N,N-Dimethylformamide (DMF) 36.7SolubleAprotic, polar solvent effective for dissolving many poorly soluble compounds.[11]
Acetonitrile 37.5Moderately SolubleAprotic, polar solvent.[11]
Ethanol 24.6Sparingly to Moderately SolubleProtic, polar solvent. Solubility can be enhanced by heating.[11]
Methanol 32.7Sparingly to Moderately SolubleProtic, polar solvent, similar to ethanol.[11]
Dichloromethane (DCM) 9.1Moderately to Sparingly SolubleNon-polar aprotic solvent.[11]
Water 80.1InsolubleBenzothiazoles are generally characterized by low solubility in water.[11][12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of related 2-aminobenzothiazoles.

Materials:

  • 3-Fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonia solution

  • Ethanol

  • Activated charcoal

Procedure:

  • In a reaction flask, dissolve 3-fluoroaniline in glacial acetic acid.

  • Add a solution of potassium thiocyanate in glacial acetic acid to the flask.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the precipitate and wash it with water.

  • Neutralize the filtrate with an ammonia solution to a pH of approximately 6.0 to precipitate any remaining product.

  • Combine the precipitates and dry them.

  • For purification, dissolve the crude product in a minimal amount of hot ethanol.

  • Add a small amount of activated charcoal and heat the solution.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 3-Fluoroaniline & KSCN in Acetic Acid reaction Addition of Bromine in Acetic Acid (0-10°C) start->reaction stirring Stir at Room Temperature reaction->stirring precipitation Precipitation in Ice Water stirring->precipitation filtration1 Filtration precipitation->filtration1 neutralization Neutralization with Ammonia filtration1->neutralization filtration2 Filtration neutralization->filtration2 drying1 Drying filtration2->drying1 recrystallization Recrystallization from Ethanol drying1->recrystallization charcoal Charcoal Treatment & Hot Filtration recrystallization->charcoal crystallization Crystallization charcoal->crystallization filtration3 Filtration crystallization->filtration3 drying2 Drying filtration3->drying2 end End: Pure this compound drying2->end

Caption: General experimental workflow for the synthesis and purification of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotion Compound This compound Derivative Compound->HER2 Inhibition

Caption: Putative signaling pathway inhibition by this compound derivatives in cancer cells.

References

avoiding degradation of 4-Fluorobenzo[d]thiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of 4-Fluorobenzo[d]thiazol-2-amine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors. Key contributors to degradation include exposure to light (photodegradation), elevated temperatures (thermal degradation), and extreme pH conditions (acidic or basic hydrolysis). The presence of oxidizing agents can also lead to the degradation of the 2-aminobenzothiazole core.

Q2: What are the recommended solvents for dissolving and storing this compound?

A2: this compound, like other benzothiazole derivatives, exhibits low solubility in water but is more soluble in polar aprotic organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are recommended. For short-term storage, solutions in these solvents should be kept at low temperatures.

Q3: What is the estimated pKa of this compound and how does it affect its stability?

A3: The experimental pKa of the parent compound, 2-aminobenzothiazole, is approximately 4.48.[1] The fluorine substituent at the 4-position is electron-withdrawing, which typically lowers the pKa of nearby basic groups.[2] Therefore, the pKa of the 2-amino group in this compound is expected to be slightly lower than 4.48. This means the compound will be protonated and more water-soluble in acidic conditions (pH < pKa). However, strongly acidic or basic conditions can promote hydrolysis and degradation.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented, studies on the parent compound, 2-aminobenzothiazole, suggest that photodegradation can lead to hydroxylation of the benzene ring. Therefore, formation of hydroxylated derivatives of this compound is a potential degradation pathway under light exposure.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation of the compound in aqueous buffer. Low aqueous solubility.- Increase the proportion of a co-solvent like DMSO in the final solution (typically ≤1% for biological assays).- Prepare a more dilute working solution.- Adjust the pH of the buffer to be slightly acidic to protonate the amino group and increase solubility, but avoid extremes.
Loss of biological activity or inconsistent results over time. Degradation of the compound in solution.- Prepare fresh solutions for each experiment.- Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.- Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Appearance of new peaks in HPLC analysis. Formation of degradation products.- Conduct a forced degradation study to identify potential degradation products and their retention times.- Optimize the HPLC method to ensure separation of the parent compound from all degradation products.- Review storage and handling procedures to minimize degradation.
Discoloration of the solution (e.g., yellowing). Potential oxidative degradation or photodecomposition.- Degas solvents before use to remove dissolved oxygen.- Handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected.- Strictly protect the solution from light sources.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₅FN₂S[3]
Molecular Weight168.19 g/mol [3]
Melting Point126-129 °C[4]
Boiling Point312.0 ± 34.0 °C at 760 mmHg[3]
Density1.5 ± 0.1 g/cm³[3]
Flash Point142.5 ± 25.7 °C[3]
pKa (estimated)~4.0 - 4.4[1][2]

Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolubilityRationale
WaterVery Low / InsolubleThe benzothiazole core is hydrophobic.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)SolubleA polar aprotic solvent effective for dissolving many poorly soluble compounds.
EthanolSparingly to Moderately SolubleA polar protic solvent; solubility may be enhanced by heating.
MethanolSparingly to Moderately SolubleSimilar to ethanol.
AcetonitrileModerately SolubleA polar aprotic solvent.
Dichloromethane (DCM)Moderately to Sparingly SolubleA non-polar aprotic solvent.
Ethyl AcetateSparingly SolubleA moderately polar aprotic solvent.

Experimental Protocols

Protocol 1: Experimental Determination of Aqueous Solubility

This protocol outlines a method to determine the aqueous solubility of this compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

    • Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Seal the vial and agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Sample Preparation and Analysis:

    • After equilibration, allow the suspension to settle.

    • Carefully filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

    • Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-validated HPLC method.

    • Analyze the diluted sample by HPLC with UV detection to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol 2: Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation pathways and products.[5]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Subsequently, prepare a solution for analysis.

    • Photodegradation: Expose a solution of the compound to a light source compliant with ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark under the same conditions.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

    • Compare the chromatograms to identify degradation peaks.

Protocol 3: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

    • Start with a lower percentage of acetonitrile and gradually increase to elute more hydrophobic compounds. A typical starting point could be 20% acetonitrile, increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 260-280 nm).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by its ability to separate the main peak from all degradation product peaks generated during the forced degradation study.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal (105°C, solid) stock->thermal Apply Stress photo Photolytic (ICH Q1B) stock->photo Apply Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc compare Compare Chromatograms hplc->compare

Caption: Workflow for the forced degradation study of this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_solubility Is the compound fully dissolved? start->check_solubility check_degradation Is the solution fresh and protected? check_solubility->check_degradation Yes solubility_issue Address Solubility: - Use co-solvent (DMSO) - Adjust pH - Use more dilute solution check_solubility->solubility_issue No degradation_issue Prevent Degradation: - Prepare fresh solutions - Store properly (-80°C, dark) - Aliquot stock check_degradation->degradation_issue No re_evaluate Re-evaluate Experiment check_degradation->re_evaluate Yes solubility_issue->re_evaluate degradation_issue->re_evaluate

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Scale-Up Synthesis of 4-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Fluorobenzo[d]thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scale-up?

The most prevalent and scalable method for the synthesis of 2-aminobenzothiazoles, including the 4-fluoro derivative, is the reaction of the corresponding aniline with a thiocyanate salt in the presence of a halogen, typically bromine. For this compound, the starting material would be 3-fluoroaniline. This reaction is often referred to as the Hugershoff reaction or a variation thereof.[1]

Q2: What are the critical parameters to control during the scale-up of this synthesis?

Several factors are crucial for a successful and safe scale-up:

  • Temperature Control: The reaction is exothermic, and maintaining a consistent temperature, especially during bromine addition, is critical to prevent side reactions and ensure regioselectivity.

  • Reagent Addition Rate: Slow and controlled addition of bromine is necessary to manage the exotherm and minimize the formation of impurities.

  • Mixing Efficiency: Adequate agitation is essential to ensure a homogeneous reaction mixture, which is vital for consistent results and to avoid localized hot spots.

  • Stoichiometry: Precise control of the reactant ratios is important for maximizing yield and minimizing unreacted starting materials and byproducts.

Q3: What are the primary impurities encountered in this synthesis, and how can they be minimized?

The main impurities can include:

  • Isomeric Byproducts: Depending on the reaction conditions, small amounts of other positional isomers of the fluorinated aminobenzothiazole may form. Careful control of the reaction temperature can help to improve regioselectivity.

  • Unreacted Starting Materials: Incomplete reaction can leave residual 3-fluoroaniline and thiocyanate salts. Optimizing reaction time and temperature can drive the reaction to completion.

  • Polyhalogenated Species: Although less common with controlled bromine addition, there is a potential for the formation of polybrominated benzothiazoles.

  • Oxidation Byproducts: The use of bromine can lead to minor oxidation byproducts.

Minimization of these impurities is achieved through strict control of the reaction parameters and purification of the crude product.

Q4: What are the recommended methods for purifying this compound at a larger scale?

For large-scale purification, the following methods are recommended:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system should be identified to provide good recovery of the pure product.

  • Slurry Washing: Washing the crude product with a suitable solvent can remove certain impurities without the need for a full recrystallization.

  • Column Chromatography: While less common for very large scales due to cost and time, it can be used for high-purity requirements.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC.
Poor quality of starting materials.Ensure the purity of 3-fluoroaniline, thiocyanate salt, and bromine.
Sub-optimal stoichiometry.Carefully check the molar ratios of the reactants. A slight excess of thiocyanate may be beneficial.
Formation of Significant Impurities Poor temperature control during bromine addition.Ensure efficient cooling and slow, controlled addition of bromine to maintain the desired temperature range.
Inefficient mixing leading to localized high concentrations of reactants.Use appropriate agitation for the scale of the reaction to ensure a homogeneous mixture.
Difficult Product Isolation Fine particle size of the precipitated product leading to slow filtration.Optimize the precipitation/crystallization conditions. Slower cooling or the addition of an anti-solvent can lead to larger crystals.
Oily or tarry product.This may indicate the presence of significant impurities. The crude product may require an initial purification step like a solvent wash before recrystallization.
Inconsistent Results Between Batches Variations in raw material quality.Establish specifications for all starting materials and test each batch before use.
Inconsistent control of reaction parameters.Implement strict process controls for temperature, addition rates, and mixing.

Experimental Protocols

General Laboratory-Scale Synthesis of this compound

This protocol is a general guideline and may require optimization for specific equipment and scales.

Materials:

  • 3-Fluoroaniline

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Aqueous ammonia solution

  • Ethanol (for recrystallization)

Procedure:

  • In a well-ventilated fume hood, dissolve 3-fluoroaniline and potassium thiocyanate in glacial acetic acid in a reaction vessel equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Cool the mixture in an ice-salt bath to below 10 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise through the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice water.

  • Neutralize the mixture by the slow addition of an aqueous ammonia solution until the product precipitates.

  • Collect the solid product by filtration and wash it with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Data Presentation

Table 1: Representative Reaction Parameters and Yields

ParameterLab Scale (10 g)Pilot Scale (1 kg)
3-Fluoroaniline 10 g1 kg
Potassium Thiocyanate 2.2 eq2.2 eq
Bromine 1.1 eq1.1 eq
Solvent (Glacial Acetic Acid) 100 mL10 L
Bromine Addition Time 1 hour2-3 hours
Reaction Temperature 0-10 °C0-10 °C
Reaction Time 4-6 hours6-8 hours
Typical Yield (after purification) 75-85%70-80%
Typical Purity (HPLC) >98%>98%

Note: The data in this table are representative examples and may vary depending on the specific experimental conditions and equipment.

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction and Work-up cluster_purification Purification A 3-Fluoroaniline E Reaction Mixture (0-10 °C) A->E B Potassium Thiocyanate B->E C Bromine C->E Slow Addition D Glacial Acetic Acid D->E F Neutralization (Aqueous Ammonia) E->F G Precipitation F->G H Filtration G->H I Crude Product H->I J Recrystallization (Ethanol) I->J K Pure this compound J->K

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_investigation Investigation Steps cluster_solutions Potential Solutions Start Low Yield or High Impurity Level CheckTemp Review Temperature Logs Start->CheckTemp CheckAddition Verify Bromine Addition Rate Start->CheckAddition CheckMixing Assess Agitation Efficiency Start->CheckMixing CheckMaterials Analyze Raw Material Purity Start->CheckMaterials OptimizeCooling Improve Cooling System CheckTemp->OptimizeCooling AdjustAddition Modify Addition Protocol CheckAddition->AdjustAddition ImproveAgitation Enhance Mixer Performance CheckMixing->ImproveAgitation QualifyMaterials Implement Raw Material QC CheckMaterials->QualifyMaterials

Caption: Troubleshooting logic for scale-up synthesis issues.

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-Fluorobenzo[d]thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Fluorobenzo[d]thiazol-2-amine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do the peaks in my ¹H NMR spectrum appear broad?

Broad peaks in an NMR spectrum can arise from several factors. Common causes include issues with sample preparation, the inherent chemical properties of the compound, or instrument settings.[1][2][3]

  • Poor Solubility: If your compound is not fully dissolved, the sample will be inhomogeneous, leading to a distorted magnetic field and broad signals.[1][2]

  • High Concentration: Overly concentrated samples can lead to increased viscosity, which restricts molecular tumbling and results in broader lines. For ¹H NMR, a concentration of 1-10 mg in 0.6-0.7 mL of solvent is typically sufficient.[4][5][6]

  • Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening.[1]

  • Chemical Exchange: The amine (-NH₂) protons can undergo chemical exchange with each other or with trace amounts of water in the solvent. This process, occurring on the NMR timescale, often results in a broad signal for the NH₂ group and can sometimes affect adjacent protons.[3] Protons on nitrogen may also exhibit broadening due to the quadrupole moment of the ¹⁴N nucleus.[7]

  • Poor Shimming: The homogeneity of the magnetic field needs to be optimized for each sample through a process called shimming. Poor shimming is a very common cause of broad and distorted peaks.[2]

Q2: I am seeing unexpected peaks in my spectrum. What could be their source?

Unexpected signals most commonly originate from residual solvent in your sample or impurities within the deuterated NMR solvent itself.[8][9]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., Ethyl Acetate, Hexanes, Dichloromethane) can be difficult to remove completely and will appear in your spectrum.

  • Solvent Impurities: Deuterated solvents often contain a small amount of their non-deuterated counterpart (e.g., CHCl₃ in CDCl₃) and water (H₂O or HOD).[8][10]

  • Other Contaminants: Grease from glassware joints and plasticizers from containers can also leach into your sample and produce signals in the NMR spectrum.[5]

Refer to the table below for the chemical shifts of common laboratory impurities.

Q3: The coupling patterns in the aromatic region are very complex. How can I begin to interpret them?

The complexity arises from both proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) couplings. The ¹⁹F nucleus has a spin of I = 1/2, similar to a proton, and its coupling to protons can extend over several bonds.

  • Identify the ¹H-¹⁹F Couplings: These couplings are typically in the range of 1-12 Hz. The largest coupling will be to the proton ortho to the fluorine (³JHF), followed by the meta (⁴JHF) and para (⁵JHF) couplings.

  • Identify the ¹H-¹H Couplings: Look for the characteristic ortho (³JHH, ~7-9 Hz), meta (⁴JHH, ~2-3 Hz), and para (⁵JHH, ~0-1 Hz) couplings between the protons on the benzene ring.

  • Use 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, while HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons over 2-3 bonds, which is invaluable for assigning the quaternary carbons of the benzothiazole core.

Q4: How can I definitively identify the amine (-NH₂) protons?

The -NH₂ protons often appear as a broad singlet due to chemical exchange and quadrupolar broadening from the adjacent nitrogen.[3][7] Their chemical shift can also be highly variable depending on concentration, solvent, and temperature.

The most reliable method for identification is a D₂O shake experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The labile -NH₂ protons will exchange with deuterium, causing their signal to disappear or significantly decrease in intensity.[2]

Q5: My this compound derivative is poorly soluble. How can I acquire a good quality NMR spectrum?

Dealing with poor solubility is a common challenge. Here are several strategies:

  • Solvent Selection: Test the solubility in a range of deuterated solvents. While CDCl₃ is common, more polar compounds may dissolve better in DMSO-d₆, Methanol-d₄, or Acetone-d₆.[1][2]

  • Gentle Heating: Gently warming the sample can sometimes help dissolve the compound.

  • Increase Number of Scans: For very dilute samples, you can increase the signal-to-noise ratio by acquiring a larger number of scans.

  • Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field will provide better sensitivity.

Data Presentation: Reference Tables

Table 1: ¹H and ¹³C NMR Chemical Shifts of Common Laboratory Impurities

The chemical shifts of impurities can vary slightly based on the solvent, temperature, and concentration. This table provides approximate values in common deuterated solvents.[8][9][11][12]

ImpurityFormula¹H Shift (ppm) in CDCl₃¹³C Shift (ppm) in CDCl₃¹H Shift (ppm) in DMSO-d₆¹³C Shift (ppm) in DMSO-d₆
AcetoneC₃H₆O2.1730.6, 206.72.0929.8, 206.0
DichloromethaneCH₂Cl₂5.3053.85.7654.3
Diethyl EtherC₄H₁₀O1.21 (t), 3.48 (q)15.2, 65.91.11 (t), 3.39 (q)15.0, 65.5
Ethyl AcetateC₄H₈O₂1.26 (t), 2.05 (s), 4.12 (q)14.2, 21.0, 60.3, 171.11.16 (t), 1.99 (s), 4.03 (q)14.0, 20.6, 59.5, 170.2
HexaneC₆H₁₄0.88, 1.2614.0, 22.5, 31.40.85, 1.2413.9, 22.1, 31.0
TolueneC₇H₈2.36, 7.17-7.2921.4, 125.5, 128.3, 129.2, 137.92.30, 7.15-7.2720.9, 125.2, 128.0, 128.9, 137.6
WaterH₂O~1.56-~3.33-
Silicone Grease-~0.07~1.2~0.05~1.0

Data compiled from various sources, including Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512-7515.

Table 2: Typical ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Ranges for this compound Core Structure

Note: These are estimated ranges. Actual shifts will depend on the specific substitution pattern and solvent.

AtomTypical Chemical Shift Range (ppm)Notes
¹H NMR
Aromatic H (C5-H, C6-H, C7-H)6.8 - 7.8Complex multiplets due to H-H and H-F coupling.
Amine NH₂4.5 - 6.5Often broad, chemical shift is highly variable.
¹³C NMR
C2 (C-NH₂)165 - 170
C4 (C-F)155 - 160 (d)Doublet due to ¹JCF coupling.
C5, C6, C7110 - 130Will show coupling to fluorine.
C3a, C7a (Bridgehead)130 - 155
¹⁹F NMR
Ar-F-110 to -125Relative to CFCl₃ at 0 ppm.

Table 3: Typical ¹⁹F-¹H Coupling Constants (JFH) in Fluorinated Aromatic Systems

The magnitude of the J-coupling constant is highly dependent on the number of bonds separating the nuclei.[13][14][15]

Coupling TypeNumber of BondsTypical Range (Hz)
³JHF (ortho)37 - 12
⁴JHF (meta)44 - 8
⁵JHF (para)50 - 3

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

  • Weigh Sample: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[6][16]

  • Add Solvent: Using a pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent.[5][16]

  • Dissolve: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogeneous, transparent solution is required.[1][4]

  • Filter and Transfer: If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[4][16]

  • Cap and Label: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free wipe (e.g., Kimwipe) before inserting it into the spectrometer.[6]

Protocol 2: D₂O Shake Experiment for Identifying Exchangeable Protons

  • Acquire Standard Spectrum: First, run a standard ¹H NMR spectrum of your sample following Protocol 1.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.

  • Mix Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the H/D exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Compare Spectra: Compare the "before" and "after" spectra. The signal corresponding to the -NH₂ protons should have disappeared or be significantly reduced in the second spectrum.

Visualizations

troubleshooting_broad_peaks Troubleshooting Workflow for Broad NMR Peaks start Broad Peaks Observed check_solubility Is the sample fully dissolved? (No visible particles) start->check_solubility prepare_again Re-prepare sample. Try different solvent or gentle heating. check_solubility->prepare_again No check_concentration Is concentration too high? (> 20mg / 0.6mL) check_solubility->check_concentration Yes prepare_again->check_solubility dilute_sample Dilute the sample. check_concentration->dilute_sample Yes reshim Re-shim the instrument carefully. check_concentration->reshim No dilute_sample->reshim check_exchange Is broadening only on specific peaks? (e.g., NH2) reshim->check_exchange d2o_exchange Perform D₂O exchange experiment. Consider variable temperature NMR. check_exchange->d2o_exchange Yes resolved Peaks are Sharp check_exchange->resolved No, all peaks broad d2o_exchange->resolved

Caption: A logical workflow to diagnose the cause of broad peaks in an NMR spectrum.

Caption: Diagram of key through-bond ¹H-¹⁹F J-couplings.

noe_pathway Using NOE to Differentiate Isomers cluster_a Isomer A (e.g., 5-Methyl) cluster_b Isomer B (e.g., 7-Methyl) H_amine_A NH₂ Protons H_methyl_A CH₃ Protons at C5 H_amine_A->H_methyl_A NOE correlation (through-space) H_aromatic_A Aromatic H at C6 H_amine_B NH₂ Protons H_methyl_B CH₃ Protons at C7 H_aromatic_B Aromatic H at C6 H_methyl_B->H_aromatic_B NOE correlation (through-space) instruction Irradiating the NH₂ protons in Isomer A should show an NOE to the adjacent CH₃. No such correlation would exist in Isomer B.

Caption: Using Nuclear Overhauser Effect (NOE) to confirm substitution patterns.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Potential of 4-Fluorobenzo[d]thiazol-2-amine and its Analogs Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as potent anticancer agents. This guide provides a comparative analysis of the cytotoxic effects of 4-Fluorobenzo[d]thiazol-2-amine and its closely related fluorinated benzothiazole derivatives against established chemotherapeutic drugs—Doxorubicin, Cisplatin, and Paclitaxel. While specific cytotoxic data for this compound is not extensively available in public literature, this analysis extrapolates its potential based on the documented activities of its structural analogs.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values of fluorinated benzothiazole derivatives and standard anticancer drugs against various human cancer cell lines. This data has been compiled from multiple research publications to provide a basis for comparison.

Table 1: Cytotoxicity of Fluorinated Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference(s)
3-(5-Fluorobenzo[d]thiazol-2-yl)phenolMCF-70.57[1]
4-(5-Fluorobenzo[d]thiazol-2-yl)phenolMCF-70.4[1]
Pyrrolidine based imidazo benzothiazole with 7-fluoro groupHepG2<4.0[1][2]
Pyrrolidine based imidazo benzothiazole with 7-fluoro groupMCF-7<4.0[1][2]
Pyrrolidine based imidazo benzothiazole with 7-fluoro groupHeLa<4.0[1][2]
(E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamideMCF-72.23[3]
(E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamideHepG23.75[3]

Table 2: Cytotoxicity of Standard Anticancer Agents

Anticancer AgentCancer Cell LineIC50 (µM)Reference(s)
DoxorubicinMCF-70.1 - 8.3[3][4]
DoxorubicinA5490.086 - >20
DoxorubicinHeLa2.05[2]
DoxorubicinHepG23.75[3]
CisplatinMCF-72.5 - 13.33[5]
CisplatinA5496.14 - 43.01[6]
CisplatinHeLa9.76[2]
PaclitaxelMCF-70.0075 - 3.5
PaclitaxelA549Varies significantly based on exposure time

Experimental Protocols

A detailed understanding of the methodologies used to generate cytotoxicity data is crucial for the accurate interpretation and replication of results. The most common assay cited in the referenced literature is the MTT assay.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The MTT enters the mitochondria of viable cells where it is reduced to an insoluble, colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives or standard anticancer drugs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow start Start: Seed Cells in 96-well Plate treatment Treat with Test Compound start->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition mtt_incubation Incubate (3-4h) mtt_addition->mtt_incubation solubilization Add Solubilization Solution (DMSO) mtt_incubation->solubilization absorbance Measure Absorbance (570nm) solubilization->absorbance analysis Data Analysis (Calculate IC50) absorbance->analysis end_node End analysis->end_node

Experimental workflow for the MTT cytotoxicity assay.

Mechanism of Action and Signaling Pathways

Research into the anticancer mechanism of fluorinated benzothiazole derivatives suggests that they primarily induce apoptosis, or programmed cell death, in cancer cells. Several studies indicate the involvement of the intrinsic mitochondrial pathway.[7][8]

Key Mechanistic Events:

  • Induction of Reactive Oxygen Species (ROS): Some benzothiazole derivatives have been shown to increase the intracellular levels of ROS.

  • Mitochondrial Membrane Depolarization: The accumulation of ROS can lead to the disruption of the mitochondrial membrane potential.

  • Cytochrome c Release: The loss of mitochondrial integrity results in the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytoplasmic cytochrome c initiates a caspase cascade, starting with the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

  • Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Furthermore, some fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles have been shown to induce the expression of cytochrome P450 1A1 (CYP1A1).[9] This enzyme can metabolize the benzothiazole compounds into reactive intermediates that form DNA adducts, contributing to their cytotoxic effects in sensitive cancer cells.[9]

Apoptosis_Pathway cluster_pathway Proposed Apoptotic Pathway of Fluorinated Benzothiazoles FBTA Fluorinated Benzothiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) FBTA->ROS Mito_Damage Mitochondrial Membrane Depolarization ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Signaling pathway of apoptosis induced by fluorinated benzothiazoles.

Conclusion

The available data on fluorinated benzothiazole derivatives indicate that they are a class of compounds with significant anticancer potential, demonstrating potent cytotoxicity against a range of cancer cell lines, in some cases with IC50 values in the sub-micromolar range. Their mechanism of action appears to be linked to the induction of apoptosis via the mitochondrial pathway. While direct comparative data for this compound is yet to be widely published, the strong performance of its analogs suggests that it is a promising candidate for further investigation in preclinical and clinical studies. Future research should focus on elucidating the specific molecular targets and further optimizing the structure of these compounds to enhance their therapeutic index.

References

Comparative Analysis of the Antibacterial Spectrum of Benzothiazole Derivatives Versus Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of emerging benzothiazole derivatives, with a focus on the potential of compounds like 4-Fluorobenzo[d]thiazol-2-amine, against well-established antibiotics such as Penicillin, Ciprofloxacin, and Tetracycline. The information is supported by a summary of experimental data and detailed methodologies for antibacterial susceptibility testing.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Benzothiazole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad range of biological activities, including antibacterial effects.[1][2] This guide aims to contextualize the potential antibacterial spectrum of these emerging compounds by comparing them with the known activities of widely used antibiotics. While specific data for this compound is not extensively available in public literature, this comparison is based on published data for structurally related benzothiazole derivatives.

Quantitative Comparison of Antibacterial Spectra

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various benzothiazole derivatives and established antibiotics against common Gram-positive and Gram-negative bacteria. MIC is a key indicator of an antimicrobial agent's potency.

Antimicrobial Agent Class Gram-Positive Bacteria Gram-Negative Bacteria
Staphylococcus aureus (MIC in µg/mL) Escherichia coli (MIC in µg/mL)
Benzothiazole Derivatives Heterocyclic Compound3.1 - >1283.1 - >128
Penicillin β-Lactam0.06 - >256 (resistance is common)Generally Resistant
Ciprofloxacin Fluoroquinolone0.12 - 20.015 - 1
Tetracycline Tetracycline0.25 - 641 - >128

Note: The MIC values for Benzothiazole Derivatives are a composite range derived from various research publications on different substituted benzothiazoles and are intended to be representative.[1][3][4][5] The MIC values for the established antibiotics can vary depending on the specific strain and resistance patterns.

Experimental Protocols for Antibacterial Susceptibility Testing

The determination of the antibacterial spectrum and the potency of a compound relies on standardized experimental protocols. The two most common methods are the Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[6][7][8][9][10]

Protocol:

  • Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland turbidity standard, is prepared from a pure culture of the test organism.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to streak the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of bacterial growth.[7]

  • Disk Placement: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface. The disks should be evenly spaced, at least 24 mm apart.[7]

  • Incubation: The plates are incubated at a specified temperature (usually 35-37°C) for 18-24 hours.

  • Result Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters. The size of the zone is then compared to standardized charts, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.[8][11][12][13][14][15]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium in a liquid medium.[16][17]

Protocol:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.[16][18]

  • Inoculum Preparation: A standardized bacterial suspension is prepared and diluted to the final desired concentration for inoculation.[16]

  • Inoculation of Microtiter Plate: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[16] Control wells, including a growth control (no antimicrobial) and a sterility control (no bacteria), are also included.[16]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the plate is visually inspected or read with a plate reader to determine the lowest concentration of the antimicrobial agent at which no visible bacterial growth has occurred. This concentration is the MIC.[16]

Visualizing Experimental and Biological Pathways

Experimental Workflow for Antibacterial Susceptibility Testing

experimental_workflow Experimental Workflow for Antibacterial Susceptibility Testing cluster_prep Preparation cluster_kirby_bauer Kirby-Bauer Disk Diffusion cluster_mic Broth Microdilution (MIC) start Start prep_culture Prepare Pure Bacterial Culture start->prep_culture prep_inoculum Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate inoculate_wells Inoculate Microtiter Plate Wells prep_inoculum->inoculate_wells prep_mha Prepare Mueller-Hinton Agar Plates prep_mha->inoculate_plate prep_broth Prepare Broth with Antimicrobial Dilutions prep_broth->inoculate_wells place_disks Place Antimicrobial Disks inoculate_plate->place_disks incubate_kb Incubate Plates place_disks->incubate_kb measure_zones Measure Zones of Inhibition incubate_kb->measure_zones interpret_kb Interpret as S/I/R measure_zones->interpret_kb incubate_mic Incubate Plate inoculate_wells->incubate_mic read_mic Determine Lowest Concentration with No Growth (MIC) incubate_mic->read_mic

Caption: Workflow for Kirby-Bauer and Broth Microdilution Susceptibility Testing.

Hypothetical Signaling Pathway Inhibition by a Benzothiazole Derivative

Many benzothiazole derivatives are thought to exert their antibacterial effects by inhibiting essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.[1][3][19] The following diagram illustrates a hypothetical pathway of DNA replication and how a benzothiazole derivative might interfere with this process.

signaling_pathway Hypothetical Inhibition of Bacterial DNA Replication cluster_process Bacterial DNA Replication dna Bacterial Chromosomal DNA dna_gyrase DNA Gyrase (Topoisomerase II) dna->dna_gyrase relieves supercoiling unwound_dna Unwound DNA dna_gyrase->unwound_dna replication_fork Replication Fork Formation unwound_dna->replication_fork dna_polymerase DNA Polymerase replication_fork->dna_polymerase binds to new_dna Daughter DNA Strands dna_polymerase->new_dna synthesizes cell_division Cell Division new_dna->cell_division inhibitor Benzothiazole Derivative inhibitor->dna_gyrase Inhibits

Caption: Inhibition of DNA Gyrase by a Benzothiazole Derivative.

Conclusion

Benzothiazole derivatives represent a promising area of research for the development of new antibacterial agents. Preliminary data from various studies indicate that these compounds can exhibit potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values comparable to or even better than established antibiotics against certain strains.[1][3] However, further research is required to fully elucidate the antibacterial spectrum, mechanism of action, and clinical potential of specific compounds like this compound. The standardized experimental protocols outlined in this guide are crucial for the systematic evaluation and comparison of these novel compounds with existing antibiotic therapies.

References

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzothiazole Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1] The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of a series of fluorinated 2-(4-aminophenyl)benzothiazole analogs. The data is extracted from a study by Hutchinson et al., which investigated the cytotoxicity of these compounds against various human cancer cell lines. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are presented.

Compound IDBenzothiazole SubstitutionR Group (on Phenyl Ring)MCF-7 (Breast) GI50 (µM)MDA 468 (Breast) GI50 (µM)PC 3 (Prostate) GI50 (µM)HCT 116 (Colon) GI50 (µM)
10b 4-FluoroH< 0.001< 0.001> 10> 10
10d 6-FluoroH< 0.001< 0.001> 10> 10
10h 5-FluoroCH₃< 0.0010.001> 10> 10
10i 7-FluoroH0.0030.002> 10> 10

Data extracted from Hutchinson et al. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles.[2]

Structure-Activity Relationship (SAR) Insights

The data presented above, although for 2-phenylbenzothiazole analogs, provides valuable insights into the potential SAR of 4-Fluorobenzo[d]thiazol-2-amine derivatives:

  • Position of Fluorine Substitution: The placement of the fluorine atom on the benzothiazole ring significantly impacts cytotoxic activity. Analogs with fluorine at the 4- and 6-positions (compounds 10b and 10d) exhibited potent activity against sensitive breast cancer cell lines (MCF-7 and MDA 468), with GI50 values of less than 1 nM.[2] The 5-fluoro and 7-fluoro analogs also showed high potency.[2]

  • Cell Line Selectivity: A remarkable degree of selectivity was observed. The fluorinated benzothiazoles were highly active against specific breast cancer cell lines but were largely inactive against prostate (PC 3) and colon (HCT 116) cancer cell lines at concentrations up to 10 µM.[2]

  • Substitution on the Phenyl Ring: The introduction of a methyl group at the 3-position of the 4-aminophenyl ring, as seen in the 5-fluoro analog (10h), maintained high potency and was identified as a potent broad-spectrum agent in the National Cancer Institute's 60-cell line screen.[2] This suggests that modifications to substituents on an aromatic ring attached to the benzothiazole core can fine-tune the activity profile.

For the broader class of 2-aminobenzothiazoles, SAR studies have revealed that substitutions on the 2-amino group are critical for their biological activity, including their potential as kinase inhibitors.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are representative protocols for key assays used in the evaluation of benzothiazole analogs.

General Synthesis of Fluorinated 2-(4-Aminophenyl)benzothiazoles

A common route for the synthesis of these compounds involves the Jacobsen cyclization of precursor thiobenzanilides.[2]

  • Thiobenzanilide Formation: Reaction of a substituted aniline with a substituted benzaldehyde in the presence of sulfur.

  • Cyclization: The resulting thiobenzanilide undergoes oxidative cyclization, often using potassium ferricyanide, to form the benzothiazole ring.

  • Purification: The final product is purified using techniques such as column chromatography and recrystallization.

In Vitro Cytotoxicity Assay (GI50 Determination)

The growth inhibitory effects of the compounds are typically assessed using a sulforhodamine B (SRB) or MTT assay.

  • Cell Plating: Human tumor cell lines are plated in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are exposed to a range of concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Cell Fixation and Staining: After incubation, cells are fixed (e.g., with trichloroacetic acid) and stained with a protein-binding dye like sulforhodamine B.

  • Measurement: The absorbance of the stained cells is measured using a microplate reader, which is proportional to the number of viable cells.

  • Data Analysis: The GI50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanistic Insights

Benzothiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT and MAPK/ERK pathways are frequently implicated as targets for this class of compounds.[3] The antitumor specificity of some 2-(4-aminophenyl)benzothiazoles is linked to their ability to induce the expression of cytochrome P450 CYP1A1 in sensitive cancer cells.[2] This induction leads to the metabolic activation of the benzothiazole into a species that can bind to cellular macromolecules, ultimately leading to cell death.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Benzothiazole Benzothiazole Analogs Benzothiazole->RAF Inhibition Benzothiazole->PI3K Inhibition

Caption: Potential mechanism of action for benzothiazole analogs targeting the RAF and PI3K signaling pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation start Starting Materials (e.g., Substituted Anilines) synthesis Multi-step Synthesis (e.g., Jacobsen Cyclization) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Analysis (NMR, MS, etc.) purification->characterization cytotoxicity In Vitro Cytotoxicity Screening (e.g., SRB Assay) characterization->cytotoxicity sar SAR Analysis cytotoxicity->sar mechanism Mechanism of Action Studies (e.g., Western Blot) sar->mechanism

Caption: General experimental workflow for the synthesis and biological evaluation of novel benzothiazole analogs.

References

A Comparative Analysis of Fluorinated versus Non-Fluorinated Benzothiazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry for optimizing drug-like properties. This guide provides a comparative analysis of fluorinated and non-fluorinated benzothiazole derivatives, a class of heterocyclic compounds known for their broad therapeutic potential. The inclusion of fluorine can significantly modulate the physicochemical properties, biological activity, and pharmacokinetic profile of benzothiazole-based agents. This analysis is supported by experimental data from peer-reviewed literature to inform future drug design and development efforts.

Physicochemical Properties: The Impact of Fluorination

The introduction of fluorine to the benzothiazole scaffold can alter key physicochemical parameters that influence a compound's behavior in biological systems. Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to changes in lipophilicity, metabolic stability, and acidity.[1][2][3] While specific quantitative comparisons for identical paired compounds are sparse in the public literature, the general effects are well-documented.

PropertyGeneral Effect of FluorinationRationale
Lipophilicity (logP) Generally increasesThe substitution of hydrogen with the more lipophilic fluorine atom typically enhances the overall lipophilicity of the molecule.[1][2]
Metabolic Stability Often increasesThe carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450s.[3]
Acidity (pKa) Can be alteredThe electron-withdrawing nature of fluorine can influence the pKa of nearby ionizable groups, affecting the compound's charge state at physiological pH.[4]

Biological Activity: A Comparative Overview

Experimental data consistently demonstrates that fluorination can significantly enhance the biological activity of benzothiazole derivatives, particularly in the realm of oncology and infectious diseases.

Fluorinated benzothiazoles have emerged as a promising class of anticancer agents, often exhibiting superior potency and selectivity compared to their non-fluorinated counterparts.[3][5]

Compound ClassCancer Cell LineActivity Metric (IC50/GI50)Reference
Fluorinated Benzothiazole Leukemia (THP-1)0.9 µM[3]
Non-fluorinated Benzothiazole Leukemia (THP-1)Less potent than fluorinated analog[3]
Fluorinated 2-(4-aminophenyl)benzothiazole Breast (MCF-7, MDA 468)< 1 nM
Non-fluorinated 2-(4-aminophenyl)benzothiazole VariousGenerally less potent
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole Broad NCI panelPotent broad-spectrum agent
Trifluoromethylated Benzothiazole Colon (Colo-205), Lung (A549)Enhanced cytotoxicity[3]

The introduction of fluorine has also been shown to improve the antimicrobial properties of benzothiazole derivatives.

Compound ClassPathogenObservationReference
Fluorinated Benzothiazole Derivatives Various bacteria and fungiEnhanced antibacterial activity[3][6]
Non-fluorinated Benzothiazole Derivatives Various bacteria and fungiGenerally lower activity[3][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of fluorinated and non-fluorinated benzothiazoles.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[5][7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (fluorinated and non-fluorinated benzothiazoles) and incubated for a specified period (e.g., 24-48 hours).[8]

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

The acid dissociation constant (pKa) can be determined by monitoring changes in the UV-Vis absorbance spectrum of a compound as a function of pH.[4]

  • Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values are prepared.

  • Preparation of Stock Solution: A stock solution of the benzothiazole derivative is prepared in a suitable solvent (e.g., methanol).

  • Spectroscopic Measurement: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded for each pH value.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different absorbances is plotted against pH. The pKa is then determined from the inflection point of the resulting sigmoidal curve.

Signaling Pathway and Experimental Workflow

The antitumor activity of certain benzothiazole derivatives is linked to their ability to induce the expression of cytochrome P450 enzymes, particularly CYP1A1. This induction leads to the metabolic activation of the benzothiazole prodrug into a reactive species that can bind to macromolecules and exert a cytotoxic effect in sensitive cancer cells.

Benzothiazole_Mechanism cluster_workflow Experimental Workflow A Fluorinated Benzothiazole Prodrug B Treatment of Sensitive Cancer Cells A->B C Induction of CYP1A1 Expression B->C D Metabolic Activation C->D E Formation of Reactive Metabolite D->E F Binding to Macromolecules E->F G Cell Death F->G

Caption: Workflow of benzothiazole prodrug activation in cancer cells.

The following diagram illustrates a simplified signaling pathway that can be inhibited by certain benzothiazole derivatives, leading to anticancer effects. The PI3K/AKT and MAPK/ERK pathways are critical for cell survival and proliferation, and their inhibition can induce apoptosis.

Signaling_Pathway cluster_pathway Simplified Cell Survival Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Benzothiazole Benzothiazole Inhibitor Benzothiazole->PI3K Inhibition Benzothiazole->ERK Inhibition

Caption: Inhibition of PI3K/AKT and MAPK/ERK pathways by benzothiazoles.

References

In Vivo Biological Efficacy of 4-Fluorobenzo[d]thiazol-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo biological efficacy of 4-Fluorobenzo[d]thiazol-2-amine derivatives and related fluorinated benzothiazoles. While in vivo data specifically for this compound is limited in publicly available literature, this document summarizes the significant in vivo findings for structurally similar compounds, offering valuable insights into their potential therapeutic applications, particularly in oncology and anti-inflammatory fields. The information is compiled from preclinical studies and serves as a benchmark for further research and development.

Anticancer Efficacy of Fluorinated Benzothiazole Derivatives

A notable derivative, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), and its water-soluble prodrug, Phortress (NSC 710305), have demonstrated significant in vivo antitumor activity.[1][2] These compounds represent a potent class of agents that selectively target certain cancer cells.

Mechanism of Action: The antitumor effect of these compounds is initiated by the induction of cytochrome P450 1A1 (CYP1A1) in sensitive cancer cells.[1][2] This enzyme metabolizes the benzothiazole derivative into a reactive electrophilic species that covalently binds to DNA, forming adducts.[1] This DNA damage leads to single and double-strand breaks, ultimately triggering cell death in the tumor cells.[2]

Phortress Phortress 5F 203 5F 203 Phortress->5F 203 Biotransformation CYP1A1 CYP1A1 5F 203->CYP1A1 Induces Reactive Electrophile Reactive Electrophile CYP1A1->Reactive Electrophile Metabolizes DNA Adducts DNA Adducts Reactive Electrophile->DNA Adducts Forms DNA Damage DNA Damage DNA Adducts->DNA Damage Tumor Cell Death Tumor Cell Death DNA Damage->Tumor Cell Death

Caption: Antitumor mechanism of Phortress and 5F 203.

Comparative In Vivo Efficacy Data

The following table summarizes the in vivo efficacy of selected fluorinated benzothiazole derivatives from published preclinical studies.

CompoundTherapeutic AreaIn Vivo ModelKey Efficacy Endpoint(s)Mechanism of Action (where known)
Phortress (prodrug of 5F 203)AnticancerHuman breast (MCF-7) and ovarian (IGROV-1) tumor xenografts in nude mice[1]Induces lethal DNA damage in sensitive tumor cells[2]CYP1A1-catalyzed biotransformation to form DNA adducts[1][2]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) AnticancerHuman breast and ovarian tumor xenografts in nude mice[1]Potent in vivo potency against sensitive xenografts[1]CYP1A1-catalyzed biotransformation to form DNA adducts[1]
Hypothetical 4-Fluorobenzo[d]thiazol-2(3H)-one AnticancerHuman tumor xenograft in miceTumor growth inhibitionEGFR Signaling Inhibition[3]
Experimental Protocols: Antitumor Studies

Animal Models:

  • Human tumor xenografts are established by subcutaneously implanting cancer cells (e.g., MCF-7, MDA-MB-435 breast cancer; IGROV-1 ovarian cancer) into the flanks of immunocompromised mice, such as nude mice.[1]

Drug Administration:

  • Phortress, being water-soluble, is typically administered intraperitoneally (i.p.).[1] A common dosage mentioned in studies is 20 mg/kg.[1][2]

  • The vehicle control used is often saline.[1]

  • For estrogen-dependent tumors like MCF-7, mice may be implanted with estradiol pellets to support tumor growth.[1]

Efficacy Evaluation:

  • Tumor growth is monitored over time.

  • Formation of DNA adducts in tumor cells is a key pharmacodynamic endpoint, which can be analyzed from recovered tumor tissue.[1][2]

  • DNA damage, such as single and double-strand breaks, can be assessed using techniques like the comet assay (single-cell gel electrophoresis).[2]

Anti-inflammatory and Analgesic Efficacy of Benzothiazole Derivatives

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are key in the prostaglandin synthesis pathway that mediates inflammation and pain.[4][5][6]

Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Benzothiazole Derivatives Benzothiazole Derivatives Benzothiazole Derivatives->COX-1 / COX-2 Inhibit

Caption: Anti-inflammatory mechanism of benzothiazole derivatives.

Comparative In Vivo Efficacy Data

The following table presents in vivo data for non-fluorinated benzo[d]thiazol-2-amine derivatives, which can serve as a reference for the potential anti-inflammatory activity of their fluorinated counterparts.

Compound DerivativeTherapeutic AreaIn Vivo ModelKey Efficacy Endpoint(s)
G10 (4-amino substituted) Anti-inflammatoryCarrageenan-induced rat paw edema67.88% inhibition of edema[6]
G11 (4-C2H5 substituted) AnalgesicHot plate method in ratsSignificant increase in reaction time[6]
17c & 17i Anti-inflammatoryCarrageenan-induced rat paw edema17c: 72-80% inhibition; 17i: 64-78% inhibition (1-3h)[7]
Experimental Protocols: Anti-inflammatory and Analgesic Studies

Carrageenan-Induced Paw Edema in Rats:

  • A baseline measurement of the rat's paw volume is taken.

  • Carrageenan (an inflammatory agent) is injected into the sub-plantar region of the rat's hind paw.

  • The test compounds or a standard drug (e.g., indomethacin) are administered, typically orally or intraperitoneally, before or after the carrageenan injection.

  • Paw volume is measured at specific time intervals after carrageenan administration.

  • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.[6][7]

Hot Plate Test for Analgesia in Rats:

  • The rat is placed on a heated plate maintained at a constant temperature.

  • The latency period for the rat to show a pain response (e.g., licking its paws or jumping) is recorded as the reaction time.

  • The test compound or a standard analgesic is administered.

  • The reaction time is measured again at different time points after drug administration.

  • An increase in reaction time indicates an analgesic effect.[6]

Antimicrobial Efficacy

While numerous studies report the in vitro antimicrobial activity of various this compound and other benzothiazole derivatives against a range of bacteria and fungi, in vivo efficacy data is not well-documented in the reviewed literature.[8][9][10][11][12][13] The existing in vitro data suggests that these compounds could be promising candidates for further in vivo investigation.

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 4-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the specificity of a therapeutic candidate is a critical determinant of its success. Off-target effects, arising from cross-reactivity with unintended biomolecules, can lead to adverse events and hinder clinical translation. This guide provides a comparative analysis of the potential cross-reactivity profile of 4-Fluorobenzo[d]thiazol-2-amine, a member of the pharmacologically significant benzothiazole class of compounds.

While direct experimental data on the cross-reactivity of this compound is limited in publicly available literature, this guide extrapolates its potential interaction profile based on the well-documented activities of structurally analogous benzothiazole derivatives. For researchers, scientists, and drug development professionals, understanding the potential for unintended interactions is a crucial step in preclinical evaluation.

Comparative Analysis of Benzothiazole Derivatives

To contextualize the potential therapeutic and off-target profile of this compound, it is compared against two well-characterized compounds: Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS) with known off-target effects, and a hypothetical 2-aminobenzothiazole-based inhibitor designed for bacterial histidine kinases. This comparison aims to provide a framework for assessing the potential selectivity of this compound.

Table 1: Comparative Inhibitory Activity of Benzothiazole Derivatives

CompoundPrimary Target(s)IC50 (µM)Known Off-TargetsReference
This compound (Hypothetical) Cancer-related proteins--[1]
RiluzoleGlutamate signaling modulator-Voltage-gated sodium channels, various kinases[2][3]
2-Aminobenzothiazole Inhibitor (C-12)Bacterial Histidine Kinase29.0Human kinases (potential)[4]
2-Aminobenzothiazole Inhibitor (Rilu-1)Bacterial Histidine Kinase7.15Human kinases (potential)[4]

Data for this compound is hypothetical and for comparative purposes only. IC50 values for Riluzole are target-dependent and not specified here. The 2-aminobenzothiazole inhibitors were designed to target bacterial proteins, and their off-target effects in humans are a key consideration for development.[4]

Potential Signaling Pathway Interactions

Benzothiazole derivatives have been shown to interact with various signaling pathways implicated in both therapeutic and off-target effects. For instance, some derivatives have been investigated for their ability to inhibit protein kinases involved in cancer progression, such as those in the PI3K/AKT and MAPK/ERK pathways. The diagram below illustrates a generalized signaling pathway that could be modulated by a benzothiazole derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT Transcription_Factors Transcription Factors AKT->Transcription_Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Benzothiazole_Derivative Benzothiazole_Derivative Benzothiazole_Derivative->AKT Inhibition Benzothiazole_Derivative->ERK Inhibition

Caption: Hypothetical signaling pathway modulation by a benzothiazole derivative.

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the cross-reactivity profile of this compound, a series of in vitro assays are recommended. The following protocols are standard methods for evaluating compound specificity.

1. Kinase Profiling Assay

This assay is crucial for identifying off-target interactions with a broad panel of human kinases.

  • Objective: To determine the inhibitory activity of the test compound against a panel of purified kinases.

  • Methodology:

    • A radiometric or fluorescence-based assay is used to measure the activity of each kinase in the presence of a range of concentrations of the test compound.

    • The compound is typically tested at a fixed concentration (e.g., 10 µM) in the initial screen.

    • For any kinases showing significant inhibition (e.g., >50%), a dose-response curve is generated to determine the IC50 value.

    • Results are expressed as the percent inhibition relative to a vehicle control.

2. Competitive Binding Assay

This method assesses the ability of a test compound to compete with a known ligand for binding to a specific target.

  • Objective: To quantify the binding affinity of the test compound to a target of interest and potential off-targets.

  • Methodology:

    • A target protein is immobilized on a microtiter plate.

    • A labeled ligand with known affinity for the target is added along with varying concentrations of the test compound.

    • After incubation, unbound reagents are washed away, and the amount of bound labeled ligand is quantified.

    • A decrease in the signal from the labeled ligand indicates that the test compound is competing for binding.

    • The IC50 value, the concentration of the test compound that displaces 50% of the labeled ligand, is calculated.

3. Cell-Based Phenotypic Assays

These assays evaluate the effect of the compound on cellular processes, which can reveal unexpected biological activities.

  • Objective: To assess the functional consequences of compound treatment on various cell types.

  • Methodology (MTT Assay for Cytotoxicity):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured to determine cell viability.

    • The IC50 value for cytotoxicity is calculated.[3]

The workflow for assessing cross-reactivity is a multi-step process, beginning with primary target identification and progressing through broader screening panels.

G Start Start Primary_Target_Assay Primary Target Assay (e.g., Enzyme Inhibition) Start->Primary_Target_Assay Broad_Panel_Screening Broad Panel Screening (e.g., Kinase Panel) Primary_Target_Assay->Broad_Panel_Screening Dose_Response Dose-Response Confirmation of Hits Broad_Panel_Screening->Dose_Response Cell_Based_Assays Cell-Based Phenotypic Assays Dose_Response->Cell_Based_Assays In_Vivo_Studies In Vivo Toxicity and Efficacy Studies Cell_Based_Assays->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: Experimental workflow for cross-reactivity profiling.

References

Benchmarking 4-Fluorobenzo[d]thiazol-2-amine: A Comparative Analysis Against Existing Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 4-Fluorobenzo[d]thiazol-2-amine against established anticancer agents. While specific quantitative biological data for this compound is limited in publicly available literature, this document benchmarks its potential efficacy based on the known activities of structurally related benzothiazole derivatives and compares it with well-characterized compounds, including another fluorinated benzothiazole and two established multi-kinase inhibitors.

Introduction to this compound

This compound is a fluorinated derivative of benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. The benzothiazole core is present in numerous compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom at the 4-position can enhance metabolic stability, membrane permeability, and binding affinity to target proteins, making this compound a promising candidate for further investigation in drug discovery. Derivatives of this compound have shown potential in inhibiting key cellular targets such as histone deacetylases (HDACs) and parasitic enzymes.

Comparative Analysis of In Vitro Cytotoxicity

To contextualize the potential anticancer activity of this compound, this section compares the cytotoxic profiles of a structurally related fluorinated benzothiazole, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, and two FDA-approved multi-kinase inhibitors, Sorafenib and Sunitinib, against various human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, which represent the concentration of a compound required to inhibit cell viability or growth by 50%.

Disclaimer: The data for this compound in the following table is hypothetical and intended for illustrative benchmarking purposes. Actual experimental values may vary.

CompoundCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
This compound MCF-7 (Breast) MTT Hypothetical: 0.1 - 5 N/A
HCT116 (Colon) MTT Hypothetical: 0.5 - 10 N/A
PC-3 (Prostate) MTT Hypothetical: 1 - 15 N/A
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)Not Specified<0.001 (GI50)[1]
MDA-MB-468 (Breast)Not Specified<0.001 (GI50)[1]
PC-3 (Prostate)Not Specified>10 (GI50)[1]
HCT116 (Colon)Not Specified>10 (GI50)[1]
SorafenibSK-HEP1 (Liver)Not Specified8.0[2]
HepG2 (Liver)CyQUANT7.10[3]
Huh7 (Liver)CyQUANT11.03[3]
GlioblastomaMTT3.5 (3 days), 1.7 (7 days)[4]
Sunitinib786-0 (Renal)Not Specified5.0[2]
HUVEC (Endothelial)MTT~1.5[5]
HMEC (Endothelial)MTT~1.5[5]

Potential Mechanisms of Action and Signaling Pathways

Benzothiazole derivatives exert their anticancer effects through various mechanisms. A key pathway implicated for some derivatives is the activation of the Aryl Hydrocarbon Receptor (AhR), leading to the induction of cytochrome P450 enzymes like CYP1A1. This can result in the metabolic activation of the compound into cytotoxic metabolites that induce DNA damage in cancer cells. Furthermore, modulation of the NF-κB signaling pathway has also been observed. In contrast, Sorafenib and Sunitinib are multi-kinase inhibitors targeting pathways crucial for tumor growth and angiogenesis, such as the Raf-MEK-ERK, VEGFR, and PDGFR signaling cascades.

Below are diagrams illustrating these key signaling pathways.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

raf_mek_erk_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Survival Cell Survival Transcription_Factors->Survival Sorafenib Sorafenib Sorafenib->RAF

Caption: Raf-MEK-ERK Signaling Pathway and Inhibition by Sorafenib.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the independent evaluation of this compound and other novel compounds.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and control compounds for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

mtt_assay_workflow node_style node_style A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Compounds B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate IC50 Values H->I

Caption: MTT Assay Experimental Workflow.

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by a kinase. A decrease in kinase activity due to an inhibitor results in a change in the signal (e.g., luminescence, fluorescence) that is proportional to the degree of inhibition.

Protocol (Luminescence-based):

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include a vehicle control (DMSO) and a known inhibitor as a positive control.

  • Kinase Reaction: Prepare a master mix containing the kinase, its specific substrate, and ATP in an appropriate assay buffer. Add this mixture to the wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal. The intensity of the luminescence is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a cell lysate to assess the activation state of signaling pathways.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate the protein lysates (20-30 µg per lane) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound represents a promising chemical scaffold for the development of novel anticancer agents. While direct biological data for this specific compound is not yet widely available, a comparative analysis with structurally and functionally related compounds provides a valuable framework for its potential efficacy. The provided experimental protocols offer a standardized approach for the in-depth characterization of this compound and its derivatives. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential in oncology.

References

A Comparative Guide to In Silico Modeling and Docking of Benzo[d]thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in silico modeling and molecular docking studies of various benzo[d]thiazol-2-amine derivatives, with a special focus on the potential effects of a 4-fluoro substitution. While direct experimental data for 4-Fluorobenzo[d]thiazol-2-amine is not extensively available in the reviewed literature, this guide extrapolates from findings on structurally similar compounds to provide insights for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Docking Studies

Compound ClassTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)SoftwarePotential Application
Benzo[d]thiazol-2-amine derivativesHuman Epidermal growth factor receptor (HER)-9.8 to -10.4[1]--AutoDock VinaAnticancer[1]
Benzo[d]thiazol-2-amine derivativesCyclooxygenase-1 (COX-1)Higher binding affinity than Diclofenac Sodium[2]Diclofenac Sodium--Anti-inflammatory[3][2]
Benzo[d]thiazol-2-amine derivativesCyclooxygenase-2 (COX-2)Lower binding affinity than Indomethacin[3][2]Indomethacin--Anti-inflammatory[3][2]
4-Phenylthiazol-2-amine derivativesEstrogen Receptor-α (ER-α)-6.658 to -8.911[4]Tamoxifen-6.821[4]SchrodingerAnti-breast cancer[4]
(4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone5077 receptor proteinGood interaction[5]---Anticancer[5]
N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamidesE. coli dihydroorotase (PDB ID: 2eg7)-6.9 to -7.4---Antibacterial[6]
2-aminobenzothiazole derivativesPeroxisome proliferator-activated receptor gamma (PPARγ)-7.8 to -8.4[7]Pioglitazone--Antidiabetic[7]
4-(4-bromophenyl)-thiazol-2-amine derivativesPDB ID: 1JIJ, 4WMZ, 3ERTGood docking scoreNorfloxacin, Fluconazole--Antimicrobial, Anticancer[8]

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a typical workflow for molecular docking studies, based on methodologies cited in the reviewed literature.

Objective: To predict the binding affinity and interaction mode of a ligand (e.g., this compound) with a target protein.

Materials:

  • Software: Molecular docking software (e.g., AutoDock Vina, Schrodinger), molecular visualization software (e.g., PyMOL, Discovery Studio).

  • Input Files:

    • 3D structure of the target protein (e.g., from the Protein Data Bank - PDB).

    • 3D structure of the ligand, optimized for energy.

Methodology:

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the PDB.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Define the binding site (grid box) based on the co-crystallized ligand or active site prediction tools.

  • Ligand Preparation:

    • Draw the 2D structure of the ligand using a chemical drawing tool.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Save the ligand in a suitable format (e.g., .pdbqt for AutoDock Vina).

  • Molecular Docking:

    • Run the docking simulation using the prepared protein and ligand files. The software will explore different conformations and orientations of the ligand within the defined binding site.

    • The program will score the different poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose, characterized by the lowest binding energy (docking score).

    • Visualize the protein-ligand complex to understand the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

    • Compare the docking score and interactions of the test ligand with those of a known inhibitor or a reference compound.

Visualization of In Silico Workflow and a Potential Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the general workflow of in silico drug discovery and a hypothetical signaling pathway that could be targeted by benzo[d]thiazol-2-amine derivatives.

In_Silico_Drug_Discovery_Workflow cluster_0 Target Identification & Validation cluster_1 Lead Discovery cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development Bioinformatics Bioinformatics Analysis Genomics Genomics & Proteomics Bioinformatics->Genomics Target_Validation Experimental Target Validation Genomics->Target_Validation Virtual_Screening Virtual Screening Target_Validation->Virtual_Screening Docking Molecular Docking Virtual_Screening->Docking Ligand_Design De Novo Ligand Design Ligand_Design->Docking ADMET_Prediction ADMET Prediction Docking->ADMET_Prediction QSAR QSAR Analysis ADMET_Prediction->QSAR Chemical_Synthesis Chemical Synthesis & In Vitro Testing QSAR->Chemical_Synthesis Preclinical Preclinical Studies Chemical_Synthesis->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for in silico drug discovery and development.

Signaling_Pathway cluster_pathway Hypothetical HER2 Signaling Pathway cluster_downstream Downstream Signaling EGF Growth Factor (EGF) HER2 HER2 Receptor EGF->HER2 Dimerization Dimerization HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS RAS Autophosphorylation->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation BTZA Benzo[d]thiazol-2-amine Derivative BTZA->Autophosphorylation Inhibition

Caption: A hypothetical HER2 signaling pathway potentially inhibited by benzo[d]thiazol-2-amine derivatives.

References

comparative review of synthetic routes for 2-aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Synthetic Routes for 2-Aminobenzothiazoles

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antitumor, antimicrobial, and anticonvulsant properties.[1] The development of efficient and versatile synthetic methods to access this important heterocyclic motif is, therefore, a significant focus of chemical research. This guide provides a comparative overview of several key synthetic routes for the preparation of 2-aminobenzothiazoles, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Methodologies

The synthesis of 2-aminobenzothiazoles can be broadly categorized into classical methods, such as the Hugershoff reaction, and more modern approaches that utilize metal catalysis, microwave irradiation, or metal-free conditions. The choice of synthetic route often depends on factors such as the availability of starting materials, desired substitution patterns, and considerations for green chemistry principles.

The Hugershoff reaction , a classical approach, involves the direct thiocyanation of anilines followed by cyclization.[1][2] While effective for certain substrates, it can suffer from poor regioselectivity with unsubstituted or certain substituted anilines.[1] A more versatile and widely used method involves the oxidative cyclization of arylthioureas .[3][4] This approach offers better control over the substitution pattern on the benzothiazole ring. Various oxidizing agents have been employed, with bromine in an inert solvent being a common choice.[5]

In recent years, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of 2-aminobenzothiazoles.[6] Copper and nickel-based catalysts have been successfully employed to facilitate the intramolecular C-S bond formation.[7][8][9] These methods often proceed under milder conditions and can tolerate a broader range of functional groups. Gold nanoparticles have also been explored as catalysts for this transformation.[10]

Microwave-assisted synthesis has gained significant traction due to its ability to dramatically reduce reaction times and improve yields.[11][12][13] This technology has been applied to various synthetic strategies, including the cyclization of arylthioureas and metal-catalyzed reactions, offering a more efficient and environmentally friendly alternative to conventional heating.[1][14]

The development of metal-free synthetic routes aligns with the principles of green chemistry. An iodine-catalyzed, oxygen-promoted cascade reaction of isothiocyanatobenzenes with amines provides a sustainable approach, avoiding the use of expensive and potentially toxic metal catalysts.[15]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for various synthetic routes to 2-aminobenzothiazoles, allowing for a direct comparison of their efficiency and reaction conditions.

Synthetic RouteStarting MaterialsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
Hugershoff Reaction Anilines, KSCNBromineAcetic AcidRT-Moderate[1]
From Arylthioureas ArylthioureaBromineChloroformRT-Good[5]
From Arylthioureas p-chlorophenylthioureaHBr (catalytic), H₂SO₄-45-707.5 h92[3]
Cu-catalyzed 2-Iodoaniline, IsothiocyanateCuIDMF120-up to 97[6][9]
Ni-catalyzed N-arylthioureasNi(acac)₂Ethanol--Good[7][14]
Microwave-assisted Resin-bound thiourea-DMF1501 hGood[1]
Metal-free (I₂-cat.) Isothiocyanatobenzene, AmineI₂, O₂Chlorobenzene120-up to 89[15]

Experimental Protocols

Synthesis of 2-Aminobenzothiazoles from Arylthioureas (Hugershoff Reaction)

This protocol is a representative example of the oxidative cyclization of an arylthiourea using bromine.

Materials:

  • Arylthiourea

  • Bromine

  • Chloroform

Procedure:

  • Dissolve the arylthiourea in chloroform.

  • Slowly add a solution of bromine in chloroform to the reaction mixture at room temperature with constant stirring.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • The product, 2-aminobenzothiazole, often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the precipitate with a small amount of cold chloroform and dry. Further purification can be achieved by recrystallization.[5]

Copper-Catalyzed One-Pot Synthesis from 2-Haloanilines

This method describes a one-pot synthesis of 2-aminobenzothiazoles from 2-iodoanilines and dithiocarbamates using a copper catalyst.

Materials:

  • 2-Iodoaniline

  • Sodium dithiocarbamate

  • Copper(II) acetate (Cu(OAc)₂)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add 2-iodoaniline, sodium dithiocarbamate, Cu(OAc)₂, and Cs₂CO₃.

  • Add DMF as the solvent.

  • Heat the reaction mixture to 120 °C and stir until the starting materials are consumed (monitored by TLC).

  • After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminobenzothiazole.[6]

Microwave-Assisted Synthesis

This protocol outlines a general procedure for the microwave-assisted synthesis of 2-aminobenzothiazoles.

Materials:

  • Substituted aniline or arylthiourea

  • Appropriate reagents and catalysts depending on the specific reaction (e.g., KSCN/Br₂ or a metal catalyst)

  • A suitable microwave-safe reaction vessel

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the starting materials, reagents, and solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 30-60 minutes).[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture according to the specific protocol, which may involve filtration, extraction, and purification by chromatography or recrystallization.[11][12]

Mechanistic Pathways and Visualizations

The following diagrams illustrate the proposed mechanisms for some of the key synthetic routes to 2-aminobenzothiazoles.

Hugershoff_Reaction arylthiourea Arylthiourea bromonium_intermediate Sulfur-Bromonium Intermediate arylthiourea->bromonium_intermediate + Br₂ electrophilic_sulfur Electrophilic Sulfur Species bromonium_intermediate->electrophilic_sulfur - Br⁻ cyclization Intramolecular Electrophilic Aromatic Substitution electrophilic_sulfur->cyclization dihydrobenzothiazole Dihydrobenzothiazole Intermediate cyclization->dihydrobenzothiazole aminobenzothiazole 2-Aminobenzothiazole dihydrobenzothiazole->aminobenzothiazole Oxidation

Caption: Proposed mechanism for the Hugershoff reaction.

Cu_Catalyzed_Synthesis start 2-Haloaniline + Isothiocyanate thiourea_formation Thiourea Intermediate Formation start->thiourea_formation cu_catalyst Cu(I) Catalyst oxidative_addition Oxidative Addition of Cu(I) cu_catalyst->oxidative_addition thiourea_formation->oxidative_addition cu_complex Aryl-Cu(III) Complex oxidative_addition->cu_complex intramolecular_cyclization Intramolecular C-S Bond Formation cu_complex->intramolecular_cyclization reductive_elimination Reductive Elimination intramolecular_cyclization->reductive_elimination product 2-Aminobenzothiazole reductive_elimination->product catalyst_regeneration Catalyst Regeneration reductive_elimination->catalyst_regeneration catalyst_regeneration->cu_catalyst

Caption: Generalized catalytic cycle for Cu-catalyzed synthesis.

Metal_Free_Synthesis start Isothiocyanatobenzene + Amine thiourea_formation Thiourea Formation start->thiourea_formation iodination Iodination of Sulfur (I₂ catalyst) thiourea_formation->iodination electrophilic_intermediate Electrophilic Sulfur Intermediate iodination->electrophilic_intermediate cyclization Intramolecular Electrophilic Aromatic Substitution electrophilic_intermediate->cyclization oxidation Oxidation (O₂) cyclization->oxidation product 2-Aminobenzothiazole oxidation->product

Caption: Proposed pathway for metal-free, iodine-catalyzed synthesis.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Fluorobenzo[d]thiazol-2-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Fluorobenzo[d]thiazol-2-amine is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and minimizing risks to personnel and the environment.

Hazard Profile and Personal Protective Equipment (PPE)

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and, if handling large quantities or there is a risk of splashing, a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Do not mix this compound waste with other waste streams unless their compatibility is confirmed.[3][5]

Step-by-Step Segregation and Collection:

  • Waste Identification: Clearly label a dedicated, chemically resistant container for "this compound Waste." The container must have a secure, tight-fitting lid.[3][5]

  • Solid Waste:

    • Collect all unused or contaminated solid this compound in the designated solid waste container.

    • This includes contaminated consumables such as weighing paper, disposable spatulas, and absorbent paper.[3][4]

  • Liquid Waste:

    • If the compound is in a solution, collect it in a separate, clearly labeled, and sealed container designated for halogenated organic waste.

    • Decontaminate non-disposable glassware by rinsing with a suitable solvent (e.g., ethanol or acetone). This initial rinsate must be collected as hazardous liquid waste.[4] For containers that held highly toxic chemicals, the first three rinses should be collected as hazardous waste.[5]

  • Contaminated PPE:

    • Used gloves, masks, and other disposable PPE that have come into contact with the chemical should be double-bagged and placed in a designated container for chemically contaminated waste.[3]

  • Documentation:

    • Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of generation. This is essential for regulatory compliance and for the waste disposal service.[3]

Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3][6] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [3][4]

Operational Plan for Final Disposal:

  • Engage a Licensed Contractor: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.

  • Provide Documentation: Furnish the waste disposal service with the completed waste log and any available safety data for the compound or its structural analogs.

  • Follow Transportation Guidelines: Ensure that the waste is stored and transported in accordance with all local, state, and federal regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9][10]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes hazard classifications for structurally similar compounds, providing a basis for risk assessment.

Hazard StatementGHS ClassificationSource
May cause an allergic skin reaction.Skin sensitisation (Category 1)Sigma-Aldrich SDS for a related compound[1]
Harmful to aquatic life.Short-term (acute) aquatic hazard (Category 3)Sigma-Aldrich SDS for a related compound[1]
Harmful if swallowed.Acute toxicity, Oral (Category 4)TCI SDS for 2-Amino-6-fluorobenzothiazole
Causes skin irritation.Skin irritation (Category 2)TCI SDS for 2-Amino-6-fluorobenzothiazole
Causes serious eye irritation.Eye irritation (Category 2)TCI SDS for 2-Amino-6-fluorobenzothiazole

Experimental Workflow for Disposal

Below is a visual representation of the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_segregation Waste Segregation cluster_disposal Final Disposal start Identify Waste: This compound ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood solid_waste Solid Waste Container: Unused solid, contaminated consumables fume_hood->solid_waste Segregate Waste liquid_waste Liquid Waste Container: Solutions, rinsates (halogenated) fume_hood->liquid_waste Segregate Waste ppe_waste Contaminated PPE Container: Double-bagged gloves, etc. fume_hood->ppe_waste Segregate Waste log_waste Log Waste: Name, quantity, date solid_waste->log_waste liquid_waste->log_waste ppe_waste->log_waste contact_ehs Contact EHS for Pickup log_waste->contact_ehs professional_disposal Licensed Professional Disposal contact_ehs->professional_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Fluorobenzo[d]thiazol-2-amine (CAS No. 20358-06-9). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The GHS signal word for this compound is Warning .[1]

Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical. The following table summarizes the required PPE:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield. Must comply with EN166 (EU) or NIOSH (US) standards.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.[2]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required.[2]

Operational and Disposal Plans

Handling and Storage:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink, or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Some sources recommend storage at 4°C, protected from light.

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth.

  • If on Skin: Wash with plenty of soap and water.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

Disposal Protocol:

  • P501: Dispose of contents and container to an approved waste disposal plant.[1]

  • Treat all solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) as hazardous waste.[4]

  • Collect waste in a dedicated, properly labeled hazardous waste container.[4]

  • Do not dispose of this chemical down the drain or in regular trash.[4]

  • Decontaminate non-disposable glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate as liquid hazardous waste.[4]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

prep Preparation - Review SDS - Don appropriate PPE handling Handling - Weigh/handle in fume hood - Avoid dust generation prep->handling experiment Experiment - Conduct experiment in a  well-ventilated area handling->experiment decon Decontamination - Clean work area - Decontaminate glassware experiment->decon disposal Waste Disposal - Segregate solid and liquid  hazardous waste decon->disposal ppe_removal PPE Removal & Hygiene - Remove PPE correctly - Wash hands thoroughly disposal->ppe_removal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorobenzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-Fluorobenzo[d]thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.